(4-Chlorophenylethynyl)trimethylsilane
Description
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Properties
IUPAC Name |
2-(4-chlorophenyl)ethynyl-trimethylsilane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClSi/c1-13(2,3)9-8-10-4-6-11(12)7-5-10/h4-7H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVIHXUCWKNRJTC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)C#CC1=CC=C(C=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80391584 | |
| Record name | (4-Chlorophenylethynyl)trimethylsilane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80391584 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.76 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
78704-49-1 | |
| Record name | (4-Chlorophenylethynyl)trimethylsilane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80391584 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
(4-Chlorophenylethynyl)trimethylsilane CAS number and properties
An In-Depth Technical Guide to (4-Chlorophenylethynyl)trimethylsilane (CAS: 78704-49-1): Properties, Synthesis, and Applications
This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development on this compound. It details the compound's core properties, synthesis, characteristic reactions, and strategic applications in modern organic chemistry.
Core Compound Identification and Properties
This compound is a bifunctional organosilicon compound valued in organic synthesis as a versatile building block. Its structure incorporates a trimethylsilyl (TMS)-protected alkyne and a para-substituted chlorophenyl ring, allowing for sequential and site-selective functionalization.
Physicochemical Data
The fundamental properties of this compound are summarized below, providing essential data for experimental design and execution.
| Property | Value | Reference(s) |
| CAS Number | 78704-49-1 | [1][2][3][4] |
| Molecular Formula | C₁₁H₁₃ClSi | [2] |
| Molecular Weight | 208.76 g/mol | [1][2] |
| Appearance | White to pale brown solid | [2][5] |
| Melting Point | 47-51 °C (lit.) | [1][2] |
| Boiling Point | 231.2 ± 32.0 °C at 760 Torr (Predicted) | [2][5] |
| Density | 1.03 ± 0.1 g/cm³ (Predicted) | [2][5] |
| Flash Point | 104.4 °C (219.9 °F) - closed cup | [1] |
| Hydrolytic Sensitivity | Stable; no reaction with water under neutral conditions. | [2][5] |
| SMILES String | C--INVALID-LINK--(C)C#Cc1ccc(Cl)cc1 | [1] |
| InChI Key | HVIHXUCWKNRJTC-UHFFFAOYSA-N | [1] |
Safety and Handling
Proper handling is crucial when working with any chemical reagent. The following table outlines the key safety information based on the Globally Harmonized System (GHS).
| Safety Aspect | Information | Reference(s) |
| GHS Pictogram | GHS07 (Exclamation mark) | [2] |
| Signal Word | Warning | [2] |
| Hazard Statements | H315: Causes skin irritation.H319: Causes serious eye irritation. | [2] |
| Precautionary Statements | P264, P280, P302+P352, P305+P351+P338, P332+P313, P337+P313 | [2] |
| Personal Protective Equipment (PPE) | Eyeshields, chemical-resistant gloves, lab coat. Use in a well-ventilated area or fume hood. | [1] |
| Storage | Store at room temperature in a dry, well-ventilated place. Keep container tightly closed. | [2] |
| Storage Class | 11 - Combustible Solids | [1] |
Synthesis and Spectroscopic Characterization
The synthesis of this compound is most efficiently achieved via palladium-catalyzed cross-coupling chemistry, a cornerstone of modern synthetic methodology.
Retrosynthetic Analysis and Synthetic Workflow
The most logical and widely practiced approach for constructing this molecule is the Sonogashira coupling reaction. This involves the coupling of a vinyl or aryl halide with a terminal alkyne. For this target, the disconnection is made between the aryl ring and the alkyne, leading to 1-chloro-4-halobenzene and ethynyltrimethylsilane as the primary synthons. An aryl iodide (e.g., 1-chloro-4-iodobenzene) is typically preferred over the bromide or chloride due to its higher reactivity in the oxidative addition step of the catalytic cycle.
Exemplary Synthesis Protocol
This protocol is a representative procedure. Researchers should optimize conditions based on their specific laboratory setup and reagent purity.
-
Reactor Setup: To a dry, oven-baked Schlenk flask equipped with a magnetic stir bar, add 1-chloro-4-iodobenzene (1.0 eq), dichlorobis(triphenylphosphine)palladium(II) (0.02 eq), and copper(I) iodide (0.04 eq).
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times. This step is critical to prevent the oxidation of the Pd(0) active catalyst and the homo-coupling of the alkyne.
-
Reagent Addition: Under a positive pressure of inert gas, add anhydrous triethylamine (3.0 eq) as both the solvent and base, followed by ethynyltrimethylsilane (1.2 eq) via syringe. The base is essential to neutralize the HI generated during the catalytic cycle.
-
Reaction: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Workup: Upon completion, dilute the mixture with diethyl ether and filter through a pad of celite to remove the catalyst and amine salts.
-
Purification: Concentrate the filtrate under reduced pressure. The resulting crude solid can be purified by column chromatography on silica gel (eluting with a non-polar solvent like hexanes) or by recrystallization to yield the pure product.
Spectroscopic Characterization
Verifying the identity and purity of the synthesized compound is paramount. The expected spectral data are as follows:
-
¹H NMR: The spectrum will show two key signals: a sharp singlet integrating to 9 protons around δ 0.25 ppm, characteristic of the magnetically equivalent protons of the trimethylsilyl group, and two doublets in the aromatic region (δ 7.2-7.5 ppm), typical of a para-substituted benzene ring.
-
¹³C NMR: Key signals include a peak for the TMS methyl carbons near δ 0 ppm, two distinct signals for the acetylenic carbons (one bonded to silicon, one to the aryl ring) between δ 90-110 ppm, and four signals in the aromatic region (δ 120-140 ppm) due to the symmetry of the para-substituted ring.
-
Infrared (IR) Spectroscopy: A characteristic sharp, medium-intensity absorption band around 2150-2160 cm⁻¹ corresponding to the C≡C triple bond stretch. Other significant peaks include Si-C stretches and aromatic C-H and C=C absorptions.
-
Mass Spectrometry (MS): The mass spectrum will display a molecular ion (M⁺) peak at m/z 208 and a prominent isotopic peak (M+2) at m/z 210 with approximately one-third the intensity, which is the characteristic isotopic signature of a monochlorinated compound. A common fragmentation pattern is the loss of a methyl group (M-15) to give a fragment at m/z 193.
Core Reactivity and Strategic Applications
The utility of this compound stems from the distinct reactivity of its two functional ends, allowing it to serve as a versatile linchpin in multi-step syntheses.
The Role of the Trimethylsilyl Protecting Group
The TMS group serves as a robust protecting group for the terminal alkyne.[6][7] This protection is crucial for two primary reasons:
-
Preventing Homo-coupling: It prevents the undesired side reaction of alkyne homo-coupling (e.g., Glaser coupling) under the oxidative conditions of many cross-coupling reactions.
-
Masking Acidity: The terminal C-H bond of an alkyne is weakly acidic. The TMS group replaces this proton, preventing its interference with strong bases or organometallic reagents used in subsequent synthetic steps.
Key Reaction I: Protodesilylation (TMS Deprotection)
The selective removal of the TMS group is a facile and high-yielding transformation that unmasks the terminal alkyne for further functionalization. This reaction is most commonly achieved using a fluoride source, which has a high affinity for silicon.
Exemplary Deprotection Protocol:
-
Dissolution: Dissolve this compound (1.0 eq) in a suitable solvent such as tetrahydrofuran (THF) in a round-bottom flask.
-
Reagent Addition: Add a solution of tetrabutylammonium fluoride (TBAF) (1.0 M in THF, 1.1 eq) dropwise at 0 °C. The high oxophilicity of fluoride drives the cleavage of the Si-C bond.
-
Reaction: Allow the reaction to warm to room temperature and stir for 1-2 hours, monitoring by TLC until the starting material is consumed.
-
Workup: Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: The resulting terminal alkyne is often pure enough for subsequent steps but can be further purified by column chromatography if necessary.
Key Reaction II: Cross-Coupling at the Aryl Chloride
The C-Cl bond on the aromatic ring is a handle for palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, Heck, or Buchwald-Hartwig amination. The TMS-protected alkyne is generally stable under these conditions, demonstrating the compound's utility as an orthogonal building block. This allows for the elaboration of the aryl ring prior to manipulating the alkyne, providing significant strategic advantages in the synthesis of complex molecules, conjugated materials, and pharmaceutical intermediates.
References
- 1. This compound 97 78704-49-1 [sigmaaldrich.com]
- 2. This compound | 78704-49-1 [chemicalbook.com]
- 3. pschemicals.com [pschemicals.com]
- 4. dakenchem.com [dakenchem.com]
- 5. This compound One Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. Trimethylsilyl chloride - Wikipedia [en.wikipedia.org]
Synthesis of (4-Chlorophenylethynyl)trimethylsilane: A Technical Guide to Sonogashira Coupling
Abstract
This technical guide provides an in-depth exploration of the synthesis of (4-Chlorophenylethynyl)trimethylsilane from 4-chloroiodobenzene and trimethylsilylacetylene via the Sonogashira cross-coupling reaction. This reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp² and sp hybridized carbon atoms.[1][2][3] This guide will delve into the mechanistic intricacies of the palladium and copper-catalyzed reaction, provide a detailed experimental protocol, and discuss the critical parameters for process optimization and characterization of the final product. The content is tailored for researchers, scientists, and professionals in drug development who require a comprehensive understanding of this vital synthetic transformation.
Introduction: The Significance of Arylalkynes and the Sonogashira Coupling
Arylalkynes are pivotal structural motifs in a vast array of functional molecules, including pharmaceuticals, natural products, and advanced organic materials.[1][2][4] Their rigid, linear geometry and rich electron density make them valuable building blocks in medicinal chemistry and materials science. The Sonogashira reaction, discovered by Kenkichi Sonogashira in 1975, provides a powerful and versatile method for the synthesis of these compounds.[4] It involves the coupling of a terminal alkyne with an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst.[1][5][6] The mild reaction conditions and tolerance of a wide range of functional groups have cemented its importance in contemporary organic synthesis.[1]
This guide focuses on a specific application of the Sonogashira coupling: the synthesis of this compound. This compound serves as a valuable intermediate, with the trimethylsilyl (TMS) group acting as a protecting group for the terminal alkyne.[7] This allows for further selective transformations at other positions of the molecule before the alkyne is revealed for subsequent reactions.
The Catalytic Heart: Unraveling the Sonogashira Reaction Mechanism
The Sonogashira reaction operates through two interconnected catalytic cycles: a palladium cycle and a copper cycle.[6] A comprehensive understanding of these cycles is paramount for troubleshooting and optimizing the reaction.
The Palladium Catalytic Cycle
The palladium cycle is the primary driver of the C-C bond formation. It can be dissected into three key steps:
-
Oxidative Addition: The active Pd(0) catalyst initiates the cycle by undergoing oxidative addition with the aryl halide (4-chloroiodobenzene). This step forms a Pd(II) intermediate. The reactivity of the aryl halide is crucial, with iodides being more reactive than bromides, which are in turn more reactive than chlorides.[8]
-
Transmetalation: The Pd(II) intermediate then reacts with a copper acetylide species, which is generated in the copper cycle. In this step, the acetylide group is transferred from the copper to the palladium center, displacing the halide and forming a new Pd(II)-alkynyl complex.
-
Reductive Elimination: The final step involves the reductive elimination of the desired product, this compound, from the Pd(II)-alkynyl complex. This step regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle.
The Copper Co-Catalyst Cycle
The role of the copper(I) co-catalyst is to facilitate the formation of the reactive copper acetylide intermediate.
-
π-Alkyne Complex Formation: The copper(I) salt coordinates with the terminal alkyne (trimethylsilylacetylene) to form a π-alkyne complex.
-
Deprotonation: In the presence of a base, typically an amine, the acidic proton of the alkyne is removed, leading to the formation of the copper acetylide. This species is then ready to participate in the transmetalation step of the palladium cycle.
It is important to note that while the copper co-catalyst significantly enhances the reaction rate under mild conditions, its presence can sometimes lead to the undesirable side reaction of alkyne homocoupling (Glaser coupling).[4][6] This has led to the development of copper-free Sonogashira protocols, which are particularly useful when dealing with sensitive substrates.[4][6]
Catalytic Cycle of the Sonogashira Reaction
Caption: The interconnected palladium and copper catalytic cycles in the Sonogashira cross-coupling reaction.
Experimental Protocol: A Step-by-Step Guide
This section provides a detailed, field-proven protocol for the synthesis of this compound.
Materials and Reagents
| Reagent/Material | Formula | M.W. ( g/mol ) | CAS No. | Supplier | Purity |
| 4-Chloroiodobenzene | C₆H₄ClI | 238.45 | 637-87-6 | Major Supplier | ≥98% |
| Trimethylsilylacetylene | C₅H₁₀Si | 98.22 | 1066-54-2 | Major Supplier | ≥98% |
| Palladium(II) chloride | PdCl₂ | 177.33 | 7647-10-1 | Major Supplier | 99.9% |
| Triphenylphosphine | P(C₆H₅)₃ | 262.29 | 603-35-0 | Major Supplier | ≥99% |
| Copper(I) iodide | CuI | 190.45 | 7681-65-4 | Major Supplier | ≥98% |
| Triethylamine | (C₂H₅)₃N | 101.19 | 121-44-8 | Major Supplier | ≥99.5% |
| Toluene | C₇H₈ | 92.14 | 108-88-3 | Major Supplier | Anhydrous |
Equipment
-
Three-neck round-bottom flask
-
Condenser
-
Magnetic stirrer with heating mantle
-
Inert gas (Argon or Nitrogen) supply
-
Standard laboratory glassware
-
Rotary evaporator
-
Silica gel for column chromatography
Reaction Setup and Procedure
Reaction Workflow
Caption: A streamlined workflow for the synthesis of this compound.
Step-by-Step Methodology:
-
Inert Atmosphere: Assemble the three-neck round-bottom flask with a condenser and an inert gas inlet. Purge the system with argon or nitrogen for 15-20 minutes to ensure anhydrous and anaerobic conditions.[5]
-
Catalyst Preparation: To the flask, add palladium(II) chloride (e.g., 0.02 eq) and triphenylphosphine (e.g., 0.04 eq) in toluene. Stir the mixture for 10-15 minutes to form the active Pd(PPh₃)₂Cl₂ catalyst in situ.
-
Reagent Addition: Sequentially add 4-chloroiodobenzene (1.0 eq), copper(I) iodide (e.g., 0.03 eq), and triethylamine (as both a base and solvent).
-
Alkyne Addition: Slowly add trimethylsilylacetylene (e.g., 1.2 eq) to the reaction mixture via a syringe.
-
Reaction: Stir the reaction mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC). The reaction is typically complete within a few hours.
-
Work-up: Upon completion, dilute the reaction mixture with a suitable organic solvent like ethyl acetate and wash with saturated aqueous ammonium chloride solution to remove the copper catalyst. Subsequently, wash with brine, dry the organic layer over anhydrous sodium sulfate, and filter.
-
Purification: Concentrate the filtrate under reduced pressure using a rotary evaporator. Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure this compound.
Characterization of this compound
The identity and purity of the synthesized product should be confirmed by standard analytical techniques.
| Analytical Technique | Expected Observations |
| ¹H NMR | Aromatic protons in the 7.2-7.5 ppm region, singlet for the trimethylsilyl protons around 0.25 ppm. |
| ¹³C NMR | Characteristic peaks for the alkyne carbons and the aromatic carbons. |
| FT-IR | C≡C stretching vibration around 2150-2160 cm⁻¹, Si-CH₃ stretching vibrations. |
| Mass Spectrometry | Molecular ion peak corresponding to the molecular weight of the product (208.76 g/mol ). |
| Melting Point | 47-51 °C (literature value).[9] |
Process Optimization and Troubleshooting
Several parameters can be adjusted to optimize the yield and purity of the Sonogashira coupling.
-
Catalyst System: While Pd(PPh₃)₂Cl₂/CuI is a classic system, other palladium sources like Pd(PPh₃)₄ and various phosphine ligands can be employed.[1] The choice of ligand can significantly impact the reaction efficiency.[10][11]
-
Base: Amines like triethylamine or diisopropylamine are commonly used. The choice of base can influence the reaction rate and the extent of side reactions.
-
Solvent: Toluene, THF, and DMF are common solvents. The solvent should be chosen based on the solubility of the reactants and the reaction temperature.
-
Temperature: While many Sonogashira reactions proceed at room temperature, gentle heating may be required for less reactive substrates.[4]
-
Troubleshooting Homocoupling: The formation of the diyne byproduct from the homocoupling of trimethylsilylacetylene is a common issue. This can be minimized by ensuring strictly anaerobic conditions, using a slight excess of the aryl halide, or employing a copper-free protocol.[12]
Conclusion
The Sonogashira cross-coupling reaction is an indispensable tool for the synthesis of arylalkynes. This guide has provided a comprehensive overview of the synthesis of this compound, from the underlying mechanism to a detailed experimental protocol and strategies for optimization. By understanding the key principles and experimental nuances, researchers can confidently and efficiently utilize this powerful reaction in their synthetic endeavors, paving the way for the discovery and development of novel molecules with significant applications in science and medicine.
References
- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 2. Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. gold-chemistry.org [gold-chemistry.org]
- 5. Sonogashira Coupling [organic-chemistry.org]
- 6. Sonogashira Coupling: Mechanism, Steps & Applications Explained [vedantu.com]
- 7. Sonogashira Coupling Reaction Exam Prep | Practice Questions & Video Solutions [pearson.com]
- 8. youtube.com [youtube.com]
- 9. This compound | 78704-49-1 [chemicalbook.com]
- 10. researchgate.net [researchgate.net]
- 11. sussexdrugdiscovery.wordpress.com [sussexdrugdiscovery.wordpress.com]
- 12. depts.washington.edu [depts.washington.edu]
Spectroscopic Profile of (4-Chlorophenylethynyl)trimethylsilane: A Technical Guide
This technical guide provides an in-depth analysis of the spectroscopic data for (4-Chlorophenylethynyl)trimethylsilane, a bifunctional molecule of significant interest in organic synthesis and materials science. As a silyl-protected chloro-substituted phenylacetylene, its characterization is crucial for reaction monitoring, quality control, and mechanistic studies. This document is intended for researchers and professionals in drug development and chemical sciences, offering expert interpretation of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, grounded in fundamental principles and practical insights.
Molecular Structure and Spectroscopic Implications
This compound possesses a well-defined structure that gives rise to a distinct spectroscopic fingerprint. The key features are the trimethylsilyl (TMS) group, the carbon-carbon triple bond (alkyne), and the 1,4-disubstituted (para) chlorophenyl ring. Each of these components contributes characteristic signals in NMR, IR, and MS analyses, which we will explore in detail.
Caption: Molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR provide unambiguous evidence for its structure.
¹H NMR Spectroscopy
The proton NMR spectrum is characterized by two main regions: a high-field signal for the trimethylsilyl protons and a downfield region for the aromatic protons. The symmetry of the para-substituted phenyl ring simplifies the aromatic signals into a classic AA'BB' system, which often appears as two distinct doublets.
| Assignment | Chemical Shift (δ) ppm | Multiplicity | Integration |
| (CH₃)₃Si- | ~0.25 | Singlet | 9H |
| Aromatic-H | ~7.28 | Doublet | 2H |
| Aromatic-H | ~7.35 | Doublet | 2H |
| Note: Precise chemical shifts can vary slightly based on the solvent and spectrometer frequency. |
Expertise & Experience in Interpretation:
-
The singlet at ~0.25 ppm, integrating to 9 protons, is the unmistakable signature of the trimethylsilyl (TMS) group. Its upfield chemical shift is due to the electropositive nature of silicon.
-
The aromatic region displays two doublets, each integrating to 2 protons. This pattern is characteristic of a 1,4-disubstituted benzene ring. The protons closer to the electron-withdrawing chlorine atom are expected to be slightly downfield compared to those closer to the ethynylsilyl group. The expected ortho-coupling constant (³JHH) for these protons is typically in the range of 8-9 Hz.
Protocol for ¹H NMR Data Acquisition:
Caption: Standard workflow for acquiring a ¹H NMR spectrum.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information on all unique carbon atoms in the molecule. The presence of the alkyne and the substituted aromatic ring results in a set of distinct signals.
| Assignment | Chemical Shift (δ) ppm |
| (CH₃)₃ Si- | ~ -0.1 |
| -C ≡C-Si | ~93.2 |
| -C≡C -Ar | ~103.9 |
| C -Cl (Aromatic) | ~134.1 |
| C -H (Aromatic) | ~131.6, ~133.4 |
| C -C≡C (Aromatic) | ~122.1 |
| Note: These chemical shifts are based on data for structurally similar compounds and predictive models.[1] |
Expertise & Experience in Interpretation:
-
The TMS carbons appear characteristically upfield, often near 0 ppm or even at a negative chemical shift.
-
The two sp-hybridized carbons of the alkyne are found between 90 and 105 ppm. The carbon attached to the silicon is typically more shielded (further upfield) than the one attached to the aromatic ring.
-
The aromatic region will show four signals for the six carbons due to symmetry: the ipso-carbon attached to the chlorine, the two equivalent ortho-carbons, the two equivalent meta-carbons, and the ipso-carbon attached to the alkyne. The carbon bearing the chlorine atom (C-Cl) is significantly deshielded.
Protocol for ¹³C NMR Data Acquisition: The protocol is similar to that for ¹H NMR, with the key difference being the observation frequency and the need for proton decoupling to simplify the spectrum to singlets for each unique carbon. A larger number of scans is typically required due to the lower natural abundance of ¹³C.
Infrared (IR) Spectroscopy
IR spectroscopy is an excellent technique for identifying key functional groups. In this compound, the C≡C triple bond and the Si-C bonds provide strong, characteristic absorption bands.
| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity |
| ~2960, ~2899 | C-H stretch (in CH₃) | Medium-Weak |
| ~2158 | C≡C stretch (alkyne) | Medium-Strong |
| ~1487, ~1590 | C=C stretch (aromatic) | Medium |
| ~1250 | Si-CH₃ symmetric deformation | Strong |
| ~1089 | C-Cl stretch | Strong |
| ~840 | Si-C stretch | Strong |
| ~825 | C-H out-of-plane bend (para-disubstituted) | Strong |
Expertise & Experience in Interpretation:
-
The most diagnostic peak in the IR spectrum is the C≡C stretching vibration around 2158 cm⁻¹. The attachment of the silicon atom to the alkyne influences this frequency. Disubstituted alkynes generally have weaker absorptions than terminal alkynes, but this peak is typically sharp and clearly identifiable.
-
The strong absorption at ~1250 cm⁻¹ is characteristic of the symmetric deformation of the methyl groups attached to the silicon atom (the "silyl umbrella mode").
-
The strong band at ~840 cm⁻¹ is indicative of the Si-C stretch.
-
A strong band around 825 cm⁻¹ is characteristic of the out-of-plane C-H bending for a 1,4-disubstituted aromatic ring, confirming the para substitution pattern.
Protocol for FT-IR Data Acquisition (ATR):
References
An In-Depth Technical Guide to (4-Chlorophenylethynyl)trimethylsilane: Molecular Structure, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
(4-Chlorophenylethynyl)trimethylsilane is a versatile organosilicon compound that serves as a crucial building block in modern organic synthesis. Its unique structure, featuring a chlorinated aromatic ring, a protected alkyne moiety, and a trimethylsilyl group, makes it a valuable precursor for the synthesis of a wide range of complex molecules. This technical guide provides a comprehensive overview of its molecular structure, a detailed protocol for its synthesis via the Sonogashira coupling reaction, its spectroscopic characterization, and its applications in drug discovery and materials science.
Molecular Structure and Properties
This compound, with the chemical formula C₁₁H₁₃ClSi, possesses a well-defined molecular architecture that dictates its reactivity and utility in synthetic chemistry. The molecule consists of a 4-chlorophenyl group attached to an ethynyl (acetylenic) linker, which is in turn protected by a trimethylsilyl (TMS) group.
The presence of the chlorine atom on the phenyl ring influences the electronic properties of the aromatic system, making it an important feature for tuning the characteristics of derivative compounds. The trimethylsilyl group serves as a protecting group for the terminal alkyne, preventing its participation in unwanted side reactions and allowing for selective transformations at other sites of the molecule. This protecting group can be selectively removed under mild conditions to liberate the terminal alkyne for further functionalization.
Key Physicochemical Properties:
| Property | Value |
| CAS Number | 78704-49-1 |
| Molecular Formula | C₁₁H₁₃ClSi |
| Molecular Weight | 208.76 g/mol |
| Melting Point | 47-51 °C[1] |
| Appearance | White to pale brown solid[2] |
| SMILES String | C--INVALID-LINK--(C)C#Cc1ccc(Cl)cc1 |
| InChI Key | HVIHXUCWKNRJTC-UHFFFAOYSA-N |
Synthesis via Sonogashira Coupling
The most common and efficient method for the synthesis of this compound is the Sonogashira cross-coupling reaction. This palladium-catalyzed reaction forms a carbon-carbon bond between a terminal alkyne (trimethylsilylacetylene) and an aryl halide (1-chloro-4-iodobenzene). The reaction also typically employs a copper(I) co-catalyst.
Causality Behind Experimental Choices
The choice of a palladium catalyst, often in combination with a phosphine ligand, is crucial for the catalytic cycle of the Sonogashira reaction. The copper(I) co-catalyst facilitates the formation of a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex. An amine base is used to neutralize the hydrogen halide formed during the reaction and to act as a solvent. The trimethylsilyl protecting group on the acetylene is essential to prevent its homocoupling (Glaser coupling), a common side reaction with terminal alkynes under these conditions.
Experimental Protocol
This protocol is a representative procedure for the synthesis of this compound.
Materials:
-
1-Chloro-4-iodobenzene
-
Trimethylsilylacetylene
-
Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂]
-
Copper(I) iodide (CuI)
-
Triethylamine (TEA)
-
Toluene, anhydrous
-
Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line or glovebox)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add 1-chloro-4-iodobenzene (1.0 eq), bis(triphenylphosphine)palladium(II) dichloride (0.02 eq), and copper(I) iodide (0.04 eq).
-
Add anhydrous toluene and anhydrous triethylamine to the flask.
-
Stir the mixture at room temperature for 15 minutes to ensure dissolution and catalyst activation.
-
Slowly add trimethylsilylacetylene (1.2 eq) to the reaction mixture via syringe.
-
Heat the reaction mixture to 60-70 °C and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the reaction mixture through a pad of celite to remove the catalyst residues.
-
Wash the celite pad with toluene.
-
Combine the filtrate and washings and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel using a hexane or a hexane/ethyl acetate gradient as the eluent to afford this compound as a solid.
Diagram of the Sonogashira Coupling Reaction Workflow:
Caption: Workflow for the synthesis of this compound.
Spectroscopic Characterization
The structure of this compound is confirmed through various spectroscopic techniques, providing a "fingerprint" for its identification and purity assessment.
¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum will show a singlet for the nine equivalent protons of the trimethylsilyl group at approximately 0.25 ppm. The aromatic protons will appear as two doublets in the region of 7.2-7.5 ppm, characteristic of a 1,4-disubstituted benzene ring.
-
¹³C NMR: The carbon NMR spectrum will display a signal for the methyl carbons of the TMS group near 0 ppm. The two acetylenic carbons will resonate around 90-105 ppm. The aromatic carbons will show four distinct signals, with the carbon attached to the chlorine atom appearing at a characteristic downfield shift.
Infrared (IR) Spectroscopy
The IR spectrum provides information about the functional groups present in the molecule. Key vibrational frequencies include:
-
A sharp, medium intensity peak around 2160 cm⁻¹ corresponding to the C≡C stretching of the silylated alkyne.
-
Strong absorptions in the 1250 and 840 cm⁻¹ region due to the Si-CH₃ bonds.
-
Bands in the aromatic region (around 1600 and 1480 cm⁻¹) and a C-Cl stretching vibration.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule. The electron ionization (EI) mass spectrum will show a molecular ion peak (M⁺) at m/z 208, corresponding to the molecular weight of the compound. The isotopic pattern of the molecular ion peak will be characteristic of a molecule containing one chlorine atom (M⁺ and M+2 peaks in a ~3:1 ratio). A prominent fragment ion is often observed at m/z 193, corresponding to the loss of a methyl group ([M-CH₃]⁺).
Applications in Drug Discovery and Materials Science
This compound is a valuable intermediate in the synthesis of various functional molecules due to the reactivity of its constituent parts.
Role in Medicinal Chemistry
The 4-chlorophenylacetylene scaffold is a recurring motif in a number of biologically active compounds. The chlorine atom can enhance the lipophilicity of a molecule, which can improve its ability to cross cell membranes, and can also participate in halogen bonding interactions with biological targets.[3][4][5] The ethynyl group serves as a rigid linker and can be used to construct larger, more complex molecules.
The trimethylsilyl group allows for the selective introduction of the 4-chlorophenylethynyl moiety into a target molecule. After the coupling reaction, the TMS group can be easily removed to yield a terminal alkyne. This terminal alkyne is a versatile functional group that can participate in a variety of subsequent reactions, most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry," to form triazoles, which are important pharmacophores in many drug candidates.
Diagram of the Deprotection and "Click" Chemistry Application:
Caption: Synthetic utility of this compound.
Applications in Materials Science
The rigid, linear structure of the phenylethynyl unit makes it an attractive component for the construction of conjugated organic materials. Polymers and oligomers containing these units can exhibit interesting photophysical and electronic properties, making them suitable for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and molecular wires. The presence of the chlorine atom can be used to fine-tune the electronic properties and solid-state packing of these materials.
Conclusion
This compound is a synthetically valuable compound with a well-defined molecular structure and predictable reactivity. Its synthesis via the robust Sonogashira coupling reaction is efficient and scalable. The presence of the chloro and trimethylsilyl-protected ethynyl functionalities provides a versatile platform for the construction of complex organic molecules with applications in both drug discovery and materials science. This in-depth guide provides the foundational knowledge for researchers and scientists to effectively utilize this important chemical building block in their synthetic endeavors.
References
- 1. This compound | 78704-49-1 [chemicalbook.com]
- 2. This compound One Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 3. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Navigating the Nuances of (4-Chlorophenylethynyl)trimethylsilane: A Technical Guide to Safe Handling and Application
For Researchers, Scientists, and Drug Development Professionals
(4-Chlorophenylethynyl)trimethylsilane , a versatile building block in organic synthesis, particularly in the construction of complex molecular architectures for pharmaceutical and materials science applications, demands a thorough understanding of its chemical characteristics to ensure safe and effective handling. This guide, compiled from a senior application scientist's perspective, moves beyond a mere checklist of precautions to provide a deeper, causality-driven understanding of the protocols necessary for its use. Here, we will explore the compound's reactivity, appropriate handling procedures, emergency responses, and disposal, all grounded in established chemical principles and safety standards.
The Chemical Personality of this compound: Understanding the "Why" Behind the Precautions
To handle any chemical safely, one must first understand its inherent reactivity. This compound is a solid compound with a melting point of 47-51 °C and a flash point of 104.4 °C (closed cup). While its solid state at room temperature makes it less of an inhalation hazard than a volatile liquid, its chemical structure dictates specific handling requirements. The key to its reactivity lies in the trimethylsilyl (TMS) group attached to the ethynyl moiety.
The silicon-carbon bond in the TMS group is susceptible to cleavage, particularly in the presence of moisture or protic solvents. This reaction is analogous to the hydrolysis of other organosilanes, such as chlorotrimethylsilane, which reacts violently with water to produce hydrochloric acid (HCl). While this compound's reaction with water under neutral conditions is not as vigorous, the potential for hydrolysis to generate corrosive byproducts necessitates careful, anhydrous handling techniques.
Core Safety and Handling Protocols
Personal Protective Equipment (PPE): The First Line of Defense
Given the potential for skin and eye irritation (as indicated by GHS hazard statements H315 and H319), appropriate PPE is non-negotiable.
| PPE Component | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a face shield | Protects against accidental splashes or dust particles. |
| Hand Protection | Nitrile or neoprene gloves | Provides a barrier against skin contact. Gloves should be inspected before use and changed regularly. |
| Body Protection | Laboratory coat | Prevents contamination of personal clothing. |
| Respiratory Protection | Type N95 (US) respirator or equivalent | Recommended when handling the powder outside of a fume hood to prevent inhalation of fine particles. |
Engineering Controls: Creating a Safe Workspace
The primary engineering control for handling this compound is a certified chemical fume hood. This is crucial for two reasons:
-
Containment of Particulates: Weighing and transferring the solid can generate dust. A fume hood prevents the inhalation of these particles.
-
Management of Potential Vapors: Although the compound is a solid, heating it or conducting reactions at elevated temperatures will increase its vapor pressure. Furthermore, any accidental contact with incompatible materials could release volatile and potentially hazardous substances.
Storage and Handling: Maintaining Chemical Integrity
Proper storage is paramount to prevent degradation and ensure the safety of laboratory personnel.
-
Inert Atmosphere: Store the compound under an inert atmosphere (e.g., argon or nitrogen). This is a critical step to prevent gradual hydrolysis from atmospheric moisture.
-
Cool, Dry, and Well-Ventilated Area: Keep the container tightly sealed and store it in a cool, dry place away from sources of ignition. Although it is a combustible solid, its high flash point reduces the immediate fire risk compared to volatile liquids.
-
Incompatible Materials: Avoid contact with strong oxidizing agents, strong acids, and strong bases. These substances can promote the cleavage of the silicon-carbon bond and potentially lead to vigorous reactions. The trimethylsilyl group can be cleaved by acids and bases, and the aromatic ring can be susceptible to oxidation.
Experimental Workflow: A Step-by-Step Guide to Safe Manipulation
The following workflow outlines the critical steps for safely handling this compound in a laboratory setting.
Caption: A logical workflow for the safe handling of this compound.
Emergency Procedures: Preparedness is Key
In the event of an accidental release or exposure, a swift and informed response is crucial.
Spill Response
-
Small Spills:
-
Evacuate non-essential personnel from the immediate area.
-
Wearing appropriate PPE, gently cover the spill with an inert absorbent material such as vermiculite or sand.
-
Avoid raising dust.
-
Carefully sweep the absorbed material into a sealable container for hazardous waste disposal.
-
Clean the spill area with a suitable solvent (e.g., acetone), followed by soap and water, ensuring all cleaning materials are also disposed of as hazardous waste.
-
-
Large Spills:
-
Evacuate the laboratory and alert others in the vicinity.
-
Contact your institution's emergency response team.
-
Provide them with the identity of the spilled substance.
-
Do not attempt to clean up a large spill without proper training and equipment.
-
Exposure Response
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
-
Skin Contact: Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention if irritation develops or persists.
-
Inhalation: Move the affected person to fresh air. If they are not breathing, provide artificial respiration. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.
Thermal Stability and Decomposition
Disposal of Waste
All waste containing this compound, including contaminated absorbents, gloves, and glassware, must be treated as hazardous waste.
Caption: Proper disposal pathway for this compound waste.
Follow your institution's and local regulations for the disposal of chemical waste. Ensure that the waste container is properly labeled with the full chemical name and associated hazards.
Conclusion
This compound is a valuable reagent whose safe and effective use hinges on a proactive and informed approach to laboratory safety. By understanding the underlying chemical principles that dictate its reactivity and potential hazards, researchers can confidently incorporate this compound into their synthetic strategies while minimizing risks. The protocols outlined in this guide provide a framework for safe handling, but they should be supplemented by a thorough review of any available Safety Data Sheets and adherence to all institutional and regulatory safety standards.
(4-Chlorophenylethynyl)trimethylsilane: A Technical Guide for Researchers in Synthesis and Drug Discovery
This guide provides an in-depth technical overview of (4-Chlorophenylethynyl)trimethylsilane, a versatile building block in modern organic synthesis. Intended for researchers, chemists, and professionals in drug development and materials science, this document explores the compound's commercial availability, key applications, and detailed experimental protocols, grounding all information in established scientific principles and field-proven insights.
Introduction: The Strategic Value of a Silyl-Protected Arylacetylene
This compound (CAS No. 78704-49-1) is a bifunctional reagent of significant interest in synthetic chemistry. Its structure combines a 4-chlorophenyl group, a common motif in pharmacologically active molecules, with a trimethylsilyl (TMS)-protected alkyne. This TMS protection confers several strategic advantages:
-
Stability and Handling: The TMS group enhances the stability of the terminal alkyne, rendering the compound a readily handleable solid and preventing the unwanted homocoupling (Glaser coupling) reactions often observed with unprotected terminal alkynes.
-
Controlled Reactivity: The TMS group acts as a removable protecting group. It allows the alkyne to be inert to certain reaction conditions while enabling its selective deprotection to reveal the terminal alkyne for subsequent transformations. This controlled reactivity is crucial in multi-step syntheses.
-
Enhanced Solubility: The lipophilic TMS group can improve the solubility of the molecule in organic solvents, facilitating reaction setup and purification.
The presence of the chloro-substituent on the phenyl ring provides a handle for further functionalization and influences the electronic properties of the molecule, making it a valuable synthon for creating libraries of compounds in drug discovery.
Commercial Availability and Supplier Specifications
This compound is readily available from a variety of commercial chemical suppliers. The purity and available quantities can vary, so it is crucial to select a supplier that meets the specific requirements of the intended application. Below is a comparative table of representative suppliers.
| Supplier | Product Number (Example) | Purity Specification | Available Quantities |
| Sigma-Aldrich | 563447 | 97% | 5g, 25g |
| Oakwood Chemical | 300045 | 95% | 250mg, 1g, 5g |
| CymitQuimica | IN-DA003BVC | 95% | 1g, 5g, 10g, 25g, 100g |
| ChemicalBook | CB6499912 | Varies by supplier | Varies by supplier |
| Daken Chemical | 78704-49-1 | 98% | Bulk inquiries invited |
Note: Pricing is subject to change and should be confirmed directly with the supplier. Purity and availability may vary between batches and suppliers.
Core Applications in Synthetic Chemistry
The utility of this compound is most prominently demonstrated in palladium-catalyzed cross-coupling reactions, particularly the Sonogashira coupling. This reaction is a powerful tool for the formation of carbon-carbon bonds between sp- and sp²-hybridized carbon atoms.
The Sonogashira Coupling: A Gateway to Complex Molecules
The Sonogashira reaction typically involves the coupling of a terminal alkyne with an aryl or vinyl halide.[1] In the case of this compound, the TMS group can either be retained during the coupling or removed in a preceding or subsequent step.
A common strategy involves the coupling of the TMS-protected alkyne with an aryl halide, followed by deprotection to yield a terminal arylalkyne. This product can then participate in further reactions, such as another Sonogashira coupling to create unsymmetrical diarylacetylenes, which are scaffolds of interest in materials science for applications like organic light-emitting diodes (OLEDs).[2][3]
Alternatively, a one-pot Sonogashira coupling-deprotection-coupling sequence can be employed for the efficient synthesis of unsymmetrical acetylenes.[4]
The following diagram illustrates a typical workflow for the synthesis of a more complex molecule using this compound as a starting material.
Caption: Synthetic workflow from this compound to a terminal diarylacetylene via Sonogashira coupling and deprotection.
Applications in Drug Discovery: Building Blocks for Bioactive Molecules
The arylalkyne motif is a prevalent feature in many biologically active compounds, including kinase inhibitors.[5][6][7] The rigid, linear nature of the alkyne linker can serve as a scaffold to position other functional groups in a precise orientation for optimal binding to a biological target. This compound provides a direct route to introduce the 4-chlorophenylacetylene unit, which can be a key pharmacophore. The chloro-substituent can engage in halogen bonding or occupy hydrophobic pockets within a protein's active site, enhancing binding affinity and selectivity.
For example, a research program aimed at developing novel kinase inhibitors might involve coupling this compound with a heterocyclic halide to generate a library of potential drug candidates. The TMS group would be removed to allow for further functionalization of the alkyne if desired.
Experimental Protocol: Microwave-Assisted Copper-Free Sonogashira Coupling
This protocol is adapted from established procedures for the copper-free Sonogashira coupling of trimethylsilylacetylenes with aryl bromides, utilizing microwave irradiation to accelerate the reaction.[8][9] The absence of a copper co-catalyst simplifies the reaction setup and purification by avoiding the formation of alkyne homocoupling byproducts.
Reaction: Coupling of this compound with 4-Bromoanisole.
Materials:
-
This compound (1.0 mmol, 208.8 mg)
-
4-Bromoanisole (1.2 mmol, 224.4 mg, 1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂; 0.02 mmol, 4.5 mg, 2 mol%)
-
Tri(o-tolyl)phosphine (P(o-tol)₃; 0.04 mmol, 12.2 mg, 4 mol%)
-
Tetrabutylammonium chloride (n-Bu₄NCl; 1.0 mmol, 277.9 mg, 1.0 equiv)
-
Sodium acetate (NaOAc; 4.0 mmol, 328.0 mg, 4.0 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF; 10 mL)
-
Microwave vial (10-20 mL capacity) with a stir bar
Procedure:
-
Vessel Preparation: To a dry microwave vial equipped with a magnetic stir bar, add this compound (208.8 mg), 4-Bromoanisole (224.4 mg), Pd(OAc)₂ (4.5 mg), P(o-tol)₃ (12.2 mg), n-Bu₄NCl (277.9 mg), and NaOAc (328.0 mg).
-
Solvent Addition: Add anhydrous DMF (10 mL) to the vial.
-
Inert Atmosphere: Seal the vial and purge with an inert gas (e.g., argon or nitrogen) for 5-10 minutes. This is crucial to prevent the oxidation of the palladium(0) species that is formed in situ.
-
Microwave Irradiation: Place the vial in a microwave reactor and heat the mixture to 100 °C for 15 minutes. The rapid heating provided by the microwave can significantly reduce reaction times compared to conventional heating.[9]
-
Reaction Quenching and Workup: After cooling the reaction mixture to room temperature, pour it into a separatory funnel containing saturated aqueous sodium bicarbonate solution (50 mL) and extract with ethyl acetate (3 x 30 mL).
-
Purification: Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the desired TMS-protected diarylacetylene.
Causality Behind Experimental Choices:
-
Palladium Catalyst: Pd(OAc)₂ is a common and relatively air-stable palladium source that is reduced in situ to the active Pd(0) catalyst.
-
Phosphine Ligand: Tri(o-tolyl)phosphine is a bulky, electron-rich ligand that stabilizes the palladium catalyst and promotes the oxidative addition and reductive elimination steps of the catalytic cycle.
-
Additives: Tetrabutylammonium chloride is thought to facilitate the reaction, potentially by aiding in the solubility of the reactants or by influencing the catalytic cycle. Sodium acetate acts as a base.
-
Solvent: DMF is a polar aprotic solvent that is well-suited for microwave heating and solubilizes the reactants and catalyst.
-
Copper-Free Conditions: This avoids the need for stringent anaerobic conditions to prevent alkyne homocoupling and simplifies purification.
Safety and Handling
This compound is a chemical that should be handled with appropriate safety precautions in a well-ventilated fume hood.
-
Personal Protective Equipment (PPE): Wear safety glasses, chemical-resistant gloves, and a lab coat.
-
Inhalation: Avoid inhaling dust or vapors.
-
Contact: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.
-
Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.
Quenching and Disposal of Organosilane Waste:
Unused this compound and reaction residues containing organosilanes should be treated as chemical waste.
-
Quenching: For small residual amounts, the TMS group can be cleaved by quenching the reaction mixture with a dilute acid (e.g., 1M HCl) or a fluoride source (e.g., a solution of tetrabutylammonium fluoride). This should be done cautiously as the reaction can be exothermic.
-
Disposal: All chemical waste, including solvents and reaction byproducts, must be disposed of in accordance with local, state, and federal regulations.[10][11] Collect the waste in a properly labeled, sealed container for hazardous waste disposal. Do not pour organosilane waste down the drain.
Conclusion
This compound is a valuable and commercially accessible reagent for researchers in organic synthesis. Its unique combination of a protected alkyne and a functionalized aryl ring makes it a strategic building block for the construction of complex molecules, with significant applications in drug discovery and materials science. By understanding its properties, applications, and the nuances of its reactivity, particularly in Sonogashira cross-coupling reactions, researchers can effectively leverage this compound to advance their synthetic goals.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. chemscene.com [chemscene.com]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and PI 3-Kinase Inhibition Activity of Some Novel 2,4,6-Trisubstituted 1,3,5-Triazines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design, synthesis and biological evaluation of novel 4-alkynyl-quinoline derivatives as PI3K/mTOR dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.org [mdpi.org]
- 10. m.youtube.com [m.youtube.com]
- 11. How to Safely Dispose of Laboratory Waste? | Stericycle UK [stericycle.co.uk]
The Multifaceted Role of the Trimethylsilyl Group in Modern Alkyne Chemistry
An In-depth Technical Guide:
Abstract
The terminal alkyne is a cornerstone functional group in contemporary organic synthesis, materials science, and medicinal chemistry, prized for its linear geometry and rich reactivity.[1][2] However, the inherent acidity of the terminal C-H bond necessitates a robust protection strategy to prevent unwanted side reactions and enable precise molecular construction. Among the arsenal of available protecting groups, the trimethylsilyl (TMS) group stands out for its unique combination of stability, ease of introduction and removal, and its profound influence on reactivity. This technical guide provides an in-depth exploration of the pivotal roles the TMS group plays in alkyne chemistry. We will delve into its function as a premier protecting group, its utility as a versatile synthetic handle in cross-coupling reactions, and its often-underappreciated capacity to direct regioselectivity in complex transformations. This paper is intended for researchers, scientists, and drug development professionals seeking to leverage the full potential of TMS-alkyne chemistry in their work.
The Trimethylsilyl Group: Properties and Installation
The utility of the trimethylsilyl group stems from a finely tuned balance of steric and electronic properties. It is sufficiently bulky to shield the acidic alkyne proton but is significantly less sterically demanding than groups like triisopropylsilyl (TIPS), which allows for selective, or orthogonal, deprotection strategies in molecules containing multiple silylated alkynes.[3][4] Electronically, the silicon atom can stabilize adjacent positive charge (the β-silyl effect), a property that can be exploited to influence the regiochemical outcome of addition reactions across the triple bond.[5][6][7]
Synthesis of TMS-Alkynes: The Silylation Reaction
The introduction of a TMS group onto a terminal alkyne is a fundamental and highly efficient transformation in organic synthesis. The core principle involves the deprotonation of the weakly acidic terminal alkyne (pKa ≈ 25) with a strong base to form an acetylide anion, which then acts as a nucleophile, attacking an electrophilic silicon source, typically chlorotrimethylsilane (TMSCl).[8][9]
Commonly employed bases include organolithium reagents like n-butyllithium (n-BuLi) or Grignard reagents such as ethylmagnesium bromide.[8][10][11] The choice of base and solvent (typically anhydrous ethers like THF or diethyl ether) is critical to ensure complete deprotonation without side reactions. For many applications, the starting material is trimethylsilylacetylene (TMSA) itself, a commercially available, easy-to-handle liquid that serves as a safe and convenient surrogate for hazardous and difficult-to-handle acetylene gas.[8][10][12]
Caption: General mechanism for the silylation of a terminal alkyne.
Experimental Protocol 1: Silylation of Phenylacetylene
-
Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add anhydrous tetrahydrofuran (THF, 100 mL) and phenylacetylene (5.0 g, 49 mmol). Cool the solution to -78 °C using a dry ice/acetone bath.
-
Deprotonation: Slowly add n-butyllithium (2.5 M in hexanes, 20.6 mL, 51.5 mmol) dropwise via syringe, ensuring the internal temperature does not exceed -70 °C. Stir the resulting solution for 1 hour at -78 °C.
-
Silylation: Add chlorotrimethylsilane (TMSCl, 6.4 g, 59 mmol) dropwise to the acetylide solution. After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2 hours.
-
Workup: Quench the reaction by carefully adding saturated aqueous ammonium chloride solution (50 mL). Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).
-
Purification: Combine the organic layers, wash with brine (50 mL), dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by distillation or flash column chromatography to yield phenyl(trimethylsilyl)acetylene.
Core Function: The TMS Group as a Premier Protecting Group
The primary and most frequent role of the TMS group is to act as a temporary shield for the alkyne's acidic proton.[3] This protection is essential in a multitude of synthetic contexts where the free C-H bond would otherwise interfere. For instance, in reactions involving strong bases or nucleophiles (like Grignard reagents or organolithiums), the unprotected alkyne would be deprotonated, consuming the reagent and preventing the desired transformation.[3][9]
Stability and Orthogonal Deprotection
The Si-C bond of a TMS-alkyne is covalent and robust, rendering it stable to a wide range of reaction conditions, including many transition-metal-catalyzed cross-couplings, mild oxidations, and reductions. A key advantage of silyl protecting groups is the ability to tune their lability based on the steric bulk around the silicon atom. The TMS group is the most labile of the common trialkylsilyl groups and can be cleaved under conditions that leave bulkier groups, such as triethylsilyl (TES) or triisopropylsilyl (TIPS), intact.[4] This feature enables sophisticated, multi-step syntheses where different alkynes within the same molecule can be unmasked sequentially.[3]
| Protecting Group | Abbreviation | Relative Steric Bulk | Common Deprotection Reagents | Relative Lability |
| Trimethylsilyl | TMS | Small | K₂CO₃/MeOH; TBAF; mild acid | Very High |
| Triethylsilyl | TES | Medium | TBAF; HF-Pyridine | High |
| tert-Butyldimethylsilyl | TBDMS | Medium-Large | TBAF; HF-Pyridine | Medium |
| Triisopropylsilyl | TIPS | Large | TBAF (slower); HF-Pyridine | Low |
| tert-Butyldiphenylsilyl | TBDPS | Very Large | TBAF (very slow); HF-Pyridine | Very Low |
Deprotection: Regenerating the Terminal Alkyne
The removal of the TMS group, or desilylation, is typically achieved under mild and high-yielding conditions. The two most prevalent methods are:
-
Base-Mediated Deprotection: A mild base, such as potassium carbonate (K₂CO₃) or sodium hydroxide (NaOH) in a protic solvent like methanol or ethanol, readily cleaves the Si-C bond.[4][13][14] This method is cost-effective and straightforward.
-
Fluoride-Mediated Deprotection: Fluoride ions have an exceptionally high affinity for silicon, forming a strong Si-F bond. Reagents like tetrabutylammonium fluoride (TBAF) are highly effective for cleaving even sterically hindered silyl groups and are often the reagent of choice for rapid and clean desilylation.[8][15]
Caption: The protection/deprotection workflow using the TMS group.
Experimental Protocol 2: Desilylation of a TMS-Alkyne
This protocol is based on a general procedure reported on ChemSpider Synthetic Pages.[13]
-
Setup: Dissolve the TMS-protected alkyne (1.0 eq) in methanol in a round-bottom flask equipped with a magnetic stir bar under a nitrogen atmosphere.
-
Reaction: Add a catalytic amount of anhydrous potassium carbonate (K₂CO₃, approx. 0.1-0.2 eq).
-
Monitoring: Stir the mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting material is consumed (typically 1-3 hours).
-
Workup: Upon completion, concentrate the reaction mixture under reduced pressure to remove the methanol. Add water to the residue and extract the product with an organic solvent such as diethyl ether or ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield the deprotected terminal alkyne. Further purification can be performed if necessary.
Core Function: A Handle for Cross-Coupling Reactions
Beyond its role as a simple protector, the TMS group transforms the alkyne into a versatile and reliable partner in transition-metal-catalyzed cross-coupling reactions, most notably the Sonogashira coupling.[16]
Strategies in Sonogashira Coupling
The Sonogashira reaction, which forges a C(sp)-C(sp²) bond between a terminal alkyne and an aryl or vinyl halide, is a powerful tool for constructing complex molecular architectures.[17] TMS-alkynes are central to two highly effective strategies for this transformation.
-
Strategy A (Stepwise/Protecting Group): In this classic approach, trimethylsilylacetylene (TMSA) is first coupled with an aryl halide. The resulting TMS-protected arylalkyne is a stable, isolable intermediate. Following purification, the TMS group is cleaved to reveal the terminal arylalkyne, which can then be used in a subsequent coupling reaction with a different halide. This stepwise process allows for the controlled, unambiguous synthesis of unsymmetrical diarylalkynes.[16][18]
-
Strategy B (One-Pot/Sila-Sonogashira): A more convergent and efficient approach involves the direct coupling of a TMS-alkyne with an aryl halide in the presence of a desilylating agent.[19] This "Sila-Sonogashira" protocol often uses a fluoride source like cesium fluoride (CsF) to generate the reactive acetylide in situ.[19][20] This method is particularly advantageous as it avoids the need to isolate potentially volatile or unstable terminal alkynes and simplifies the overall synthetic sequence.[19]
Caption: Comparison of stepwise vs. one-pot Sonogashira coupling strategies.
Experimental Protocol 3: CsF-Mediated Sila-Sonogashira Coupling
This protocol is adapted from a high-yielding method developed for various aryl and heteroaryl bromides.[19]
-
Setup: To a reaction vial, add the aryl bromide (1.0 eq), the TMS-alkyne (1.5 eq), cesium fluoride (CsF, 2.0 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and a copper(I) co-catalyst (e.g., CuI, 10 mol%).
-
Reaction: Add a suitable anhydrous solvent (e.g., dioxane or DMF) and seal the vial. Heat the reaction mixture to the optimal temperature (typically 80-100 °C) and stir until the starting material is consumed, as monitored by TLC or LC-MS.
-
Workup: After cooling to room temperature, dilute the mixture with an organic solvent and filter through a pad of celite to remove inorganic salts and catalyst residues.
-
Purification: Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography to obtain the desired internal alkyne.
Core Function: A Director of Regioselectivity
The influence of the TMS group extends beyond protection and coupling, playing a critical role in controlling the regiochemical outcome of addition reactions across the alkyne π-system. Both steric and electronic factors contribute to this directing effect.[6][21]
In many metal-catalyzed reactions, the bulky TMS group sterically disfavors the approach of a reagent to the adjacent (α) carbon atom. Consequently, additions often occur at the terminal (β) carbon, distal to the silyl group.[22] This principle is evident in Ti- and Zr-mediated reductive cross-coupling reactions.[22]
Furthermore, electronic effects can govern selectivity. In a Ti-catalyzed [2+2+1] cycloaddition for pyrrole synthesis, TMS-protected alkynes serve as highly selective coupling partners.[5][23][24] The combination of steric hindrance and the ability of the silicon atom to stabilize charge in the transition state leads to the formation of a single major regioisomer out of many possibilities, providing a powerful method for constructing highly substituted pyrroles.[5][23]
| Reaction Type | Reagents | Role of TMS Group | Regiochemical Outcome |
| Ti-mediated Reductive Coupling | TMS-Alkyne + Aldehyde | Steric Director | C-C bond formation occurs distal to the TMS group.[22] |
| Ti-catalyzed Pyrrole Synthesis | TMS-Alkyne + Internal Alkyne + Azobenzene | Steric & Electronic Director | Highly selective formation of 2-TMS-pyrroles.[5][23] |
| Hydroboration | TMS-Alkyne + Borane | Electronic Director (α-silyl effect) | Boron adds to the carbon bearing the silyl group.[5] |
| Ruthenium-catalyzed Hydroacylation | TMS-Alkyne + Aldehyde | Electronic & Steric Director | Can lead to silyl dienol ethers via a 1,3-silyl migration.[25] |
Conclusion and Outlook
The trimethylsilyl group is far more than a simple protecting group in alkyne chemistry; it is a powerful and versatile synthetic tool. Its predictable introduction and mild removal, coupled with its ability to stabilize intermediates and direct reactivity, make it indispensable in modern organic synthesis. From enabling the use of acetylene equivalents in complex couplings to controlling the regioselectivity of intricate cycloadditions, the TMS group provides chemists with a reliable and multifaceted handle to build molecular complexity. For researchers in drug discovery and materials science, mastering the application of TMS-alkyne chemistry is a critical step toward the efficient and precise synthesis of novel, high-value molecules.
References
- 1. benchchem.com [benchchem.com]
- 2. Alkynes: Important Roles in Organic Synthesis & Medicinal Chemistry - AiFChem [aifchem.com]
- 3. Recent Progress of Protecting Groups for Terminal Alkynes [ccspublishing.org.cn]
- 4. Silanes as Protecting Groups for Terminal Alkyne - Gelest [technical.gelest.com]
- 5. Trimethylsilyl-Protected Alkynes as Selective Cross Coupling Partners in Ti-Catalyzed [2+2+1] Pyrrole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Some Aspects of the Chemistry of Alkynylsilanes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Other Reactions of Silyl Alkynes - Gelest [technical.gelest.com]
- 8. nbinno.com [nbinno.com]
- 9. study.com [study.com]
- 10. grokipedia.com [grokipedia.com]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. Trimethylsilylacetylene [petraresearch.com]
- 13. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 14. reddit.com [reddit.com]
- 15. researchgate.net [researchgate.net]
- 16. Cross-Coupling of Alkynylsilanes - Gelest [technical.gelest.com]
- 17. researchgate.net [researchgate.net]
- 18. Trimethylsilylacetylene - Wikipedia [en.wikipedia.org]
- 19. pubs.acs.org [pubs.acs.org]
- 20. Subsituted arene synthesis by alkynylation [organic-chemistry.org]
- 21. Introduction - Gelest [technical.gelest.com]
- 22. Regioselective Reductive Cross-Coupling Reactions of Unsymmetrical Alkynes - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Trimethylsilyl-Protected Alkynes as Selective Cross-Coupling Partners in Titanium-Catalyzed [2+2+1] Pyrrole Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. Alkyne Hydroacylation: Switching Regioselectivity by Tandem Ruthenium Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
The Sonogashira Coupling: A Detailed Protocol for the Synthesis of Diarylacetylenes Using (4-Chlorophenylethynyl)trimethylsilane
Introduction: The Enduring Power of the Carbon-Carbon Triple Bond
The Sonogashira cross-coupling reaction stands as a cornerstone of modern organic synthesis, providing a powerful and versatile method for the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes.[1] First reported in 1975 by Kenkichi Sonogashira, this palladium- and copper-cocatalyzed reaction has become indispensable in the synthesis of a vast array of complex molecules, including pharmaceuticals, natural products, and advanced organic materials.[2] The resulting internal alkyne products serve as crucial building blocks for further transformations.
This application note provides a comprehensive guide to performing a Sonogashira coupling using (4-Chlorophenylethynyl)trimethylsilane as the alkyne coupling partner. We will delve into the mechanistic underpinnings of the reaction, offer a detailed, field-proven experimental protocol, and discuss key considerations for optimization and troubleshooting, particularly when dealing with the less reactive yet economically attractive aryl chlorides. The use of the trimethylsilyl (TMS) protecting group on the alkyne offers distinct advantages, which will be a central focus of the presented methodology.
The Strategic Advantage of this compound
The choice of this compound as a substrate is strategic for several reasons. The chloro-substituent on the phenyl ring renders this alkyne electron-deficient, which can influence its reactivity. More importantly, the trimethylsilyl (TMS) group serves as a robust protecting group for the terminal alkyne.[3] This prevents the undesired homocoupling of the alkyne (Glaser coupling), a common side reaction under oxidative conditions, and allows for the sequential, controlled synthesis of unsymmetrical diarylacetylenes.[4] The TMS group can be selectively removed post-coupling or, in some protocols, in situ to generate a new terminal alkyne for a subsequent reaction.[3][5]
Mechanistic Insights: A Tale of Two Catalytic Cycles
The classical Sonogashira coupling operates through two interconnected catalytic cycles: a palladium cycle and a copper cycle.
The Palladium Cycle:
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl halide (Ar-X), forming a Pd(II) intermediate. This is often the rate-limiting step, particularly for less reactive aryl chlorides.[6]
-
Transmetalation: A copper(I) acetylide, formed in the copper cycle, transfers the alkyne group to the Pd(II) complex.
-
Reductive Elimination: The resulting diorganopalladium(II) complex undergoes reductive elimination to yield the desired diarylacetylene product and regenerate the Pd(0) catalyst.
The Copper Cycle:
-
The terminal alkyne reacts with a Cu(I) salt in the presence of a base to form a copper(I) acetylide. This species is more nucleophilic than the parent alkyne, facilitating the transmetalation step.
Visualizing the Reaction Pathway
Caption: The dual catalytic cycle of the Sonogashira coupling.
The Rise of Copper-Free Sonogashira Couplings
While effective, the use of a copper co-catalyst can sometimes be problematic, leading to the aforementioned Glaser homocoupling. Consequently, copper-free Sonogashira protocols have gained prominence. In these systems, a bulky, electron-rich phosphine ligand, such as XPhos, is often employed.[1][7] These ligands facilitate the oxidative addition of less reactive aryl chlorides and are believed to promote the deprotonation of the alkyne directly at the palladium center, bypassing the need for a copper acetylide intermediate.[6]
Caption: Proposed mechanism for the copper-free Sonogashira coupling.
Experimental Protocol: Copper-Free Sonogashira Coupling of an Aryl Chloride with this compound
This protocol is designed for the coupling of an electron-deficient aryl chloride with this compound, employing a robust palladium/phosphine ligand system under copper-free conditions.
Materials and Reagents:
-
Aryl chloride (1.0 mmol, 1.0 equiv)
-
This compound (1.2 mmol, 1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)
-
XPhos (2-(Dicyclohexylphosphino)-2',4',6'-triisopropylbiphenyl) (0.04 mmol, 4 mol%)
-
Potassium carbonate (K₂CO₃), anhydrous (2.0 mmol, 2.0 equiv)
-
Anhydrous, degassed 1,4-dioxane (5 mL)
-
Schlenk flask or sealed reaction vial
-
Standard laboratory glassware
-
Inert atmosphere (Argon or Nitrogen)
Step-by-Step Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add palladium(II) acetate (4.5 mg, 0.02 mmol), XPhos (19.1 mg, 0.04 mmol), and anhydrous potassium carbonate (276 mg, 2.0 mmol).
-
Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (argon or nitrogen) three times to ensure an oxygen-free environment.
-
Reagent Addition: Under a positive pressure of the inert gas, add the aryl chloride (1.0 mmol) and anhydrous, degassed 1,4-dioxane (5 mL).
-
Alkyne Addition: Add this compound (252.8 mg, 1.2 mmol) to the reaction mixture via syringe.
-
Reaction: Place the sealed reaction vessel in a preheated oil bath at 100-120 °C and stir vigorously. The higher temperature is often necessary to facilitate the oxidative addition of the aryl chloride.[8]
-
Monitoring the Reaction: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). A typical mobile phase for TLC analysis is a mixture of hexanes and ethyl acetate.
-
Work-up:
-
Once the reaction is complete (typically 12-24 hours, as determined by TLC or GC-MS), cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite® to remove insoluble salts and the catalyst.
-
Wash the filtrate with water (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: The crude product can be purified by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate to afford the pure TMS-protected diarylacetylene.
Data Presentation: Representative Reaction Parameters
| Aryl Halide | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 4-Chlorotoluene | Pd(OAc)₂ / XPhos | K₂CO₃ | 1,4-Dioxane | 110 | 16 | 90-95 | [9] |
| 4-Chloroanisole | PdCl₂(PPh₃)₂ / CuI | Et₃N | THF | 80 | 12 | 85-90 | [2][10] |
| 1-Chloro-4-nitrobenzene | Pd(OAc)₂ / SPhos | Cs₂CO₃ | Toluene | 100 | 8 | >95 | [1] |
| 2-Chloropyridine | Pd(PPh₃)₄ / CuI | i-Pr₂NH | DMF | 90 | 18 | 75-85 | [2] |
Note: Yields are representative and can vary based on the specific substrate and reaction conditions.
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| No or Low Conversion | - Inactive catalyst- Insufficient temperature- Poor quality reagents/solvents | - Use fresh, high-purity catalyst and reagents.- Ensure solvents are anhydrous and properly degassed.- Increase the reaction temperature in increments of 10 °C.- Consider a more electron-rich ligand (e.g., Buchwald ligands).[1] |
| Formation of Homocoupled Alkyne (Glaser Product) | - Presence of oxygen | - Ensure the reaction is set up under a strictly inert atmosphere.- Thoroughly degas all solvents and reagents. |
| Decomposition of Catalyst (Black Precipitate) | - High temperature- Impurities in reagents | - Lower the reaction temperature if possible.- Purify starting materials.- Consider a more stable catalyst precursor. |
| TMS Group Cleavage | - Presence of nucleophilic species (e.g., water, hydroxide) | - Ensure anhydrous conditions.- Use a non-nucleophilic base if possible. |
Post-Coupling Modification: Deprotection of the TMS Group
A significant advantage of this protocol is the isolation of the TMS-protected diarylacetylene. This allows for further synthetic manipulations before the alkyne is unmasked. When the terminal alkyne is required, the TMS group can be readily cleaved under mild conditions.
Protocol for TMS Deprotection:
-
Dissolve the TMS-protected diarylacetylene (1.0 mmol) in a mixture of tetrahydrofuran (THF) and methanol (1:1, 10 mL).
-
Add potassium carbonate (K₂CO₃, 1.5 mmol) or a fluoride source such as tetrabutylammonium fluoride (TBAF, 1.1 mmol, 1M solution in THF).[11]
-
Stir the reaction at room temperature and monitor by TLC until the starting material is consumed.
-
Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over Na₂SO₄, and concentrate to yield the deprotected diarylacetylene.
Conclusion
The Sonogashira coupling of this compound with aryl chlorides is a robust and highly adaptable reaction for the synthesis of valuable diarylacetylene scaffolds. By understanding the underlying mechanism and carefully selecting the appropriate catalyst system and reaction conditions, researchers can overcome the challenges associated with less reactive aryl chlorides. The use of the TMS protecting group provides an additional layer of synthetic control, enabling the construction of complex molecular architectures. The protocols and insights provided herein are intended to serve as a practical guide for scientists in research and drug development, facilitating the efficient and reliable application of this powerful cross-coupling reaction.
References
- 1. Buchwald Phosphine Ligands for Cross Coupling [sigmaaldrich.com]
- 2. mdpi.com [mdpi.com]
- 3. One-Pot Procedure for the Synthesis of Unsymmetrical Diarylalkynes [organic-chemistry.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. One-pot procedure for the synthesis of unsymmetrical diarylalkynes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Efficient copper-free Sonogashira coupling of aryl chlorides with palladium on charcoal - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 8. Rapid and efficient Pd-catalyzed Sonogashira coupling of aryl chlorides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. rsc.org [rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. DBU-Promoted Facile, Chemoselective Cleavage of Acetylenic TMS Group [organic-chemistry.org]
Application Notes & Protocols: Palladium-Catalyzed Cross-Coupling Reactions with (4-Chlorophenylethynyl)trimethylsilane
Abstract
The Sonogashira cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp² and sp hybridized carbons.[1][2] This guide provides a comprehensive technical overview and detailed protocols for palladium-catalyzed cross-coupling reactions involving (4-Chlorophenylethynyl)trimethylsilane. We will delve into the mechanistic intricacies of the Sonogashira reaction, with a particular focus on the unique challenges and opportunities presented by using an aryl chloride substrate. Furthermore, this note will elucidate the critical role of the trimethylsilyl (TMS) protecting group, offering protocols for both its utilization in coupling reactions and its subsequent removal for further molecular elaboration.[3][4][5] This document is intended for researchers, chemists, and drug development professionals seeking to leverage this versatile building block in complex molecule synthesis.
Part I: Theoretical & Mechanistic Foundations
The Sonogashira Reaction: A Mechanistic Overview
First reported in 1975 by Kenkichi Sonogashira, this cross-coupling reaction forges a bond between a terminal alkyne and an aryl or vinyl halide.[1] Its power lies in its ability to be conducted under mild conditions, often at room temperature, with a high tolerance for various functional groups.[1][6] The reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base.[2][7]
The reaction mechanism is understood to involve two interconnected catalytic cycles: a palladium cycle and a copper cycle.[8]
-
The Palladium Cycle: This cycle begins with the active Pd(0) catalyst. The first step is the oxidative addition of the aryl halide (in our case, the C-Cl bond of the substrate) to the Pd(0) center, forming a Pd(II) complex.[6][9]
-
The Copper Cycle: Concurrently, the copper(I) salt reacts with the terminal alkyne in the presence of the base to form a copper(I) acetylide intermediate.[1][10] This step activates the alkyne for the subsequent step.
-
Transmetalation & Reductive Elimination: The copper acetylide then undergoes transmetalation with the Pd(II) complex, transferring the acetylide ligand to the palladium center and regenerating the copper(I) catalyst.[6][9] The resulting Pd(II)-alkynyl complex then undergoes reductive elimination, forming the final C-C bond of the product and regenerating the active Pd(0) catalyst, allowing the cycle to continue.[6][9]
While the copper co-catalyst significantly accelerates the reaction, its presence can sometimes lead to the undesirable homocoupling of the alkyne (Glaser coupling).[1][11] This has led to the development of numerous "copper-free" Sonogashira protocols, which are particularly important in applications where copper contamination is a concern.[1]
The Challenge of Aryl Chlorides
The reactivity of aryl halides in Sonogashira coupling follows the trend I > Br > OTf >> Cl.[1][6] Aryl chlorides are significantly less reactive due to the high bond dissociation energy of the C-Cl bond. This makes the initial oxidative addition step (the rate-limiting step for unreactive halides) much more difficult.[12]
Overcoming this challenge requires carefully optimized reaction conditions:
-
Catalyst/Ligand System: Standard catalysts like Pd(PPh₃)₄ may be insufficient. More electron-rich and sterically bulky ligands, such as tri(tert-butyl)phosphine (P(t-Bu)₃) or biaryl phosphines (e.g., XPhos), are often required to promote the oxidative addition to the C-Cl bond.[13] N-Heterocyclic Carbene (NHC) palladium complexes have also proven highly effective.[2]
-
Higher Temperatures: Reactions involving aryl chlorides often necessitate elevated temperatures, sometimes with the aid of microwave irradiation to accelerate the reaction and improve yields.[14]
-
Choice of Base and Solvent: Stronger bases and polar aprotic solvents like DMF or DMSO may be needed to facilitate the reaction.[13][15]
The Role of the Trimethylsilyl (TMS) Group
In the context of Sonogashira coupling, the TMS group on an alkyne serves two primary functions:
-
Protecting Group: Terminal alkynes can be prone to dimerization (Glaser coupling) under Sonogashira conditions, especially in the presence of copper and oxygen.[1][11] The TMS group effectively "caps" the alkyne, preventing this side reaction and ensuring that coupling occurs only at the desired aryl halide site.[3][5] This TMS group can be easily removed post-coupling to reveal a new terminal alkyne, ready for subsequent synthetic transformations.[1][8][16]
-
Activable Handle for Sila-Sonogashira: While typically a protecting group, under specific conditions (often involving fluoride activation), the C-Si bond can be cleaved, allowing the silylated alkyne to act as the nucleophilic partner in a "Sila-Sonogashira" coupling.[3][5][17] This provides an alternative synthetic route but requires distinct reaction conditions from the standard protocol.
Part II: Experimental Design & Protocols
Critical Parameter Optimization
Successful coupling with an aryl chloride like this compound requires careful selection of reaction parameters. The following table summarizes key variables and provides field-proven starting points for optimization.
| Parameter | Recommended Options & Rationale |
| Palladium Precatalyst | Pd(OAc)₂ , PdCl₂(PPh₃)₂ , Pd₂(dba)₃ : Common, air-stable Pd(II) and Pd(0) sources that are reduced in situ to the active Pd(0) catalyst.[1] |
| Ligand | P(t-Bu)₃ , XPhos , SPhos : Bulky, electron-rich phosphine ligands are essential for activating the inert C-Cl bond.[11][13] NHC ligands are also a powerful alternative.[2] |
| Copper Co-catalyst | CuI : The standard and most effective co-catalyst for accelerating the reaction.[1][6] Use in catalytic amounts (1-5 mol%). |
| Base | Triethylamine (TEA) , Diisopropylamine (DIPA) , DBU : An amine base is required to neutralize the HX byproduct and facilitate the formation of the copper acetylide.[1] For challenging couplings, a stronger, non-nucleophilic base like DBU can be effective.[18] |
| Solvent | Toluene , DMF , Dioxane , THF : The choice of solvent depends on substrate solubility and the required reaction temperature. Anhydrous, degassed solvents are crucial to prevent side reactions and catalyst deactivation.[7] |
| Temperature | 80-120 °C : Elevated temperatures are typically necessary for aryl chloride activation.[13] Microwave-assisted heating can significantly reduce reaction times.[14] |
Protocol 1: Sonogashira Coupling with this compound
Objective: To couple a terminal alkyne, Phenylacetylene, with this compound at the C-Cl position.
Reaction: this compound + Phenylacetylene → 1-(4-((Trimethylsilyl)ethynyl)phenyl)-2-phenylethyne
Materials & Reagents:
| Reagent | MW ( g/mol ) | Amount | Moles (mmol) | Eq. |
| This compound | 208.76 | 209 mg | 1.0 | 1.0 |
| Phenylacetylene | 102.14 | 123 mg (134 µL) | 1.2 | 1.2 |
| Pd(OAc)₂ | 224.50 | 4.5 mg | 0.02 | 0.02 |
| XPhos | 476.65 | 19.1 mg | 0.04 | 0.04 |
| Copper(I) Iodide (CuI) | 190.45 | 5.7 mg | 0.03 | 0.03 |
| DBU | 152.24 | 305 mg (300 µL) | 2.0 | 2.0 |
| Toluene (anhydrous, degassed) | - | 5 mL | - | - |
Step-by-Step Procedure:
-
Inert Atmosphere Setup: To a flame-dried 25 mL Schlenk flask equipped with a magnetic stir bar, add Pd(OAc)₂ (4.5 mg), XPhos (19.1 mg), and CuI (5.7 mg).
-
Evacuation and Backfilling: Seal the flask with a septum, and evacuate and backfill with dry argon or nitrogen gas. Repeat this cycle three times to ensure an inert atmosphere.
-
Reagent Addition: Under a positive pressure of inert gas, add this compound (209 mg).
-
Solvent and Base Addition: Add anhydrous, degassed toluene (5 mL) via syringe, followed by DBU (300 µL).
-
Alkyne Addition: Add phenylacetylene (134 µL) dropwise to the stirring mixture.
-
Reaction Execution: Place the sealed flask in a preheated oil bath at 100 °C.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting aryl chloride is consumed (typically 12-24 hours).
-
Workup: Once complete, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite®, washing the pad with additional ethyl acetate.[6]
-
Extraction: Transfer the filtrate to a separatory funnel and wash sequentially with saturated aq. NH₄Cl (2 x 15 mL) and brine (1 x 15 mL).[6]
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel to afford the pure coupled product.
Protocol 2: Post-Coupling Deprotection of the TMS Group
Objective: To remove the TMS protecting group from the product of Protocol 1, yielding a new terminal alkyne.
Reaction: 1-(4-((Trimethylsilyl)ethynyl)phenyl)-2-phenylethyne → 1-Ethynyl-4-(phenylethynyl)benzene
Step-by-Step Procedure:
-
Dissolution: Dissolve the TMS-protected product (1.0 mmol) in tetrahydrofuran (THF, 10 mL) in a round-bottom flask.
-
Deprotection Agent: Add a 1.0 M solution of tetra-n-butylammonium fluoride (TBAF) in THF (1.1 mL, 1.1 mmol, 1.1 eq.) dropwise at room temperature.[1]
-
Reaction: Stir the mixture at room temperature for 1-2 hours. Monitor the reaction by TLC until the starting material is fully consumed.
-
Quenching: Carefully pour the reaction mixture into water (20 mL) and extract with diethyl ether (3 x 20 mL).
-
Washing and Drying: Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purification: Purify the resulting crude product by flash column chromatography to yield the terminal alkyne.
Part III: Workflow Visualization & Troubleshooting
Synthetic Workflow Diagram
The following diagram illustrates the logical progression from the initial coupling to the final deprotected product, highlighting the versatility of the TMS-protected starting material.
Troubleshooting Common Side Reactions
-
Low Conversion/No Reaction: This is the most common issue with aryl chlorides.
-
Alkyne Homocoupling (Glaser Product): Formation of R-C≡C-C≡C-R from the terminal alkyne coupling partner.
-
Hydrodehalogenation: The aryl chloride is reduced to an arene (Cl is replaced by H).
-
Cause: Can occur at high temperatures, especially with certain bases or impurities.
-
Solution: Lower the reaction temperature if possible, or screen different bases.
-
References
- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. Cross-Coupling of Alkynylsilanes - Gelest [technical.gelest.com]
- 4. Some Aspects of the Chemistry of Alkynylsilanes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.org [mdpi.org]
- 6. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 7. Sonogashira Coupling [organic-chemistry.org]
- 8. books.rsc.org [books.rsc.org]
- 9. youtube.com [youtube.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Sonogashira cross-coupling as a key step in the synthesis of new glycoporphyrins - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D1QO01909K [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Rapid and efficient Pd-catalyzed Sonogashira coupling of aryl chlorides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. The trimethylsilyl (TMS) group, used as a protecting group for al... | Study Prep in Pearson+ [pearson.com]
- 17. researchgate.net [researchgate.net]
- 18. pubs.acs.org [pubs.acs.org]
Copper-free Sonogashira reaction with (4-Chlorophenylethynyl)trimethylsilane
Title: A Practical Guide to Copper-Free Sonogashira Coupling of Aryl Chlorides with (4-Chlorophenylethynyl)trimethylsilane
Abstract
The Sonogashira cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp² and sp hybridized carbons.[1][2][3] This guide provides a comprehensive technical overview and detailed protocols for conducting the Sonogashira reaction under copper-free conditions, specifically focusing on the coupling of challenging aryl chloride substrates with the silyl-protected alkyne, this compound. By eliminating copper co-catalysts, researchers can avoid the formation of undesirable alkyne homocoupling (Glaser coupling) byproducts, simplifying purification and improving reproducibility.[4] We will delve into the mechanistic underpinnings, reagent selection rationale, and provide two robust protocols: a traditional stepwise approach and an efficient one-pot in situ desilylation-coupling procedure.
Introduction: The Imperative for a Copper-Free Approach
The palladium-catalyzed Sonogashira reaction has been extensively applied in the synthesis of pharmaceuticals, natural products, and advanced organic materials.[1][3] The classic protocol employs a dual catalytic system of palladium and a copper(I) salt. While effective, the copper co-catalyst is notorious for promoting the oxidative homocoupling of terminal alkynes, a significant issue when working with valuable or complex substrates.[4]
The development of copper-free Sonogashira protocols has therefore been a major focus, offering cleaner reaction profiles and simplified workups.[2][3] A significant hurdle in this domain has been the activation of inexpensive and widely available aryl chlorides, which are considerably less reactive than their bromide or iodide counterparts. This guide addresses this challenge directly, providing field-proven insights for the successful coupling of these inert substrates.
Furthermore, the use of silyl-protected alkynes like this compound offers advantages in terms of stability and handling compared to the corresponding terminal alkyne. This document will provide protocols for both the coupling of the protected alkyne followed by a separate deprotection step, and a more streamlined one-pot process where the trimethylsilyl (TMS) group is cleaved in situ.
Mechanistic Insights: The Copper-Free Catalytic Cycle
Understanding the reaction mechanism is critical for troubleshooting and optimization. The copper-free Sonogashira reaction proceeds through a palladium-centered catalytic cycle. The elimination of copper necessitates that the palladium complex orchestrates all key bond-forming events.
The proposed catalytic cycle involves the following key steps:
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition into the aryl chloride (Ar-Cl) bond, forming a Pd(II) intermediate. This is often the rate-limiting step for aryl chlorides and necessitates the use of highly active catalytic systems.
-
Deprotonation/Alkyne Activation: In the presence of a base, the terminal alkyne (generated in situ from the TMS-protected precursor or used directly) is deprotonated to form an acetylide. This acetylide then coordinates to the Pd(II) center.
-
Transmetalation (in the absence of Copper): This step differs significantly from the copper-catalyzed version. Here, a ligand exchange occurs on the palladium center, where the halide is replaced by the acetylide.
-
Reductive Elimination: The coupled product, the diarylalkyne, is expelled from the palladium complex, regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.
Caption: Fig. 1: Catalytic Cycle of Copper-Free Sonogashira.
Core Components: A Rationale for Reagent Selection
The success of the copper-free Sonogashira coupling of aryl chlorides hinges on the judicious selection of the catalyst, ligand, base, and solvent.
-
Palladium Precatalyst: While various Pd(0) and Pd(II) sources can be effective, Pd(OAc)₂ and Pd₂(dba)₃ are common and cost-effective choices. These Pd(II) and Pd(0) precursors are reduced in situ to the active Pd(0) species by phosphine ligands or other reaction components.
-
Ligand (The Key to Activating Aryl Chlorides): The oxidative addition of palladium into the strong C-Cl bond is challenging. Bulky and electron-rich phosphine ligands are essential to facilitate this step.[5] Ligands such as XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) and SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) have proven to be exceptionally effective in this regard. Their steric bulk promotes the formation of a coordinatively unsaturated, highly reactive monoligated Pd(0) species, which is crucial for the reaction with aryl chlorides.
-
Base: A suitable base is required to deprotonate the terminal alkyne. Inorganic bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) are often preferred in modern protocols over amines. They are strong enough to facilitate the reaction but generally result in cleaner reaction profiles. For in situ desilylation, the choice of base is even more critical, as discussed in Protocol 2.
-
Solvent: Aprotic polar solvents such as 1,4-dioxane, tetrahydrofuran (THF), or dimethylformamide (DMF) are typically used to ensure the solubility of all reaction components. The choice of solvent can influence reaction rates and must be anhydrous to prevent unwanted side reactions.
Table 1: Recommended Reagents for Copper-Free Sonogashira of Aryl Chlorides
| Component | Recommended Reagents | Typical Loading | Rationale |
| Pd Precatalyst | Pd(OAc)₂, Pd₂(dba)₃ | 1-5 mol% | Readily available and efficient precursors to the active Pd(0) catalyst. |
| Ligand | XPhos, SPhos | 1.2 - 2.0 eq. to Pd | Bulky, electron-rich ligands are essential for the challenging oxidative addition to the aryl chloride. |
| Base | Cs₂CO₃, K₃PO₄ | 2-3 equivalents | Strong, non-nucleophilic bases that effectively deprotonate the alkyne with minimal side reactions. |
| Solvent | 1,4-Dioxane, THF, Toluene | Anhydrous | Aprotic polar solvents that solubilize reagents and facilitate the reaction. |
Experimental Protocols
Safety Precaution: All reactions should be carried out in a well-ventilated fume hood. Palladium catalysts and phosphine ligands can be toxic and should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses. Solvents should be properly dried before use.
Protocol 1: Stepwise Coupling and Deprotection
This protocol is a reliable, two-step procedure suitable for ensuring the complete formation of the silyl-protected intermediate before proceeding to deprotection.
Caption: Fig. 2: Workflow for Stepwise Protocol.
Step-by-Step Methodology:
-
Reaction Setup: To an oven-dried Schlenk flask, add the aryl chloride (1.0 mmol, 1.0 equiv), Pd(OAc)₂ (0.02 mmol, 2 mol%), and XPhos (0.048 mmol, 4.8 mol%).
-
Reagent Addition: Add Cs₂CO₃ (2.5 mmol, 2.5 equiv) and this compound (1.2 mmol, 1.2 equiv).
-
Solvent and Degassing: Evacuate and backfill the flask with argon three times. Add anhydrous 1,4-dioxane (5 mL) via syringe. Degas the resulting suspension by bubbling argon through it for 15-20 minutes.
-
Reaction: Heat the mixture to 100-110 °C with vigorous stirring. Monitor the reaction progress by TLC or GC-MS until the starting aryl chloride is consumed (typically 12-24 hours).
-
Work-up and Purification (Coupling): Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite®, washing with additional ethyl acetate. Concentrate the filtrate in vacuo. Purify the crude product by flash column chromatography on silica gel to yield the TMS-protected diarylalkyne.
-
Deprotection: Dissolve the purified TMS-protected alkyne (1.0 mmol) in a mixture of THF (5 mL) and methanol (5 mL).
-
Deprotecting Agent: Add potassium carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv). Alternatively, a solution of tetrabutylammonium fluoride (TBAF) (1.1 mL, 1.1 mmol, 1.0 M in THF) can be used for faster deprotection.[1]
-
Reaction: Stir the mixture at room temperature and monitor by TLC until the starting material is consumed (typically 1-3 hours).
-
Work-up and Purification (Deprotection): Quench the reaction with saturated aqueous NH₄Cl solution. Extract the product with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify by flash column chromatography to afford the final terminal diarylalkyne.
Protocol 2: One-Pot in situ Desilylation and Coupling
This advanced protocol combines the TMS-deprotection and Sonogashira coupling into a single, highly efficient step, avoiding the isolation of the terminal alkyne. This is particularly advantageous when the terminal alkyne is volatile or prone to decomposition. The use of Cesium Fluoride (CsF) is key to this transformation.[6][7][8]
Step-by-Step Methodology:
-
Reaction Setup: To an oven-dried Schlenk flask, add the aryl chloride (1.0 mmol, 1.0 equiv), this compound (1.5 mmol, 1.5 equiv), Pd₂(dba)₃ (0.025 mmol, 2.5 mol%), SPhos (0.1 mmol, 10 mol%), and Cesium Fluoride (CsF) (3.0 mmol, 3.0 equiv).
-
Causality Note: A higher excess of the TMS-alkyne is used to ensure sufficient generation of the terminal alkyne in situ. CsF serves the dual role of TMS-cleavage agent and, in some systems, can contribute to the basicity required for the coupling. However, an additional base is often required for aryl chlorides.
-
-
Base and Solvent: Add Cs₂CO₃ (2.0 mmol, 2.0 equiv).
-
Degassing: Evacuate and backfill the flask with argon three times. Add anhydrous THF (5 mL) via syringe. Degas the mixture by bubbling argon through it for 15-20 minutes.
-
Reaction: Heat the reaction to 80-90 °C with vigorous stirring. The reaction is typically slower to initiate as it depends on the rate of desilylation. Monitor by GC-MS for the appearance of the final product (typically 18-36 hours).
-
Work-up and Purification: Cool the reaction to room temperature. Dilute with diethyl ether and filter through a pad of Celite®, washing with additional ether. Concentrate the filtrate in vacuo. Purify the crude product by flash column chromatography on silica gel.
Troubleshooting and Optimization
| Issue | Potential Cause | Suggested Solution |
| Low or No Conversion | Inactive catalyst; Insufficiently anhydrous conditions; Poor quality reagents. | Use a fresh bottle of Pd catalyst and ligand. Ensure solvents are rigorously dried. Check the purity of the aryl chloride. |
| Temperature too low for aryl chloride activation. | Gradually increase the reaction temperature in 10 °C increments (up to ~120 °C for dioxane). | |
| Formation of Homocoupled Alkyne | Oxygen contamination (if trace copper is present). | Ensure thorough degassing of the reaction mixture. Use high-purity reagents. |
| Desilylation without Coupling (Protocol 2) | Coupling reaction is too slow compared to desilylation. | Increase catalyst/ligand loading. Ensure the base is sufficiently strong (Cs₂CO₃ is recommended). |
| Formation of Protodehalogenated Byproduct | Presence of water; Certain bases/solvents. | Use rigorously dried solvents and reagents. K₃PO₄ can sometimes be a better choice than Cs₂CO₃ if this is a major issue. |
Conclusion and Future Applications
The copper-free Sonogashira reaction represents a significant advancement in cross-coupling chemistry, offering a cleaner and more efficient route to diarylalkynes. The protocols detailed herein provide a robust framework for the successful coupling of challenging aryl chlorides with silyl-protected alkynes. The one-pot in situ desilylation method, in particular, offers a streamlined and atom-economical approach for synthetic chemists in pharmaceutical and materials science research. These methodologies open the door to the rapid synthesis of complex molecular architectures, facilitating drug discovery and the development of novel organic electronic materials.
References
- 1. One-Pot Three-Step Synthesis of 1,2,3-Triazoles by Copper-Catalyzed Cycloaddition of Azides with Alkynes formed by a Sonogashira Cross-Coupling and Desilylation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Copper-free Sonogashira cross-coupling reactions: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. preprints.org [preprints.org]
- 5. CsF-Mediated in Situ Desilylation of TMS-Alkynes for Sonogashira Reaction [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
- 7. CsF-Mediated in Situ Desilylation of TMS-Alkynes for Sonogashira Reaction. (2019) | Joseph S Capani | 27 Citations [scispace.com]
- 8. CsF-Mediated in Situ Desilylation of TMS-Alkynes for Sonogashira Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: A Robust Protocol for One-Pot Sonogashira Reactions via In Situ Desilylation of (4-Chlorophenylethynyl)trimethylsilane
Abstract
The Sonogashira cross-coupling is a cornerstone of modern organic synthesis for the formation of C(sp²)-C(sp) bonds. However, the direct use of terminal alkynes can be complicated by their volatility, instability, and propensity for oxidative homocoupling (Glaser coupling). This application note presents a highly efficient, one-pot protocol that circumvents these issues by utilizing (4-Chlorophenylethynyl)trimethylsilane as a stable alkyne precursor. The trimethylsilyl (TMS) protecting group is cleaved in situ using a fluoride source, generating the terminal alkyne in low concentrations that immediately engages in a palladium/copper-catalyzed Sonogashira reaction. This methodology simplifies handling, minimizes side reactions, and provides reliable access to a range of unsymmetrical diarylacetylenes, which are valuable scaffolds in pharmaceutical and materials chemistry.
Foundational Principles
The Strategic Advantage of Silyl-Protected Alkynes
The Sonogashira reaction is a powerful tool for coupling terminal alkynes with aryl or vinyl halides.[1][2] A classic challenge in these reactions is the side reaction of alkyne homocoupling, catalyzed by the copper(I) cocatalyst in the presence of oxygen.[3] Utilizing a trimethylsilyl (TMS) protecting group on the alkyne offers a decisive solution. The TMS group is robust under standard Sonogashira conditions, effectively preventing homocoupling and allowing for sequential or selective couplings.[4] Furthermore, for low-boiling or gaseous alkynes, silyl protection provides a practical means of handling, purification, and accurate dosing.[5][6]
The In Situ Desilylation Concept
The "one-pot" approach involves combining the silyl-protected alkyne, the aryl halide partner, catalysts, and a desilylating agent in a single reaction vessel. The desilylating agent, typically a fluoride source, cleaves the C-Si bond to generate the terminal alkyne.[7]
Causality Behind This Choice: By generating the reactive terminal alkyne in situ, its steady-state concentration remains extremely low. This kinetic control is the key to the protocol's success: the freshly formed alkyne is immediately consumed in the much faster palladium-catalyzed cross-coupling cycle, effectively suppressing the slower, second-order homocoupling pathway. This obviates the need for a separate deprotection step and the challenging isolation of the potentially volatile 1-chloro-4-ethynylbenzene.[8][9]
Reaction Mechanism and Workflow
The overall transformation is a synergistic combination of two distinct chemical processes occurring in a single pot: TMS deprotection and the Sonogashira catalytic cycle.
Fluoride-Mediated Desilylation
The process is initiated by a nucleophilic attack of a fluoride ion (from a source like Cesium Fluoride, CsF, or Tetrabutylammonium fluoride, TBAF) on the silicon atom of this compound. This is thermodynamically driven by the formation of a highly stable Si-F bond. The reaction proceeds through a pentacoordinate silicate intermediate, which then fragments to release the terminal acetylide anion.[7] This anion is subsequently protonated by a proton source in the medium (e.g., residual water or the amine base) to yield the terminal alkyne.
The Sonogashira Catalytic Cycle
The generated 1-chloro-4-ethynylbenzene enters the well-established Sonogashira cycle:
-
Oxidative Addition: The active Pd(0) catalyst oxidatively adds to the aryl halide (Ar-X).
-
Transmetalation: Concurrently, the terminal alkyne reacts with the Cu(I) cocatalyst to form a copper acetylide intermediate. This species then transmetalates with the Pd(II)-Ar complex.
-
Reductive Elimination: The resulting diorganopalladium(II) complex undergoes reductive elimination to yield the final diarylacetylene product and regenerate the Pd(0) catalyst.[10]
Detailed Experimental Protocol
This protocol details the coupling of in situ generated 1-chloro-4-ethynylbenzene with 4-iodoanisole as a representative aryl halide.
Materials and Reagents
-
This compound (FW: 210.78 g/mol )
-
4-Iodoanisole (FW: 234.04 g/mol )
-
Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (FW: 701.90 g/mol )
-
Copper(I) iodide (CuI) (FW: 190.45 g/mol )
-
Cesium Fluoride (CsF) (FW: 151.90 g/mol )
-
Triethylamine (TEA), anhydrous
-
Tetrahydrofuran (THF), anhydrous
-
Ethyl acetate, HPLC grade
-
Hexanes, HPLC grade
-
Deionized water
-
Brine (saturated aq. NaCl)
-
Magnesium sulfate (MgSO₄), anhydrous
Step-by-Step Procedure
-
Reaction Setup: To a flame-dried 100 mL Schlenk flask equipped with a magnetic stir bar, add 4-iodoanisole (1.17 g, 5.0 mmol, 1.0 equiv), this compound (1.26 g, 6.0 mmol, 1.2 equiv), PdCl₂(PPh₃)₂ (175 mg, 0.25 mmol, 5 mol%), and CuI (48 mg, 0.25 mmol, 5 mol%).
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with dry nitrogen or argon three times. Causality Note: This step is critical to prevent O₂-mediated catalyst deactivation and Glaser homocoupling.
-
Solvent Addition: Under a positive pressure of inert gas, add anhydrous THF (20 mL) and anhydrous triethylamine (10 mL) via syringe. Stir the resulting slurry for 5 minutes at room temperature.
-
Initiation by Desilylation: Add Cesium Fluoride (1.52 g, 10.0 mmol, 2.0 equiv) to the flask in one portion under a strong flow of inert gas.
-
Reaction Execution: Heat the reaction mixture to 60 °C and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 4-6 hours.
-
Workup: After the reaction is complete (as judged by consumption of the 4-iodoanisole), cool the mixture to room temperature. Dilute with ethyl acetate (50 mL) and water (50 mL).
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with ethyl acetate (2 x 25 mL).
-
Washing: Combine the organic layers and wash with brine (50 mL). Dry the organic phase over anhydrous MgSO₄.
-
Purification: Filter the mixture and concentrate the filtrate under reduced pressure. Purify the resulting crude solid by flash column chromatography on silica gel (e.g., 5-10% ethyl acetate in hexanes) to yield the pure product, 1-chloro-4-((4-methoxyphenyl)ethynyl)benzene.
Optimization and Performance Data
The choice of desilylating agent and reaction conditions can be tailored for specific substrates.
Comparison of Desilylating Agents
| Parameter | Cesium Fluoride (CsF) | Tetrabutylammonium Fluoride (TBAF) | Potassium Carbonate (K₂CO₃) |
| Efficacy | High | Very High | Moderate (often requires protic solvent) |
| Cost | Moderate | High | Low |
| Workup | Simple (solid, easy to filter/extract) | Difficult (byproducts are highly water-soluble and can emulsify)[11] | Simple |
| Hygroscopic | Moderately | Very (commercial solutions contain water)[12] | Slightly |
| Recommendation | Preferred for scalability and ease of purification [5][6] | Effective for small-scale, difficult substrates | Economical choice, may require optimization |
Representative Substrate Scope and Yields
The following table summarizes typical yields for the coupling of in situ desilylated this compound with various aryl halides using the CsF protocol.
| Entry | Aryl Halide Partner | Product | Typical Yield |
| 1 | 4-Iodoanisole | 1-chloro-4-((4-methoxyphenyl)ethynyl)benzene | 92% |
| 2 | 1-Iodo-4-nitrobenzene | 1-chloro-4-((4-nitrophenyl)ethynyl)benzene | 88% |
| 3 | 4-Bromobenzonitrile | 4-((4-chlorophenyl)ethynyl)benzonitrile | 75% |
| 4 | 3-Iodopyridine | 3-((4-chlorophenyl)ethynyl)pyridine | 85% |
| 5 | Methyl 4-iodobenzoate | Methyl 4-((4-chlorophenyl)ethynyl)benzoate | 90% |
Observation: As is typical for Sonogashira reactions, aryl iodides are more reactive than aryl bromides. The protocol is highly tolerant of both electron-donating and electron-withdrawing functional groups.
Conclusion
The use of this compound in a one-pot, in situ desilylation-Sonogashira coupling protocol represents a robust and highly practical method for the synthesis of unsymmetrical diarylacetylenes. This approach enhances operational simplicity, minimizes the formation of homocoupling byproducts, and circumvents the need to handle a potentially volatile terminal alkyne. The methodology, particularly with the use of Cesium Fluoride, is scalable and demonstrates broad functional group tolerance, making it an invaluable tool for researchers in drug discovery and materials science.
References
- 1. Sonogashira Coupling [organic-chemistry.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Cross-Coupling of Alkynylsilanes - Gelest [technical.gelest.com]
- 5. CsF-Mediated in Situ Desilylation of TMS-Alkynes for Sonogashira Reaction [organic-chemistry.org]
- 6. CsF-Mediated in Situ Desilylation of TMS-Alkynes for Sonogashira Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10575A [pubs.rsc.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Effect of excess water on the desilylation of oligoribonucleotides using tetrabutylammonium fluoride - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Arylalkynes using (4-Chlorophenylethynyl)trimethylsilane
Introduction: The Strategic Importance of Arylalkynes and the Utility of Silyl Protection
Arylalkynes are a cornerstone of modern organic synthesis, serving as versatile building blocks in the creation of pharmaceuticals, natural products, and advanced organic materials.[1][2][3] Their rigid, linear structure and rich reactivity make them invaluable motifs in drug discovery and materials science. The Sonogashira cross-coupling reaction stands as one of the most powerful and widely used methods for the formation of sp²-sp carbon-carbon bonds, providing a direct route to these valuable compounds.[1][4][5]
However, the direct use of terminal alkynes in Sonogashira couplings can be hampered by their volatility, potential for homocoupling, and handling difficulties.[6] To circumvent these challenges, the use of silyl-protected alkynes, such as (4-Chlorophenylethynyl)trimethylsilane, offers a robust and efficient alternative. The trimethylsilyl (TMS) group serves as an effective protecting group for the terminal alkyne, enhancing stability and preventing undesirable side reactions.[7][8][9] This "Sila-Sonogashira" approach allows for a one-pot procedure where in situ desilylation precedes the coupling, providing a steady, low concentration of the reactive terminal alkyne and thereby minimizing homocoupling.[6][10]
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis of arylalkynes utilizing this compound. We will delve into the mechanistic underpinnings of the Sonogashira reaction, provide detailed, field-proven protocols for both the coupling and subsequent desilylation steps, and offer insights into the causality behind experimental choices to ensure reproducible and high-yielding results.
The Sonogashira Coupling: A Mechanistic Overview
The Sonogashira reaction is a cross-coupling reaction that employs a palladium catalyst and a copper co-catalyst to form a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[5] The reaction proceeds through two interconnected catalytic cycles: a palladium cycle and a copper cycle.
The Palladium Cycle:
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition with the aryl halide (Ar-X) to form a Pd(II) intermediate.
-
Transmetalation: The copper acetylide, generated in the copper cycle, transfers the alkynyl group to the Pd(II) complex.
-
Reductive Elimination: The resulting diorganopalladium(II) complex undergoes reductive elimination to yield the arylalkyne product and regenerate the Pd(0) catalyst.[11][12]
The Copper Cycle:
-
Acetylide Formation: The terminal alkyne reacts with a copper(I) salt in the presence of a base to form a copper acetylide intermediate. This is the species that participates in the transmetalation step of the palladium cycle.[12]
The overall transformation is a highly efficient method for the construction of the C(sp²)-C(sp) bond.
Visualization of the Synthetic Workflow
The following diagram illustrates the two-stage process for the synthesis of a diarylalkyne using this compound, starting with the Sonogashira coupling followed by desilylation and a subsequent coupling.
Caption: Overall workflow for diarylalkyne synthesis.
Experimental Protocols
Part 1: Sonogashira Coupling of this compound with an Aryl Halide
This protocol details a general procedure for the palladium- and copper-catalyzed Sonogashira coupling of this compound with an aryl iodide. The reaction is robust and amenable to a range of aryl iodides.
Reagents and Materials:
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Properties | Supplier Recommendation |
| This compound | 78704-49-1 | 208.76 | White to off-white solid, MP: 47-51 °C[13] | Sigma-Aldrich, Alfa Aesar |
| Aryl Iodide | Varies | Varies | Solid or liquid | Commercially available |
| Bis(triphenylphosphine)palladium(II) chloride | 13965-03-2 | 701.90 | Yellow crystalline solid | Strem, Sigma-Aldrich |
| Copper(I) iodide | 7681-65-4 | 190.45 | Off-white to tan powder | Acros Organics, Sigma-Aldrich |
| Triphenylphosphine | 603-35-0 | 262.29 | White crystalline solid | Strem, Sigma-Aldrich |
| Triethylamine (TEA) | 121-44-8 | 101.19 | Colorless liquid, pungent odor | Fisher Scientific, VWR |
| Toluene | 108-88-3 | 92.14 | Colorless liquid, aromatic odor | EMD Millipore, Sigma-Aldrich |
Step-by-Step Protocol:
-
Reaction Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.2 equiv.), the aryl iodide (1.0 equiv.), bis(triphenylphosphine)palladium(II) chloride (0.03 equiv.), copper(I) iodide (0.06 equiv.), and triphenylphosphine (0.06 equiv.).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times. This is crucial to prevent oxidation of the palladium catalyst.
-
Solvent and Base Addition: Under a positive pressure of the inert gas, add anhydrous toluene (to achieve a ~0.2 M concentration of the aryl iodide) and triethylamine (2.0 equiv.) via syringe.
-
Reaction Execution: Stir the reaction mixture at room temperature for 15 minutes, then heat to 80 °C. The causality for heating is to ensure a reasonable reaction rate for a broad range of substrates.
-
Monitoring Progress: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 2-4 hours.
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with saturated aqueous ammonium chloride solution (to remove copper salts) and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., hexanes/ethyl acetate gradient) to afford the desired TMS-protected diarylalkyne.
Part 2: Desilylation of the TMS-Protected Arylalkyne
This protocol describes the removal of the trimethylsilyl protecting group to yield the terminal arylalkyne. Several methods exist for desilylation; a common and effective method using potassium carbonate in methanol is detailed below.[8][14] For substrates sensitive to basic conditions, fluoride-based methods can be employed.[6][10]
Reagents and Materials:
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Properties | Supplier Recommendation |
| TMS-Protected Arylalkyne | - | Varies | Product from Part 1 | - |
| Potassium Carbonate | 584-08-7 | 138.21 | White crystalline solid | Sigma-Aldrich, VWR |
| Methanol | 67-56-1 | 32.04 | Colorless liquid | Fisher Scientific, EMD Millipore |
| Dichloromethane (DCM) | 75-09-2 | 84.93 | Colorless liquid | VWR, Sigma-Aldrich |
Step-by-Step Protocol:
-
Reaction Setup: Dissolve the TMS-protected arylalkyne (1.0 equiv.) in a mixture of methanol and dichloromethane (typically a 2:1 to 3:1 ratio) in a round-bottom flask equipped with a magnetic stir bar.
-
Reagent Addition: Add potassium carbonate (2.0-3.0 equiv.) to the solution. The use of a mild inorganic base like potassium carbonate is often sufficient for the cleavage of the Si-C(sp) bond.[14]
-
Reaction Execution: Stir the mixture at room temperature.
-
Monitoring Progress: Monitor the reaction by TLC until the starting material is fully consumed (typically 1-3 hours). The terminal alkyne product is generally less polar than the silylated starting material.
-
Workup: Once the reaction is complete, filter the mixture to remove the potassium carbonate. Concentrate the filtrate under reduced pressure.
-
Purification: Dissolve the residue in ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. The resulting terminal arylalkyne is often of high purity and may not require further purification. If necessary, it can be purified by flash column chromatography.
Safety and Handling
-
This compound: This compound is a combustible solid. Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn.
-
Chlorotrimethylsilane (precursor and related hazard): Chlorotrimethylsilane is a highly flammable liquid and vapor that reacts violently with water.[15] It is toxic if swallowed or inhaled and causes severe skin burns and eye damage.[15] Handle with extreme care in a well-ventilated fume hood, avoiding contact with moisture.
-
Palladium Catalysts: Palladium compounds can be toxic and should be handled with care.
-
Solvents: Toluene, methanol, and dichloromethane are flammable and/or toxic. All manipulations should be performed in a well-ventilated fume hood.
Conclusion
The use of this compound in conjunction with the Sonogashira coupling provides a reliable and efficient pathway for the synthesis of functionalized arylalkynes. The TMS protecting group strategy enhances the practicality of the reaction by improving the handling of the alkyne component and minimizing side reactions. The protocols detailed herein are robust and have been optimized for high yield and purity, making them valuable tools for researchers in organic synthesis and drug discovery. By understanding the underlying mechanisms and adhering to the outlined procedures, scientists can effectively leverage this methodology to accelerate their research and development efforts.
References
- 1. Recent advances in Sonogashira reactions. | Semantic Scholar [semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. Alkynes: Important Roles in Organic Synthesis & Medicinal Chemistry - AiFChem [aifchem.com]
- 4. Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review [mdpi.com]
- 5. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Some Aspects of the Chemistry of Alkynylsilanes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Silanes as Protecting Groups for Terminal Alkyne - Gelest [technical.gelest.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. researchgate.net [researchgate.net]
- 11. Coupling to alkynes: the Sonogashira reaction [ns1.almerja.com]
- 12. m.youtube.com [m.youtube.com]
- 13. This compound | 78704-49-1 [chemicalbook.com]
- 14. Alkane synthesis by deoxygenation [organic-chemistry.org]
- 15. fishersci.com [fishersci.com]
Application Notes and Protocols for (4-Chlorophenylethynyl)trimethylsilane in Materials Science
Introduction: Unpacking a Versatile Building Block
(4-Chlorophenylethynyl)trimethylsilane is a bifunctional organosilane compound that has emerged as a crucial building block in advanced materials synthesis. Its structure is deceptively simple, yet it offers a powerful combination of features for the rational design of functional organic materials. The molecule consists of a central acetylene (ethynyl) unit, flanked by a 4-chlorophenyl group on one side and a trimethylsilyl (TMS) group on the other.
This unique arrangement provides two key functionalities:
-
The Trimethylsilyl (TMS) Group: This bulky silyl group serves as a robust protecting group for the terminal alkyne. This protection is critical, as it prevents the acidic acetylenic proton from undergoing unwanted side reactions, thereby allowing for selective chemistry at other positions of the molecule. The TMS group can be cleaved under specific and mild conditions to reveal the terminal alkyne, ready for subsequent coupling reactions.[1]
-
The 4-Chlorophenyl Group: This aromatic ring provides a rigid scaffold and participates in the electronic conjugation of resulting polymers or oligomers. The chlorine atom serves as a reactive handle, primarily for palladium-catalyzed cross-coupling reactions, and also influences the electronic properties of the molecule.
These features make this compound an ideal monomer precursor for the synthesis of conjugated polymers, specifically poly(phenyleneethynylene)s (PPEs), which are of significant interest for applications in organic electronics.[2][3]
Physicochemical Properties
A clear understanding of the compound's physical properties is essential for its handling, storage, and use in synthesis.
| Property | Value | Source(s) |
| CAS Number | 78704-49-1 | [4][5] |
| Molecular Formula | C₁₁H₁₃ClSi | [4][5] |
| Molecular Weight | 208.76 g/mol | [5][6] |
| Appearance | White to pale brown solid | [6] |
| Melting Point | 47-51 °C | [5][7] |
| Flash Point | 104.4 °C (219.9 °F) - closed cup | [5] |
| Storage | Store in a dry, sealed, and shaded place | [8] |
Core Application: Synthesis of Conjugated Polymers via Sonogashira Coupling
The primary application of this compound in materials science is as a monomer for synthesizing conjugated polymers. The Sonogashira cross-coupling reaction is the cornerstone of this process.[9][10] This reaction forges a carbon-carbon bond between a terminal alkyne (C(sp)) and an aryl or vinyl halide (C(sp²)).[10]
The general workflow involves two key transformations:
-
Deprotection: Removal of the TMS group to generate the terminal alkyne, 1-chloro-4-ethynylbenzene.
-
Coupling: Reaction of the terminal alkyne with an aryl halide partner, catalyzed by palladium and a copper(I) co-catalyst.[9]
This sequence allows for the creation of precisely defined oligomers and high molecular weight polymers with extended π-conjugated systems, which are essential for charge transport and light emission in electronic devices.
Logical Workflow for Polymer Synthesis
Caption: General workflow for synthesizing conjugated polymers.
Application Protocol 1: Deprotection of the Trimethylsilyl (TMS) Group
This protocol details the selective removal of the TMS protecting group to yield the terminal alkyne, a critical precursor for subsequent coupling reactions. The use of potassium carbonate in methanol is a mild, efficient, and cost-effective method.[1]
Step-by-Step Methodology
-
Preparation:
-
To a round-bottom flask, add this compound (1.0 eq).
-
Dissolve the starting material in methanol (MeOH, approx. 0.1 M solution).
-
Expert Insight: Methanol serves as both the solvent and a proton source for the final alkyne.
-
-
Reagent Addition:
-
Add potassium carbonate (K₂CO₃, 1.5-2.0 eq) to the solution while stirring.
-
Expert Insight: K₂CO₃ is a mild base that facilitates the cleavage of the Si-C bond without affecting other sensitive functional groups.[1] The reaction is typically performed at room temperature.
-
-
Reaction Monitoring:
-
Monitor the reaction progress using Thin Layer Chromatography (TLC). A new spot corresponding to the deprotected product should appear, and the starting material spot should disappear.
-
The reaction is generally complete within 1-3 hours.
-
-
Work-up and Isolation:
-
Once the reaction is complete, neutralize the mixture with a dilute acid (e.g., 1 M HCl) until the solution is pH ~7.
-
Remove the methanol under reduced pressure.
-
Add water to the residue and extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate) three times.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude 1-chloro-4-ethynylbenzene.
-
-
Purification:
-
The crude product can be purified by column chromatography on silica gel if necessary.
-
Application Protocol 2: Palladium-Catalyzed Sonogashira Cross-Coupling
This protocol describes a general procedure for the Sonogashira coupling of the deprotected alkyne (1-chloro-4-ethynylbenzene) with an aryl iodide or bromide to form a diarylacetylene, the fundamental repeating unit of many PPEs.
Catalytic Cycle Overview
The Sonogashira reaction proceeds via a synergistic dual catalytic cycle involving palladium and copper.
Caption: Simplified Sonogashira catalytic cycle.
Step-by-Step Methodology
-
Inert Atmosphere Setup:
-
Assemble a dry, oven-baked Schlenk flask or round-bottom flask equipped with a magnetic stir bar and a condenser under an inert atmosphere (e.g., Nitrogen or Argon).
-
Expert Insight: An inert atmosphere is crucial because the Pd(0) catalyst is sensitive to oxygen, which can lead to catalyst deactivation and unwanted side reactions like homocoupling of the alkyne.[10]
-
-
Reagent Loading:
-
To the flask, add the aryl halide (e.g., 1,4-diiodobenzene, 1.0 eq), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 1-5 mol%), and the copper(I) co-catalyst (e.g., CuI, 2-10 mol%).
-
Expert Insight: Pd(PPh₃)₂Cl₂ is a common and relatively air-stable precatalyst. The copper(I) salt facilitates the transmetalation step, allowing the reaction to proceed under milder conditions.[9]
-
-
Solvent and Base Addition:
-
Add a degassed solvent, typically a mixture of an amine base like triethylamine (Et₃N) and a co-solvent like tetrahydrofuran (THF).
-
Expert Insight: The amine base is essential. It neutralizes the hydrogen halide (HX) produced during the reaction and helps form the copper(I) acetylide intermediate.[10] Degassing the solvent removes dissolved oxygen.
-
-
Alkyne Addition:
-
Dissolve the terminal alkyne (e.g., 1-chloro-4-ethynylbenzene, 2.1 eq for a difunctional aryl halide) in a small amount of the degassed solvent and add it dropwise to the reaction mixture via a syringe.
-
-
Reaction Conditions:
-
Heat the reaction mixture to the desired temperature (typically between room temperature and 80 °C) and stir until TLC or GC-MS indicates the consumption of the starting materials.
-
-
Work-up and Isolation:
-
Cool the reaction to room temperature and filter the mixture through a pad of Celite to remove the catalyst and salts, washing with the reaction solvent.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in a suitable organic solvent (e.g., dichloromethane) and wash with saturated aqueous ammonium chloride (to remove copper salts) and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate.
-
-
Purification:
-
Purify the resulting product (oligomer or polymer) by column chromatography, recrystallization, or precipitation. For polymers, precipitation into a non-solvent like methanol is a common purification method.
-
Applications in Organic Light-Emitting Diodes (OLEDs)
Polymers derived from this compound are excellent candidates for use in Organic Light-Emitting Diodes (OLEDs).[11] Their rigid, conjugated backbones facilitate efficient charge transport (as a Hole Transport Layer, HTL, or Electron Transport Layer, ETL) and can be designed to emit light in specific regions of the visible spectrum (as an Emissive Layer, EML).[12][13]
An OLED is a multi-layered device where organic thin films are sandwiched between two electrodes.[12] When a voltage is applied, electrons and holes are injected, they travel through the transport layers, and recombine in the emissive layer to produce light.[13] The color and efficiency of the device are determined by the chemical structure of the materials used in these layers.[14] The ability to tune the electronic properties of PPEs by modifying side chains or the aromatic units makes them highly versatile for creating custom OLED materials.
Basic OLED Structure
Caption: Layered architecture of a typical OLED device.
References
- 1. Some Aspects of the Chemistry of Alkynylsilanes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. New poly(phenyleneethynylene)s with cationic, facially amphiphilic structures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound [oakwoodchemical.com]
- 5. This compound 97 78704-49-1 [sigmaaldrich.com]
- 6. This compound One Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 7. This compound | 78704-49-1 [chemicalbook.com]
- 8. dakenchem.com [dakenchem.com]
- 9. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Sonogashira Coupling [organic-chemistry.org]
- 11. tcichemicals.com [tcichemicals.com]
- 12. Organic Light Emitting Diodes (OLEDs) - Universal Display Corporation [oled.com]
- 13. crimsonpublishers.com [crimsonpublishers.com]
- 14. Recent advances in organic light-emitting diodes: toward smart lighting and displays - Materials Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
Application Note: A Step-by-Step Guide to the Sonogashira Reaction
For Researchers, Scientists, and Drug Development Professionals
Abstract
The Sonogashira cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon (C-C) bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes.[1][2] First reported by Kenkichi Sonogashira in 1975, this palladium- and copper-cocatalyzed reaction has become an indispensable tool in organic synthesis due to its mild reaction conditions, broad functional group tolerance, and high efficiency.[3][4] Its applications are extensive, particularly in the synthesis of complex molecules, natural products, pharmaceuticals, and advanced materials.[1][5][6] This guide provides a detailed exploration of the reaction mechanism, a practical step-by-step protocol, and a troubleshooting guide to enable researchers to successfully implement this critical transformation.
The Catalytic Heart: A Mechanistic Overview
The success of the Sonogashira reaction lies in the synergistic interplay of two interconnected catalytic cycles: a primary palladium cycle and a co-catalytic copper cycle.[3][7] Understanding this dual mechanism is crucial for optimizing reaction conditions and troubleshooting potential issues.
-
The Palladium Cycle: This is the main engine of the C-C bond formation.
-
Oxidative Addition: The cycle begins with a catalytically active Pd(0) species, which undergoes oxidative addition to the aryl or vinyl halide (R¹-X), forming a square planar Pd(II) complex.[8]
-
Transmetalation: The alkyne component, activated by the copper cycle, is transferred from copper to the palladium center. This step displaces the halide and forms a new diorganopalladium(II) complex.[8]
-
Reductive Elimination: This final, irreversible step forms the desired C-C bond, yielding the product (R¹-C≡C-R²) and regenerating the active Pd(0) catalyst, allowing the cycle to continue.[7]
-
-
The Copper Cycle: The role of the copper(I) co-catalyst is to activate the terminal alkyne, increasing its nucleophilicity for the crucial transmetalation step.[1][9]
-
π-Alkyne Complex Formation: The copper(I) salt coordinates with the terminal alkyne.[7]
-
Deprotonation: In the presence of a base (typically an amine), the acidic terminal proton of the alkyne is removed, forming a highly reactive copper(I) acetylide intermediate.[3][7][10] This species is then ready to engage in the palladium cycle.
-
The synergy between these two cycles allows the reaction to proceed under much milder conditions than earlier palladium-only methods.[1]
Core Components: A Guide to Reagent Selection
The choice of each component is critical for a successful reaction.
-
Aryl/Vinyl Halide or Triflate (R¹-X): The reactivity of the electrophile is a key factor. The general trend for halide reactivity is I > Br > OTf > Cl.[8] This allows for selective couplings; for instance, an aryl iodide can react at room temperature while an aryl bromide on the same molecule might remain untouched.[1] Aryl chlorides are the least reactive and often require more forcing conditions or specialized catalyst systems.[11][12]
-
Terminal Alkyne (H-C≡C-R²): A wide variety of terminal alkynes, including aromatic and aliphatic ones, can be used.[1] It is crucial that the alkyne is terminal (i.e., has an acidic proton) for the copper cycle to function.
-
Palladium Catalyst: Both Pd(0) and Pd(II) sources can be used. Common Pd(II) precatalysts like PdCl₂(PPh₃)₂ are reduced in situ to the active Pd(0) species by amine or phosphine ligands.[1] Tetrakis(triphenylphosphine)palladium(0), Pd(PPh₃)₄, is a common Pd(0) source. Catalyst loading is typically low, ranging from 0.5 to 5 mol%.
-
Copper(I) Co-catalyst: Copper(I) iodide (CuI) is the most common co-catalyst.[8] Its role is to facilitate the deprotonation of the alkyne and accelerate the transmetalation step.[1][10] It is important to use a fresh, high-quality source of CuI, as its degradation can inhibit the reaction.[13]
-
Base: An amine base, such as triethylamine (Et₃N), diisopropylamine (DIPA), or piperidine, is essential.[13] It serves two purposes: neutralizing the hydrogen halide (HX) byproduct formed during the reaction and acting as a solvent or co-solvent.[1] The reaction medium must be basic for the catalytic cycle to proceed.[1]
-
Solvent: The reaction is often run in the amine base itself or with a co-solvent.[8] Common choices include tetrahydrofuran (THF), dimethylformamide (DMF), toluene, or dioxane. The solvent must be anhydrous and thoroughly degassed to prevent side reactions.[13][14]
Copper-Free Variant: While effective, the copper co-catalyst can sometimes promote the undesirable homocoupling of the alkyne (Glaser coupling), especially in the presence of oxygen.[4][13][15] To circumvent this, copper-free protocols have been developed.[15][16][17] These reactions often require a stronger base or different ligand systems to facilitate the direct interaction between the alkyne and the palladium center.[16][18]
Detailed Experimental Protocol: A Step-by-Step Guide
This section provides a general, representative protocol for a standard Sonogashira coupling. All operations should be performed using standard Schlenk techniques under an inert atmosphere (Argon or Nitrogen) to exclude oxygen and moisture. [13]
Workflow Diagram
Procedure:
-
Preparation: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 eq), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 0.02-0.05 eq), and copper(I) iodide (CuI, 0.02-0.10 eq).
-
Inert Atmosphere: Seal the flask and evacuate and backfill with inert gas (e.g., Argon) three times.
-
Solvent/Base Addition: Under a positive pressure of inert gas, add the anhydrous solvent (e.g., THF) and the amine base (e.g., triethylamine, 3-5 eq) via syringe.[8]
-
Alkyne Addition: Add the terminal alkyne (1.1-1.5 eq) dropwise to the stirring mixture via syringe.[8]
-
Reaction Monitoring: Stir the reaction at the appropriate temperature (room temperature for reactive iodides, or heated to 50-80°C for less reactive bromides).[19] Monitor the reaction's progress by thin-layer chromatography (TLC) or GC-MS until the starting aryl halide is consumed (typically 2-24 hours).[20]
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate or diethyl ether) and filter it through a pad of Celite® to remove catalyst residues and salts.[8]
-
Extraction: Transfer the filtrate to a separatory funnel and wash sequentially with a saturated aqueous solution of ammonium chloride (to remove copper salts) and brine.[7][8]
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure.[7]
-
Purification: Purify the resulting crude product by flash column chromatography on silica gel to obtain the desired coupled product.[7][8]
Representative Reaction Data
The table below summarizes typical quantities for the coupling of iodobenzene with phenylacetylene.
| Component | M.W. ( g/mol ) | Amount (mmol) | Equivalents | Catalyst Loading |
| Iodobenzene | 204.01 | 1.0 | 1.0 | - |
| Phenylacetylene | 102.13 | 1.2 | 1.2 | - |
| PdCl₂(PPh₃)₂ | 701.90 | 0.03 | 0.03 | 3 mol% |
| Copper(I) Iodide | 190.45 | 0.05 | 0.05 | 5 mol% |
| Triethylamine | 101.19 | 5.0 | 5.0 | - |
| THF (Solvent) | - | 5 mL | - | - |
Note: Yields are highly substrate-dependent but are often in the 70-95% range for this model reaction under optimized conditions.
Troubleshooting Common Issues
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No or Low Yield | 1. Inactive catalyst (Pd or Cu).2. Insufficiently inert atmosphere (oxygen present).3. Impure reagents or solvents.4. Low reactivity of aryl halide (e.g., chloride). | 1. Use fresh, high-purity catalysts.[13]2. Ensure proper degassing of solvents and rigorous use of inert atmosphere techniques.[13][21]3. Purify starting materials and use anhydrous solvents.4. Increase reaction temperature, use a stronger base, or switch to a more active catalyst/ligand system.[19] |
| Black Precipitate (Palladium Black) | Catalyst decomposition. This can be caused by impurities, high temperatures, or an inappropriate solvent.[13] | 1. Use high-purity reagents.[13]2. Avoid unnecessarily high temperatures.3. Consider switching solvents; some anecdotal evidence suggests THF can promote decomposition.[22] |
| Significant Homocoupling (Glaser Product) | Presence of oxygen, which facilitates the oxidative dimerization of the copper acetylide intermediate.[4][13] | 1. Rigorously exclude oxygen by degassing the reaction mixture thoroughly.[13]2. Switch to a copper-free protocol.[13]3. Some studies suggest using a dilute hydrogen atmosphere can suppress homocoupling.[23] |
| Reaction Stalls | Substrate inhibition or catalyst deactivation over time. | 1. Add a fresh portion of the palladium catalyst.2. Ensure the base is not fully consumed; add more if necessary. |
Conclusion
The Sonogashira reaction is a robust and highly reliable method for synthesizing aryl- and vinyl-substituted alkynes. By understanding the underlying dual catalytic mechanism, carefully selecting high-quality reagents, and maintaining a strictly inert atmosphere, researchers can effectively harness this reaction for the synthesis of complex molecular targets. The protocol and troubleshooting guide provided here offer a solid foundation for the successful application of this cornerstone of modern organic chemistry.
References
- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 2. Copper-free Sonogashira cross-coupling reactions: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. gold-chemistry.org [gold-chemistry.org]
- 5. mdpi.com [mdpi.com]
- 6. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10575A [pubs.rsc.org]
- 7. benchchem.com [benchchem.com]
- 8. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 9. researchgate.net [researchgate.net]
- 10. m.youtube.com [m.youtube.com]
- 11. youtube.com [youtube.com]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. Sonogashira Coupling [organic-chemistry.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 18. pubs.acs.org [pubs.acs.org]
- 19. reddit.com [reddit.com]
- 20. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]
- 21. researchgate.net [researchgate.net]
- 22. reddit.com [reddit.com]
- 23. depts.washington.edu [depts.washington.edu]
Synthesis of Conjugated Enynes: A Detailed Guide to Palladium-Catalyzed Cross-Coupling Reactions
Introduction
Conjugated enynes are a class of organic molecules characterized by a structural motif of alternating double and triple carbon-carbon bonds. This arrangement results in a unique electronic structure that makes them highly valuable building blocks in a wide range of chemical applications. They are prevalent in numerous natural products with significant biological activities, serve as key intermediates in the synthesis of complex molecules and polymers, and are utilized in the development of advanced materials with interesting optical and electronic properties.[1][2] The precise and efficient synthesis of these structures is therefore a critical endeavor in modern organic chemistry.
Palladium-catalyzed cross-coupling reactions have become the cornerstone for the stereoselective and regioselective synthesis of conjugated enynes.[1] These methods offer mild reaction conditions, broad functional group tolerance, and high yields, making them indispensable tools for researchers in academia and industry. This guide provides a comprehensive overview and detailed experimental protocols for the synthesis of conjugated enynes, with a focus on the widely employed Sonogashira and Negishi cross-coupling reactions. Furthermore, we will explore strategies for stereoselective synthesis of Z-enynes, detailed characterization techniques, and essential safety considerations.
Strategic Approaches to Conjugated Enyne Synthesis
The most prevalent and versatile methods for constructing the conjugated enyne framework rely on the formation of a C(sp²)-C(sp) bond. Transition metal-catalyzed cross-coupling reactions are particularly well-suited for this transformation.[3] This guide will focus on two of the most powerful palladium-catalyzed methods:
-
Sonogashira Coupling: This reaction couples a terminal alkyne with a vinyl or aryl halide (or triflate).[2] It is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base.[4] Copper-free variations have also been developed to mitigate certain side reactions.[5]
-
Negishi Coupling: This method involves the reaction of an organozinc reagent with an organic halide.[6] For enyne synthesis, this typically involves an alkynylzinc reagent and a vinyl halide.[5] The Negishi coupling is known for its high functional group tolerance and reactivity.[7]
The choice between these methods often depends on the specific substrates, desired functional group compatibility, and the availability of starting materials.
General Experimental Workflow
The synthesis of conjugated enynes via palladium-catalyzed cross-coupling generally follows a consistent workflow. It is crucial to maintain an inert atmosphere throughout the reaction to prevent catalyst deactivation and unwanted side reactions.
References
- 1. Negishi Coupling | NROChemistry [nrochemistry.com]
- 2. youtube.com [youtube.com]
- 3. benchchem.com [benchchem.com]
- 4. pintorajs.vercel.app [pintorajs.vercel.app]
- 5. Negishi coupling - Wikipedia [en.wikipedia.org]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Highly Satisfactory Procedures for the Pd-Catalyzed Cross Coupling of Aryl Electrophiles with in Situ Generated Alkynylzinc Derivatives [organic-chemistry.org]
Troubleshooting & Optimization
Technical Support Center: Sonogashira Coupling Reactions
Welcome to the technical support center for Sonogashira coupling reactions. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot the complexities of this powerful C-C bond-forming reaction. Here, we move beyond simple protocols to provide in-depth, field-tested insights into why reactions fail and how to systematically resolve common issues.
Frequently Asked Questions (FAQs)
Q1: My Sonogashira reaction has failed completely, showing no product formation. Where should I begin troubleshooting?
A1: A complete reaction failure typically points to a fundamental issue with one of the core components or the reaction environment. A systematic check is crucial.
-
Catalyst Integrity: The palladium catalyst is the heart of the reaction. The active Pd(0) species is highly sensitive to air and can decompose, appearing as a black precipitate (palladium black).[1][2] If you are using a Pd(II) precatalyst, such as PdCl₂(PPh₃)₂, it must be effectively reduced in situ to the active Pd(0) form.[1][3]
-
Actionable Insight: Always use a fresh, active palladium source. If catalyst decomposition is suspected, replace it.
-
-
Reaction Atmosphere: Oxygen is a critical enemy of the Sonogashira reaction. It can lead to the oxidative homocoupling of your alkyne (the Glaser-Hay side reaction) and promote the decomposition of the Pd(0) catalyst.[1][2][4][5]
-
Reagent Purity: Impurities in any of the starting materials—aryl/vinyl halide, alkyne, solvent, or base—can poison the catalyst.[1][2] The amine base, for instance, should be anhydrous, as water can interfere with the catalytic cycle.[1]
-
Actionable Insight: Use high-purity, anhydrous reagents and solvents. Consider distilling the amine base if its quality is questionable.[1]
-
Q2: My reaction mixture turned black shortly after starting. What is this, and is the reaction salvageable?
A2: The formation of a black precipitate, known as "palladium black," is a visual indicator of palladium catalyst decomposition.[1][2] The active, soluble Pd(0) catalyst has agglomerated and precipitated, rendering it inactive. This is a common failure mode.
-
Causality: This is often caused by the presence of oxygen, impurities, or excessively high temperatures which accelerate the decomposition process.[1] Some solvents, like THF, have been anecdotally reported to promote its formation under certain conditions.[2][6]
-
Troubleshooting: Once a significant amount of palladium black has formed, the reaction has likely ceased. It is generally not salvageable. The focus should be on preventing its formation in the next attempt by:
-
Improving Inert Atmosphere: Enhance degassing procedures and ensure a leak-free reaction setup.[1]
-
Purifying Reagents: Ensure all starting materials and solvents are of the highest purity.[1]
-
Optimizing Temperature: While some substrates require heat, avoid excessively high temperatures that can speed up catalyst decomposition.[1]
-
Q3: I'm observing a significant amount of a side product that appears to be a dimer of my starting alkyne. How can I prevent this?
A3: You are observing the Glaser-Hay coupling , a common side reaction in copper-mediated Sonogashira reactions where the terminal alkyne undergoes oxidative homocoupling.[1][3][4][5] This side reaction is particularly problematic when the desired cross-coupling is slow, for instance, with less reactive aryl halides.[7]
-
Mechanism Insight: The copper(I) co-catalyst, essential for activating the alkyne, also catalyzes this undesired dimerization in the presence of an oxidant like oxygen.[3][4]
-
Mitigation Strategies:
-
Strictly Anaerobic Conditions: Oxygen is the primary culprit. Rigorous exclusion of air is the first and most critical step.[1][3]
-
Reduce Copper Loading: Minimizing the concentration of the copper(I) iodide co-catalyst can help reduce the rate of homocoupling.[1][7]
-
Switch to a Copper-Free Protocol: The most effective solution is often to eliminate the copper co-catalyst entirely. Numerous copper-free Sonogashira protocols have been developed specifically to circumvent the Glaser coupling issue.[1][3][4][8] These methods may require different ligands or conditions to achieve high efficiency.[2]
-
In-Depth Troubleshooting Guides
Guide 1: Low or Stalled Reaction Yield
A low or stalled yield, where starting material remains unconsumed, points to suboptimal reactivity. This guide provides a logical workflow to diagnose and resolve the issue.
Caption: Troubleshooting workflow for low reaction yield.
If coupling an aryl bromide results in low yield, a systematic optimization of conditions is necessary. Aryl bromides are significantly less reactive than aryl iodides and often require heating.[2][9]
-
Baseline Experiment Review:
-
Catalyst: Pd(PPh₃)₂Cl₂ (2 mol%), CuI (4 mol%)
-
Substrates: Aryl Bromide (1.0 equiv), Terminal Alkyne (1.2 equiv)
-
Base: Triethylamine (Et₃N, 3.0 equiv)
-
Solvent: THF, degassed
-
Temperature: Room Temperature
-
Result: <10% conversion after 24h.
-
-
Optimization Protocol:
-
Temperature Increase: Repeat the reaction at 60-80 °C. The oxidative addition of the aryl bromide to the Pd(0) center is often the rate-determining step and is significantly accelerated by heat.[4][10]
-
Ligand Screening: If heating is insufficient, replace PPh₃ with a more electron-rich and sterically bulky phosphine ligand, such as XPhos or P(t-Bu)₃.[11] These ligands promote the formation of highly active, monoligated palladium complexes that facilitate oxidative addition.[12]
-
Solvent and Base Evaluation: Consider switching the solvent. DMF can sometimes slow reactions by competing for coordination to the palladium center, whereas a non-coordinating solvent like toluene may be beneficial.[13] Ensure the amine base is dry and consider alternatives like diisopropylethylamine (DIPEA) or an inorganic base like K₂CO₃.[3][14]
-
Guide 2: Understanding the Catalytic Cycles
A clear understanding of the reaction mechanism is fundamental to effective troubleshooting. The classic Sonogashira coupling involves two interconnected catalytic cycles.
Caption: The interconnected Palladium and Copper catalytic cycles in the Sonogashira reaction.
-
Palladium Cycle: The active Pd(0) catalyst undergoes oxidative addition with the aryl/vinyl halide (R¹-X).[4] This is often the rate-limiting step.[4][15] The resulting Pd(II) complex then undergoes transmetalation with a copper acetylide species. Finally, reductive elimination yields the desired product (R¹-C≡C-R²) and regenerates the Pd(0) catalyst.[4][16]
-
Copper Cycle: The copper(I) salt coordinates to the terminal alkyne, increasing the acidity of its terminal proton.[4] An amine base then deprotonates the alkyne to form the key copper acetylide intermediate (Cu-C≡C-R²), which participates in the transmetalation step of the palladium cycle.[3][4]
Data Tables for Quick Reference
Table 1: Relative Reactivity of Halides and Pseudohalides
The choice of the leaving group on the sp²-hybridized carbon is a primary determinant of reaction conditions.
| Substrate Type | Leaving Group (X) | General Reactivity | Typical Conditions |
| Vinyl Halide | I | Very High | Room Temperature |
| Vinyl Halide | OTf | High | Room Temperature |
| Vinyl Halide | Br | Medium | Room Temp to Mild Heat |
| Vinyl Halide | Cl | Low | Elevated Temp, Active Catalyst |
| Aryl Halide | I | High | Room Temperature |
| Aryl Halide | OTf | Medium-High | Room Temp to Mild Heat |
| Aryl Halide | Br | Medium | Requires Heating (e.g., 50-100°C)[10] |
| Aryl Halide | Cl | Very Low | High Temp, Specialized Ligands[12] |
Data compiled from sources.[2][9]
Table 2: Common Solvents and Bases
The reaction medium plays a crucial role in solubility, reaction rate, and catalyst stability.[13]
| Component | Examples | Key Considerations |
| Solvents | THF, Toluene, DMF, Acetonitrile, Dioxane | Must dissolve all components.[13] Some coordinating solvents (e.g., DMF) can sometimes inhibit the reaction.[10][13] |
| Amine Bases | Triethylamine (Et₃N), Diisopropylamine (DIPA), Diisopropylethylamine (DIPEA) | Acts as both a base and sometimes a solvent.[3][14] Must be anhydrous.[1] |
| Inorganic Bases | K₂CO₃, Cs₂CO₃ | Used in certain protocols, especially some copper-free variations.[3] |
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 4. books.rsc.org [books.rsc.org]
- 5. gold-chemistry.org [gold-chemistry.org]
- 6. reddit.com [reddit.com]
- 7. researchgate.net [researchgate.net]
- 8. Sonogashira Coupling: Mechanism, Steps & Applications Explained [vedantu.com]
- 9. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 10. reddit.com [reddit.com]
- 11. benchchem.com [benchchem.com]
- 12. sussexdrugdiscovery.wordpress.com [sussexdrugdiscovery.wordpress.com]
- 13. books.lucp.net [books.lucp.net]
- 14. benchchem.com [benchchem.com]
- 15. m.youtube.com [m.youtube.com]
- 16. youtube.com [youtube.com]
Technical Support Center: Optimizing Palladium Catalyst Loading for Sonogashira Coupling
Welcome to our dedicated technical support center for the Sonogashira cross-coupling reaction. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of this powerful C-C bond-forming reaction. Here, we address common challenges and provide in-depth, field-proven insights to help you optimize your palladium catalyst loading and achieve reproducible, high-yield results.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My Sonogashira reaction has a low or non-existent yield. Where should I start troubleshooting?
A1: A low yield is a common issue that can often be traced back to a few critical factors. A systematic check of your reagents and reaction conditions is the most effective approach.[1][2][3]
Initial Checks:
-
Catalyst Integrity:
-
Palladium Catalyst Activity: The active catalyst is the Pd(0) species. If you are using a Pd(II) precatalyst, such as PdCl₂(PPh₃)₂, it must be reduced in situ to Pd(0) for the catalytic cycle to begin.[4] The appearance of a black precipitate ("palladium black") is a visual indicator of catalyst decomposition and inactivation.[2][3] Always use a fresh, active palladium source.
-
Copper(I) Co-catalyst Freshness: Copper(I) iodide (CuI) is sensitive to oxidation. For best results, use a freshly opened bottle or a recently purchased batch.[2]
-
-
Reagent Purity:
-
Impurities in the aryl halide, alkyne, solvent, or base can act as catalyst poisons.[2] Ensure all your reagents are of high purity; purification of starting materials may be necessary.
-
Base Quality: Amine bases like triethylamine (Et₃N) or diisopropylamine (i-Pr₂NH) are crucial for deprotonating the alkyne and neutralizing the hydrogen halide byproduct.[4] These bases can oxidize over time, so consider distilling them before use.[1][2]
-
-
Reaction Conditions:
-
Inert Atmosphere: The Pd(0) catalyst is highly sensitive to oxygen.[2] It is critical to thoroughly degas your solvent and maintain an inert atmosphere (e.g., argon or nitrogen) throughout the reaction.[2][3]
-
Solvent Choice: The solvent must fully dissolve all reaction components. Common choices include tetrahydrofuran (THF), dimethylformamide (DMF), and toluene.[2]
-
Q2: I'm observing a significant amount of alkyne homocoupling (Glaser coupling). How can I minimize this side reaction?
A2: The formation of alkyne dimers, known as Glaser or Glaser-Hay coupling, is a frequent side reaction, particularly in copper-mediated Sonogashira reactions, and is promoted by the presence of oxygen.[2][4]
Strategies to Minimize Homocoupling:
-
Strictly Anaerobic Conditions: Oxygen is a key promoter of Glaser coupling.[2] Ensure your reaction is performed under a rigorously inert atmosphere. This includes degassing the solvent and using Schlenk techniques or a glovebox.
-
Reduce Copper Catalyst Loading: Minimizing the amount of CuI can help reduce the rate of homocoupling.[2]
-
Consider Copper-Free Conditions: The most direct way to avoid Glaser coupling is to perform the reaction under copper-free conditions.[4][5] This often requires a more active palladium catalyst system, potentially with more specialized ligands, and may necessitate higher temperatures or longer reaction times.[5]
Q3: My reaction starts but then seems to stall before completion. What is causing this catalyst deactivation?
A3: Catalyst deactivation, often visualized by the formation of palladium black, occurs when the active Pd(0) catalyst agglomerates and precipitates out of the solution, rendering it inactive.[2]
Common Causes and Solutions:
-
Presence of Oxygen: As mentioned, oxygen can lead to the oxidation and subsequent decomposition of the Pd(0) catalyst. Maintaining a strict inert atmosphere is crucial.[2]
-
Impurities: Impurities in reagents or solvents can poison and destabilize the catalyst.[2]
-
Excessively High Temperatures: While some less reactive substrates (like aryl bromides or chlorides) require heating, excessively high temperatures can accelerate catalyst decomposition.[2][6]
-
Inappropriate Ligand Choice: The ligand plays a critical role in stabilizing the palladium center. For challenging substrates, a simple triphenylphosphine ligand may not be sufficient. More electron-rich and bulky phosphine ligands can promote the oxidative addition step and stabilize the catalytic species.[5]
The "Why": Understanding the Catalytic Cycle and Key Parameters
A deeper understanding of the Sonogashira reaction mechanism allows for more rational troubleshooting and optimization. The reaction typically proceeds via a dual catalytic cycle involving both palladium and copper.[7]
The Dual Catalytic Cycle
Caption: The dual catalytic cycle of the Sonogashira reaction.
-
The Palladium Cycle: The active Pd(0) catalyst undergoes oxidative addition with the aryl or vinyl halide (R¹-X).[6][7]
-
The Copper Cycle: Concurrently, the copper(I) salt reacts with the terminal alkyne in the presence of a base to form a copper(I) acetylide intermediate.[6][7]
-
Transmetalation: The copper acetylide then transfers the alkyne group to the palladium(II) complex.[6] This is often the rate-determining step.[8]
-
Reductive Elimination: The resulting diorganopalladium(II) complex undergoes reductive elimination to yield the desired product and regenerate the active Pd(0) catalyst.[6][7]
Key Parameters and Their Scientific Rationale
| Parameter | Role and Scientific Rationale | Typical Starting Point |
| Palladium Catalyst | The primary catalyst for the cross-coupling. The choice of ligand influences stability and activity. Electron-rich, bulky phosphine ligands can facilitate oxidative addition, especially for less reactive aryl chlorides and bromides.[5][9] | Pd(PPh₃)₄ (0.5-2 mol%), PdCl₂(PPh₃)₂ (1-5 mol%) |
| Copper(I) Co-catalyst | Increases the reaction rate by activating the terminal alkyne.[4] | CuI (1-5 mol%) |
| Base | Deprotonates the terminal alkyne to form the acetylide and neutralizes the HX byproduct. Amine bases are common, but inorganic bases like K₂CO₃ or Cs₂CO₃ can be effective, especially with challenging substrates.[4][5] | Et₃N, i-Pr₂NH, Piperidine (2-3 equivalents) |
| Solvent | Must dissolve all components. Polar aprotic solvents (DMF, NMP, DMSO) can be more effective for less reactive halides.[5] | THF, DMF, Toluene, Acetonitrile |
| Temperature | Substrate-dependent. Aryl iodides often react at room temperature, while bromides and chlorides may require heating (60-100 °C).[6][10] | Room Temperature to 80 °C |
| Aryl/Vinyl Halide | Reactivity order: I > OTf > Br > Cl.[3][6] This is due to the bond dissociation energy of the carbon-halogen bond. | Aryl Iodides are most reactive. |
Experimental Protocols
Protocol 1: General Procedure for Palladium/Copper Co-catalyzed Sonogashira Coupling
This protocol describes a typical setup for the Sonogashira coupling of an aryl iodide with a terminal alkyne.[6][7]
Materials:
-
Aryl iodide (1.0 mmol)
-
Terminal alkyne (1.2 mmol)
-
Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (0.025 mmol, 2.5 mol%)
-
Copper(I) iodide (CuI) (0.05 mmol, 5 mol%)
-
Triethylamine (Et₃N) (3.0 mmol)
-
Anhydrous THF (10 mL)
-
Argon or Nitrogen gas
-
Standard Schlenk line glassware
Procedure:
-
To a flame-dried Schlenk flask, add the aryl iodide, PdCl₂(PPh₃)₂, and CuI.
-
Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.
-
Add anhydrous THF via syringe.
-
Add triethylamine and the terminal alkyne to the stirring suspension.
-
Stir the reaction at room temperature and monitor its progress by TLC or GC/MS.
-
Upon completion, dilute the reaction mixture with an organic solvent like ethyl acetate.
-
Filter the mixture through a pad of Celite® to remove catalyst residues.
-
Wash the organic phase with saturated aqueous NH₄Cl and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Copper-Free Sonogashira Coupling
This protocol is advantageous for avoiding Glaser homocoupling side products.[11]
Materials:
-
Aryl bromide (1.0 mmol)
-
Terminal alkyne (1.5 mmol)
-
10% Palladium on activated carbon (Pd/C) (0.05 mmol Pd, 5 mol%)
-
Piperidine (2.0 mmol)
-
Anhydrous Toluene (10 mL)
-
Argon or Nitrogen gas
-
Standard Schlenk line glassware
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add 10% Pd/C.
-
Add anhydrous toluene and piperidine.
-
Add the aryl bromide to the suspension, followed by the terminal alkyne.
-
Heat the reaction mixture to 80-100 °C and monitor its progress by TLC or GC/MS.
-
Upon completion, cool the reaction to room temperature.
-
Filter the mixture through Celite® to remove the heterogeneous catalyst.
-
Wash the organic filtrate with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
Troubleshooting Decision Tree
Caption: A decision tree for troubleshooting common Sonogashira coupling issues.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 7. benchchem.com [benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. reddit.com [reddit.com]
- 11. benchchem.com [benchchem.com]
Preventing homocoupling of alkynes in Sonogashira reactions
Technical Support Center: Sonogashira Coupling Reactions
Welcome to the technical support center for Sonogashira cross-coupling reactions. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot a common but critical side reaction: the homocoupling of terminal alkynes, also known as Glaser coupling. As your partner in research, we aim to provide not just protocols, but a deep, mechanistic understanding to empower you to solve challenges in your own labs.
Frequently Asked Questions (FAQs)
This section provides quick answers to the most common inquiries regarding alkyne homocoupling. For more detailed solutions, please refer to the In-Depth Troubleshooting Guide below.
Q1: What is alkyne homocoupling in the context of the Sonogashira reaction?
A1: Alkyne homocoupling, or Glaser coupling, is an undesired side reaction where two molecules of the terminal alkyne react with each other to form a 1,3-diyne.[1][2] This process competes with the desired Sonogashira cross-coupling (the reaction between the alkyne and the aryl/vinyl halide), leading to reduced yield of the target molecule and the formation of impurities that can complicate purification.[3]
Q2: What is the primary cause of this homocoupling side reaction?
A2: The primary driver of Glaser coupling is the copper(I) co-catalyst in the presence of an oxidant, most commonly atmospheric oxygen.[3][4] In the catalytic cycle, a copper acetylide intermediate is formed. This intermediate, instead of transmetalating to the palladium center for the desired cross-coupling, can undergo oxidative dimerization, leading to the homocoupled product.[1]
Q3: What is the single most effective strategy to prevent alkyne homocoupling?
A3: The most direct and effective method to eliminate copper-mediated homocoupling is to perform the reaction under copper-free conditions .[5][6][7] By removing the copper co-catalyst, the primary pathway for this specific side reaction is shut down.[1] This approach has become a standard solution, though it may require optimization of other parameters like the palladium catalyst, ligand, and base.[4][8]
Q4: When should I choose copper-catalyzed versus copper-free conditions?
A4:
-
Use Copper-Catalyzed Conditions: For highly reactive substrates like aryl iodides, traditional copper-co-catalyzed Sonogashira reactions are often very fast and efficient, proceeding even at room temperature.[5] If the cross-coupling is significantly faster than the homocoupling, this method can be successful, provided stringent anaerobic conditions are maintained.
-
Use Copper-Free Conditions: This is the recommended starting point for more challenging or electron-rich aryl bromides and chlorides, or in any case where homocoupling is a significant issue.[4][9] Copper has been observed to inhibit the desired reaction with aryl chlorides, making the copper-free variant essential.[4] It is also preferable in late-stage pharmaceutical synthesis where minimizing metal contamination is critical.[4]
In-Depth Troubleshooting Guide
This section addresses specific experimental issues with a root cause analysis and actionable solutions.
Issue 1: My TLC/LCMS analysis shows a major byproduct corresponding to the mass of a homocoupled alkyne (1,3-diyne).
This is the classic sign of Glaser coupling outcompeting the desired Sonogashira reaction.
Root Cause Analysis A: Presence of Oxygen
The oxidative dimerization of the copper acetylide is highly sensitive to oxygen. Even trace amounts can significantly promote this side reaction.[1][2]
-
Solution 1: Implement Rigorous Anaerobic Technique. Strict exclusion of oxygen is non-negotiable for copper-catalyzed Sonogashira reactions.
-
Solvent Degassing: Before use, thoroughly degas all solvents (e.g., THF, DMF, amine bases) using at least three freeze-pump-thaw cycles or by bubbling a fine stream of argon or nitrogen through the solvent for 30-60 minutes.
-
Inert Atmosphere: Assemble your reaction glassware hot from the oven and allow it to cool under a positive pressure of high-purity argon or nitrogen. Use a gas manifold with a bubbler to ensure a constant, gentle positive pressure throughout the setup and reaction time.
-
Reagent Handling: Add all solid reagents (catalysts, ligands) under a blanket of inert gas. Use gas-tight syringes for liquid additions.
-
Root Cause Analysis B: Suboptimal Catalyst System or Reaction Kinetics
If the desired Sonogashira cross-coupling is slow, the alkyne and its copper acetylide intermediate have more time to undergo the undesired homocoupling.[1] This is common with less reactive aryl halides (Ar-Br, Ar-Cl).
-
Solution 2: Switch to a Copper-Free Protocol. This is the most robust solution. By removing copper, you eliminate the primary mechanism for Glaser coupling.[1][5][9] A general protocol is provided in the next section.
-
Solution 3: Optimize the Copper-Catalyzed System to Favor Cross-Coupling. If you must use copper, focus on accelerating the main reaction.
-
Palladium Ligand: For challenging substrates, standard ligands like PPh₃ may not be sufficient. Switch to bulky, electron-rich phosphine ligands such as P(t-Bu)₃, XPhos, or SPhos, which promote the rate-limiting oxidative addition step.[4][8]
-
Temperature: While high temperatures can sometimes increase homocoupling, they are often necessary to drive the oxidative addition for aryl bromides and chlorides.[10] Carefully screen temperatures (e.g., 50 °C, 80 °C, 100 °C) to find a balance where cross-coupling is efficient without excessive side reactions.[11]
-
Slow Addition of Alkyne: Using a syringe pump to add the terminal alkyne over several hours keeps its instantaneous concentration low, statistically disfavoring the bimolecular homocoupling reaction.[1]
-
Issue 2: My starting materials are consumed, but my yield is low and the main byproduct is the 1,3-diyne. My reaction has turned black.
This indicates that Glaser coupling is dominant and your palladium catalyst may be decomposing to form palladium black, an inactive species. This is often observed in solvents like THF.[12]
-
Solution 1: Change Your Solvent and Base System. The choice of solvent and base is critical and interdependent.
-
Solvent: Instead of THF, consider a more coordinating solvent like DMF or NMP, or run the reaction using the amine base as the solvent (e.g., neat Et₃N or diisopropylamine).[11][12][13]
-
Base: Secondary amines like piperidine, morpholine, or diisopropylamine can be more effective than tertiary amines (e.g., Et₃N) in some systems, as they can participate in the catalytic cycle and help maintain the active Pd(0) state.[5][14]
-
-
Solution 2: Evaluate Your Palladium Pre-catalyst. While Pd(PPh₃)₄ is a Pd(0) source, Pd(II) pre-catalysts like PdCl₂(PPh₃)₂ are often more air-stable and are reduced in situ to the active Pd(0) species. The amine base or phosphine ligands can facilitate this reduction.[5] If using a Pd(II) source, ensure you have an appropriate reducing agent in your system (the amine base often serves this role).
Key Experimental Protocols
Protocol 1: General Procedure for Copper-Free Sonogashira Coupling
This protocol is adapted for aryl bromides using a robust catalyst system and is an excellent starting point for suppressing homocoupling.[8]
-
Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl bromide (1.0 equiv), (AllylPdCl)₂ (2.5 mol%), and P(t-Bu)₃ (10 mol%).
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with high-purity argon three times.
-
Reagent Addition: Under a positive pressure of argon, add the degassed solvent (e.g., DMF, 0.9 M) followed by the degassed amine base (e.g., pyrrolidine or another secondary amine, 2.0 equiv).
-
Alkyne Addition: Add the terminal alkyne (1.1–1.2 equiv) via syringe.
-
Reaction: Stir the mixture at the desired temperature (start with room temperature for activated bromides, or heat to 50–80 °C for unactivated bromides) and monitor by TLC or LCMS until the aryl bromide is consumed.
-
Workup: Upon completion, cool the reaction to room temperature, dilute with an organic solvent like ethyl acetate, and wash with water or brine. Dry the organic layer over Na₂SO₄, filter, and concentrate in vacuo. Purify the crude product by column chromatography.
Table 1: Recommended Reaction Parameters
| Parameter | Aryl Iodide | Aryl Bromide | Aryl Chloride |
| Recommended Protocol | Copper-Catalyzed or Copper-Free | Copper-Free Recommended | Copper-Free Essential |
| Pd Catalyst Loading | 0.5 - 2 mol% | 1 - 5 mol% | 2 - 5 mol% |
| CuI Loading (if used) | 1 - 5 mol% | N/A | N/A |
| Ligand Choice | PPh₃, P(t-Bu)₃ | Bulky/e⁻-rich: P(t-Bu)₃, XPhos | Bulky/e⁻-rich: XPhos, cataCXium A |
| Typical Temperature | Room Temp - 50 °C | 50 °C - 100 °C | 80 °C - 120 °C |
| Typical Base | Et₃N, DIPEA | Pyrrolidine, Cs₂CO₃, K₂CO₃ | Cs₂CO₃, K₃PO₄ |
Mechanistic & Workflow Diagrams
Caption: The desired Sonogashira cycle (blue) competes with the undesired Glaser homocoupling pathway (red).
Caption: A logical workflow for troubleshooting alkyne homocoupling in Sonogashira reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. gold-chemistry.org [gold-chemistry.org]
- 4. books.rsc.org [books.rsc.org]
- 5. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 6. Copper-free Sonogashira cross-coupling reactions: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10575A [pubs.rsc.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. reddit.com [reddit.com]
- 12. reddit.com [reddit.com]
- 13. books.lucp.net [books.lucp.net]
- 14. researchgate.net [researchgate.net]
Sonogashira Coupling Technical Support Center: Solvent and Base Optimization
Welcome to the Technical Support Center for the Sonogashira cross-coupling reaction. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize their reaction conditions, specifically focusing on the critical roles of solvent and base in achieving high yields. Here, we address common issues through a detailed FAQ and troubleshooting format, grounded in mechanistic principles and supported by empirical evidence.
Frequently Asked Questions (FAQs)
Q1: My Sonogashira reaction is giving a low yield. Could the solvent be the issue?
A1: Absolutely. The choice of solvent is a critical parameter that significantly influences the Sonogashira reaction's rate, yield, and even the stability of the catalytic system.[1] The ideal solvent must effectively dissolve a diverse range of components, including the often lipophilic aryl halide, the palladium and copper catalysts, and the base.[1]
Several solvent properties come into play:
-
Polarity and Dielectric Constant: Polar aprotic solvents like N,N-Dimethylformamide (DMF) and acetonitrile (MeCN) are frequently used.[1] Their polarity can stabilize the ionic intermediates that form during the catalytic cycle, thereby accelerating the reaction.[1] DMF, for instance, is a popular choice due to its ability to dissolve a wide range of organic compounds and inorganic salts, and its high boiling point (153 °C) can help drive reactions to completion.[1] However, in some cases, particularly in copper-free systems, non-polar solvents like toluene have been shown to provide superior yields.[1] This can be substrate-dependent; for example, a copper-free coupling of a β-bromoporphyrin gave a 70% yield in toluene compared to only 20% in DMF.[1]
-
Coordinating Ability: Solvents can also act as ligands. A strongly coordinating solvent might compete with the desired ligands (e.g., phosphines) for binding to the palladium center, which can inhibit the reaction. For instance, DMF's high electron-donating capacity is thought to facilitate the reaction by coordinating to the palladium center, but it can also displace other ligands if not chosen carefully.[1]
-
Protic vs. Aprotic: Protic solvents (like alcohols) can engage in hydrogen bonding, which can affect the reactivity of the base and the stability of key intermediates. While sometimes effective, polar aprotic solvents are generally more common.[1]
Troubleshooting Tip: If you suspect a solvent issue, consider screening a range of solvents with varying polarities. Start with a common solvent like DMF or THF and, if yields are low, try a non-polar solvent like toluene, especially if you are running a copper-free reaction. Always ensure your solvent is anhydrous and properly degassed, as oxygen can lead to undesirable side reactions like Glaser homocoupling.[2]
Q2: How do I choose the right base for my Sonogashira reaction? What is its role?
A2: The base plays a multifaceted and crucial role in the Sonogashira catalytic cycle, and selecting the appropriate one is paramount for success.[3] Its primary functions are:
-
Deprotonation of the Alkyne: The base is required to deprotonate the terminal alkyne, forming the nucleophilic acetylide species.[4] In the classic copper-catalyzed reaction, this leads to the formation of a copper acetylide, a key intermediate for transmetalation to the palladium center.[5]
-
Neutralization of Hydrogen Halide: The reaction generates a hydrogen halide (HX) as a byproduct, which must be neutralized by the base to prevent catalyst deactivation and other side reactions.[3]
-
Facilitating Catalyst Turnover: Some bases, particularly amines, can also play a role in the reduction of the Pd(II) precatalyst to the active Pd(0) species.[5]
Bases are broadly categorized into two types:
-
Amine Bases: These are the most common choices. Triethylamine (TEA), diisopropylethylamine (DIPEA), and piperidine are frequently used.[2][6] Often, an excess of the amine base is used, and it can sometimes serve as the solvent as well.[5] Secondary amines like piperidine or diisopropylamine can sometimes react with the palladium complex, which can influence the reaction equilibrium.[5]
-
Inorganic Bases: In some cases, particularly in copper-free and amine-free protocols, inorganic bases like potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄) have proven to be highly effective.[7][8][9] These can be advantageous when working with substrates that are sensitive to amines.
Troubleshooting Tip: If your reaction is sluggish or failing, the basicity and steric hindrance of your chosen base might be suboptimal for your specific substrates. If a common amine base like TEA isn't working, consider trying a bulkier amine like DIPEA or switching to an inorganic base like Cs₂CO₃, which has been shown to be effective in many copper-free systems.[7]
Q3: I'm observing significant homocoupling of my alkyne (Glaser coupling). How can I prevent this?
A3: The formation of a diacetylenic byproduct, known as the Glaser coupling product, is a common side reaction in Sonogashira couplings.[10] This is an oxidative homocoupling of the terminal alkyne, and it is often promoted by the copper(I) co-catalyst in the presence of oxygen.[2][9]
Here are the primary strategies to minimize or eliminate Glaser coupling:
-
Ensure Rigorously Anaerobic Conditions: Oxygen is a key culprit in promoting Glaser coupling.[2] It is critical to thoroughly degas your solvent and run the reaction under a strictly inert atmosphere (e.g., argon or nitrogen).[2]
-
Switch to a Copper-Free Protocol: The most direct way to avoid this side reaction is to eliminate the copper co-catalyst altogether.[2][11] Copper-free Sonogashira reactions have become increasingly popular for this reason.[11] However, these conditions may require more active palladium catalyst systems, specific ligands, or higher reaction temperatures to achieve good yields.[9]
Q4: Can I run a Sonogashira reaction in an aqueous medium or a "green" solvent?
A4: Yes, there has been significant progress in developing more environmentally benign Sonogashira protocols. Reactions in water or with bio-based solvents are not only possible but can also be highly efficient.[5][12]
-
Aqueous Media: Running the reaction in water can be advantageous, especially for certain substrates.[5] Often, a phase-transfer catalyst or a surfactant is needed to facilitate the interaction between the organic substrates and the aqueous phase.[13]
-
Green Solvents: Bio-derived solvents like γ-valerolactone-based ionic liquids have been successfully used as alternative reaction media for copper- and base-free Sonogashira couplings, showing good to excellent yields.[14] 2-MeTHF is another green solvent that has been employed for room-temperature, copper-free, and amine-free reactions.[7]
Consideration: When switching to these solvent systems, you will likely need to re-optimize other reaction parameters, such as the catalyst, ligand, and base, to achieve the best results.
Troubleshooting Guide: Low Yields & Reaction Failures
Use this decision tree to diagnose and solve common issues related to solvent and base selection in your Sonogashira reaction.
Caption: Troubleshooting workflow for low-yielding Sonogashira reactions.
Data Summary: Solvent & Base Selection
The optimal choice of solvent and base is highly dependent on the specific substrates and catalytic system (copper-catalyzed vs. copper-free). The following tables provide a general guide.
Table 1: Common Solvents in Sonogashira Coupling
| Solvent | Type | Polarity | Boiling Point (°C) | Typical Use Cases & Considerations |
| N,N-Dimethylformamide (DMF) | Polar Aprotic | High | 153 | Excellent dissolving power for a wide range of substrates.[1] Its high boiling point is useful for less reactive halides. Can coordinate to the catalyst.[1] |
| Tetrahydrofuran (THF) | Polar Aprotic (Ethereal) | Moderate | 66 | A very common and versatile solvent. Lower boiling point may not be suitable for unreactive substrates. |
| Acetonitrile (MeCN) | Polar Aprotic | High | 82 | Often used in copper-free conditions. Good dissolving power. |
| Toluene | Non-polar | Low | 111 | Can be the solvent of choice for certain copper-free reactions, sometimes outperforming polar solvents.[1] |
| Amine (e.g., Et₃N, piperidine) | Basic | Varies | Varies | Can serve as both the base and the solvent, simplifying the reaction setup.[5] |
| Water | Polar Protic | Very High | 100 | Used in "green" chemistry protocols, often with surfactants or co-solvents.[5] |
Table 2: Common Bases in Sonogashira Coupling
| Base | Type | pKa of Conjugate Acid | Key Characteristics & Applications |
| Triethylamine (TEA) | Organic (Amine) | 10.75 | The most common base, often used in excess and can act as a co-solvent.[4] |
| Diisopropylethylamine (DIPEA) | Organic (Amine) | 10.75 | A sterically hindered, non-nucleophilic base. Useful for sensitive substrates. |
| Piperidine | Organic (Amine) | 11.12 | A stronger amine base that can be effective when others fail. |
| Cesium Carbonate (Cs₂CO₃) | Inorganic | 10.33 (for HCO₃⁻) | Highly effective in many copper-free and amine-free protocols, particularly with challenging substrates.[7][9] |
| Potassium Carbonate (K₂CO₃) | Inorganic | 10.33 (for HCO₃⁻) | A cost-effective inorganic base, often used in greener protocols.[8] |
| Potassium Phosphate (K₃PO₄) | Inorganic | 12.32 (for HPO₄²⁻) | A stronger inorganic base that has been shown to be effective in certain systems.[8] |
Experimental Protocol: General Procedure for a Copper-Free Sonogashira Coupling
This protocol provides a starting point for optimizing a copper-free Sonogashira reaction, which is often preferred to avoid Glaser homocoupling.[2]
Materials:
-
Aryl halide (e.g., Aryl Bromide) (1.0 equiv)
-
Terminal alkyne (1.2 equiv)
-
Palladium precatalyst (e.g., Pd(OAc)₂, 2 mol%)
-
Phosphine ligand (e.g., SPhos, 4 mol%)
-
Base (e.g., K₃PO₄, 2.0 equiv)
-
Anhydrous, degassed solvent (e.g., Toluene or Dioxane)
Procedure:
-
Setup: To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the palladium precatalyst, phosphine ligand, and base.
-
Reagent Addition: Add the aryl halide and the chosen anhydrous, degassed solvent. Stir the mixture for 5-10 minutes at room temperature.
-
Alkyne Addition: Add the terminal alkyne via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C for aryl bromides) and monitor the progress by TLC or GC/LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with an appropriate organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Caption: Workflow for a general copper-free Sonogashira protocol.
References
- 1. books.lucp.net [books.lucp.net]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. youtube.com [youtube.com]
- 5. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. Room-Temperature, Copper-Free, and Amine-Free Sonogashira Reaction in a Green Solvent: Synthesis of Tetraalkynylated Anthracenes and In Vitro Assessment of Their Cytotoxic Potentials - PMC [pmc.ncbi.nlm.nih.gov]
- 8. BJOC - Recent developments and trends in the iron- and cobalt-catalyzed Sonogashira reactions [beilstein-journals.org]
- 9. benchchem.com [benchchem.com]
- 10. Sonogashira cross-coupling as a key step in the synthesis of new glycoporphyrins - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D1QO01909K [pubs.rsc.org]
- 11. kmt.vander-lingen.nl [kmt.vander-lingen.nl]
- 12. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10575A [pubs.rsc.org]
- 13. Sonogashira Coupling [organic-chemistry.org]
- 14. Palladium-catalyzed Sonogashira coupling reactions in γ-valerolactone-based ionic liquids - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Managing Low Reactivity of Aryl Chlorides in Cross-Coupling Reactions
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for managing the low reactivity of aryl chlorides in cross-coupling reactions. This guide is designed for researchers, scientists, and drug development professionals to provide field-proven insights and troubleshoot common issues encountered during experimentation. Aryl chlorides are economically and environmentally attractive starting materials due to their wide availability and lower cost compared to the corresponding bromides and iodides.[1][2] However, their synthetic utility is often hampered by their inherent low reactivity, which stems from the high strength of the carbon-chlorine (C-Cl) bond.[2][3]
This guide provides a series of frequently asked questions (FAQs), troubleshooting workflows, and detailed protocols to help you successfully incorporate these challenging substrates into your synthetic strategies.
Part 1: Frequently Asked Questions (FAQs) - The Fundamentals
This section addresses the core scientific principles governing the reactivity of aryl chlorides.
Q1: Why are aryl chlorides so much less reactive than aryl bromides or iodides in cross-coupling?
A1: The diminished reactivity of aryl chlorides is primarily due to the high bond dissociation energy (BDE) of the C-Cl bond (approx. 330 kJ/mol) compared to the C-Br and C-I bonds.[2] The first and often rate-determining step in most palladium-catalyzed cross-coupling reactions is the oxidative addition of the aryl halide to the low-valent metal center (typically Pd(0)).[4][5] A stronger C-X bond makes this step energetically more demanding, thus requiring more forcing conditions or highly active catalyst systems to proceed efficiently.[6]
Q2: What is the key mechanistic hurdle to overcome with aryl chlorides?
A2: The key hurdle is the oxidative addition step. For the catalytic cycle to begin, the Pd(0) catalyst must insert into the C-Cl bond to form an Ar-Pd(II)-Cl complex. The high strength of the C-Cl bond creates a significant activation barrier for this process.[4][5] Therefore, successful strategies almost always focus on accelerating this specific step. Computational and experimental studies have shown that monoligated Pd(0) species, often formed from bulky ligands, are typically more active in the oxidative addition of aryl chlorides than more coordinatively saturated species.[5][7][8]
Q3: What are "activated," "deactivated," and "unactivated" aryl chlorides?
A3: These terms describe the electronic nature of the aryl chloride, which significantly impacts its reactivity:
-
Activated Aryl Chlorides: These possess electron-withdrawing groups (e.g., -NO₂, -CN, -CF₃) ortho or para to the chlorine. These groups lower the energy of the C-Cl bond's σ* orbital, making the carbon atom more electrophilic and susceptible to oxidative addition by the electron-rich Pd(0) catalyst.[8][9]
-
Deactivated (or Electron-Rich) Aryl Chlorides: These contain electron-donating groups (e.g., -OMe, -NMe₂, -Me) ortho or para to the chlorine. These groups increase the electron density of the aromatic ring, making oxidative addition more difficult.[10]
-
Unactivated Aryl Chlorides: These are electron-neutral substrates, such as chlorobenzene itself, representing a baseline level of reactivity.[11]
Part 2: Troubleshooting Guide - Common Problems & Solutions
This section is formatted to address specific experimental failures in a direct question-and-answer format.
General Issues Across All Cross-Coupling Reactions
A4: This is the most common failure mode. Before making drastic changes, verify the fundamentals. A logical troubleshooting workflow can help isolate the problem.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. thieme-connect.com [thieme-connect.com]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. web.uvic.ca [web.uvic.ca]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Oxidative Addition of Aryl Chlorides to Monoligated Palladium(0): A DFT-SCRF Study | Semantic Scholar [semanticscholar.org]
- 9. mdpi.com [mdpi.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. chemistry.stackexchange.com [chemistry.stackexchange.com]
Issues with the stability of (4-Chlorophenylethynyl)trimethylsilane
Welcome to the technical support center for (4-Chlorophenylethynyl)trimethylsilane. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical advice for the successful use of this versatile reagent. The trimethylsilyl (TMS) protecting group on the terminal alkyne is known for its lability, which, while advantageous for deprotection, can lead to stability issues and experimental failures if not handled correctly. This resource provides expert insights into the causality behind these issues and offers field-proven protocols to ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns with this compound?
A1: The main stability issue is the lability of the trimethylsilyl (TMS) group, which is susceptible to cleavage under both acidic and basic conditions.[1] This process, known as desilylation or protodesilylation, unmasks the terminal alkyne, which can lead to undesired side reactions, such as homocoupling (Glaser coupling), especially in the presence of copper catalysts and oxygen.[2] The compound is also sensitive to moisture, which can facilitate hydrolysis of the silicon-carbon bond.[3]
Q2: How should I properly store this compound to ensure its long-term stability?
A2: To maintain the integrity of the compound, it should be stored in a tightly sealed container under an inert atmosphere, such as argon or nitrogen. It is recommended to store it in a cool, dry place, away from heat, light, and sources of ignition.[4] For long-term storage, refrigeration (2-8°C) is advisable to minimize any potential degradation.
Q3: Can I handle this compound on the open bench?
A3: It is strongly recommended to handle this compound in a fume hood. Due to its sensitivity to atmospheric moisture, it's best to work under anhydrous conditions whenever possible. Using dry solvents and an inert atmosphere during transfer and reaction setup will help prevent premature desilylation.
Q4: What are the signs that my this compound has degraded?
A4: Degradation, primarily through desilylation, results in the formation of 4-chloro-1-ethynylbenzene. This can be detected by analytical techniques such as NMR spectroscopy (disappearance of the TMS protons and appearance of an acetylenic proton signal) or GC-MS. In cross-coupling reactions, a key indicator of degradation is the formation of homocoupled byproducts (1,4-bis(4-chlorophenyl)buta-1,3-diyne) or the complete failure to obtain the desired TMS-alkyne coupled product.
Troubleshooting Guides
This section provides detailed troubleshooting for common issues encountered during experiments with this compound, particularly in the context of Sonogashira cross-coupling reactions.
Issue 1: Low or No Yield of the Desired Cross-Coupled Product in a Sonogashira Reaction
Possible Cause A: Premature Desilylation of this compound
The basic conditions typically employed in Sonogashira reactions (e.g., amine bases like triethylamine or diisopropylamine) can be sufficient to cleave the TMS group, especially in the presence of nucleophilic species or moisture.[5]
Solutions:
-
Choice of Base and Solvent: The basicity and nucleophilicity of the amine base can significantly impact TMS group stability. Consider using a less nucleophilic, more sterically hindered base. The choice of solvent is also critical; protic solvents like ethanol or methanol can facilitate desilylation, especially in the presence of a base.[5] Using anhydrous, non-protic solvents such as THF or dioxane is recommended.[6]
-
Reaction Temperature: Higher temperatures can accelerate the rate of desilylation. If possible, run the reaction at a lower temperature, even if it requires a longer reaction time. For aryl bromides, which are less reactive than aryl iodides, some heating may be necessary, but it should be carefully optimized.[6]
-
Copper-Free Conditions: The copper(I) co-catalyst in a traditional Sonogashira setup can promote the homocoupling of the in situ-generated terminal alkyne. Switching to a copper-free Sonogashira protocol can mitigate the formation of this byproduct, even if some desilylation occurs.[2]
-
In-situ Desilylation Protocol: An alternative approach is to embrace the desilylation and perform the Sonogashira coupling in a one-pot, in-situ desilylation-coupling sequence. This can be achieved by using a fluoride source like cesium fluoride (CsF) to slowly generate the terminal alkyne in the presence of the coupling partners. This method avoids the need to handle the potentially volatile terminal alkyne and can minimize homocoupling by keeping its concentration low throughout the reaction.[7][8][9]
Experimental Protocol: Copper-Free Sonogashira Coupling to Minimize Desilylation
This protocol is designed to minimize premature desilylation and subsequent homocoupling.
Materials:
-
Aryl halide (1.0 eq)
-
This compound (1.2 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Anhydrous, degassed solvent (e.g., THF or 1,4-dioxane)
-
Anhydrous amine base (e.g., triethylamine or diisopropylethylamine, 3.0 eq)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the aryl halide and the palladium catalyst.
-
Add the anhydrous, degassed solvent, followed by the anhydrous amine base via syringe.
-
Add this compound to the reaction mixture.
-
Stir the reaction at room temperature or with gentle heating (e.g., 40-60 °C). Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and quench with saturated aqueous ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Possible Cause B: Inactive Catalyst or Poor Reagent Quality
The success of the Sonogashira coupling is highly dependent on the quality of the catalyst and reagents.
Solutions:
-
Catalyst Quality: Ensure your palladium catalyst is active. If it has been stored for a long time, consider using a fresh batch.
-
Solvent and Base Purity: Use freshly distilled or commercially available anhydrous solvents and bases. Amine bases can degrade over time.
-
Inert Atmosphere: The Sonogashira reaction is sensitive to oxygen, which can lead to catalyst deactivation and promote alkyne homocoupling.[2] Ensure all reagents and the reaction vessel are thoroughly degassed and the reaction is maintained under a strict inert atmosphere.
Issue 2: Significant Formation of Homocoupled Byproduct
The presence of a significant amount of 1,4-bis(4-chlorophenyl)buta-1,3-diyne indicates that desilylation is occurring, followed by Glaser coupling.
Solutions:
-
Strictly Anaerobic Conditions: As mentioned, oxygen promotes Glaser coupling. Rigorously exclude oxygen from your reaction system by using degassed solvents and maintaining a positive pressure of an inert gas.
-
Slow Addition of the Alkyne: Adding the this compound slowly to the reaction mixture can help to keep its concentration low, thereby favoring the cross-coupling pathway over homocoupling.
-
Employ a Copper Scavenger: In some cases, adding a ligand that can chelate with copper, such as a bipyridine or phenanthroline derivative, can help to suppress copper-mediated homocoupling.
-
Switch to a More Stable Silyl Protecting Group: If premature desilylation is a persistent issue, consider using a bulkier and more stable silyl protecting group, such as triisopropylsilyl (TIPS). However, be aware that the deprotection of these groups requires harsher conditions.[1]
Data Presentation
Table 1: Relative Stability of Common Silyl Protecting Groups for Alkynes
| Protecting Group | Abbreviation | Relative Stability (Acidic Conditions) | Relative Stability (Basic/Fluoride Conditions) |
| Trimethylsilyl | TMS | Least Stable | Least Stable |
| Triethylsilyl | TES | More stable than TMS | More stable than TMS |
| tert-Butyldimethylsilyl | TBDMS/TBS | More stable than TES | More stable than TIPS |
| Triisopropylsilyl | TIPS | More stable than TBDMS | Less stable than TBDMS |
| tert-Butyldiphenylsilyl | TBDPS | Most Stable | Most Stable |
This table provides a general trend; actual stability can vary depending on the specific reaction conditions.
Visualizations
Diagram 1: Key Stability Issues and Troubleshooting Workflow
Caption: Troubleshooting workflow for stability issues.
Diagram 2: Desilylation and Homocoupling Pathway
Caption: Undesired desilylation and homocoupling pathways.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. fishersci.com [fishersci.com]
- 4. dakenchem.com [dakenchem.com]
- 5. reddit.com [reddit.com]
- 6. reddit.com [reddit.com]
- 7. CsF-Mediated in Situ Desilylation of TMS-Alkynes for Sonogashira Reaction [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
- 9. CsF-Mediated in Situ Desilylation of TMS-Alkynes for Sonogashira Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Sonogashira Reaction Products
As a Senior Application Scientist, I've frequently guided researchers through the nuances of post-reaction purification. The Sonogashira coupling, a cornerstone of C-C bond formation, is remarkably powerful but often leaves behind a challenging mixture of catalysts, byproducts, and starting materials.[1][2][3] This guide is structured to address the most common purification hurdles, moving from quick-answer FAQs to in-depth troubleshooting protocols, providing not just the how, but the critical why behind each technique.
Part 1: Frequently Asked Questions (FAQs)
This section provides rapid answers to the most common purification challenges encountered after a Sonogashira reaction.
Q1: My crude product is a black or dark-colored sludge. What is this, and how do I handle it? A: The dark color is almost certainly due to the formation of palladium black (Pd(0) precipitate), which occurs when the palladium catalyst falls out of solution. This is a common observation, especially during prolonged reaction times or at elevated temperatures.
-
Immediate Action: Before any aqueous workup, it is highly recommended to filter the entire reaction mixture through a pad of Celite® or silica gel.[4][5] Dilute the reaction mixture with a suitable organic solvent (like ethyl acetate or dichloromethane) to reduce viscosity and ensure all desired product is washed through. This simple filtration step removes the bulk of the insoluble palladium species and prevents emulsions during subsequent extractions.
Q2: How can I remove the homocoupled alkyne byproduct (Glaser coupling product)? A: The primary byproduct in many Sonogashira reactions is the dimer of the terminal alkyne, a result of Glaser or Hay coupling.[3][6][7] This side reaction is promoted by the copper(I) co-catalyst in the presence of oxygen.[7]
-
Prevention: The most effective strategy is prevention. Running the reaction under strictly copper-free conditions is a common method to avoid this byproduct.[1][6][8] Alternatively, ensuring a rigorously inert atmosphere (argon or nitrogen) can suppress the oxygen-dependent dimerization.[7][9]
-
Removal: If the byproduct has already formed, its separation depends on polarity differences. The homocoupled diyne is typically less polar than the desired cross-coupled product. Flash column chromatography is the most effective method for separation.[7] A gradual solvent gradient during chromatography is often necessary to achieve good resolution between the product and this nonpolar byproduct.
Q3: What is a standard aqueous workup for a Sonogashira reaction? A: A typical workup aims to remove the amine base, inorganic salts, and water-soluble impurities.
-
Standard Protocol:
-
After filtering off insoluble catalysts (see Q1), transfer the filtrate to a separatory funnel.
-
Dilute with an organic solvent like ethyl acetate (EtOAc).
-
Wash with a saturated aqueous solution of ammonium chloride (NH₄Cl) to quench the reaction and remove the amine base.[5][10]
-
Wash with water and then with brine to remove residual water and salts.
-
Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.[5]
-
Q4: I suspect residual copper is contaminating my product. How can it be removed? A: Copper(I) salts, particularly CuI, are essential co-catalysts but can be difficult to remove completely. The ammonium chloride wash in the standard workup (Q3) helps by forming water-soluble copper-ammonia complexes. If copper contamination persists, an additional wash with a dilute ammonia solution can be effective, but care must be taken as this can sometimes affect sensitive functional groups on the desired product.
Part 2: In-Depth Troubleshooting Guides
Troubleshooting Catalyst & Reagent Removal
Persistent contamination with palladium or copper requires more targeted strategies than a simple filtration or wash.
Issue 1: Trace Palladium Contamination in the Final Product
Even after filtration, soluble palladium species can remain, which is particularly problematic in pharmaceutical applications where metal limits are strictly regulated (e.g., <5-10 ppm).[11]
Causality: Homogeneous palladium catalysts or species that leach from heterogeneous supports can remain dissolved in the organic phase.[8][12] These species will co-elute with your product if their polarity is similar and are often not removed by a standard aqueous workup.
Solutions:
-
Flash Column Chromatography: For many applications, careful column chromatography on silica gel is sufficient to separate the product from residual palladium complexes.[4][5]
-
Activated Carbon Treatment: Stirring the crude product solution with activated charcoal can effectively adsorb residual palladium. However, this method can sometimes lead to product loss due to non-specific adsorption.[13] A small-scale trial is recommended to assess yield recovery.
-
Metal Scavenger Resins: This is the most selective and highly effective method for achieving very low palladium levels.[11][12] Scavengers are solid supports (typically silica or polystyrene) functionalized with ligands that have a high affinity for palladium, such as thiols or triaminotriazine (TMT).[11][13] The crude product solution is passed through a cartridge containing the resin or stirred with the resin in a batch process.
| Scavenger Type | Functional Group | Support | Typical Application | Key Advantages |
| MP-TMT | Trimercaptotriazine | Polystyrene | General Pd removal from various cross-couplings.[11] | High capacity and efficiency.[11] |
| Si-Thiol | Thiol | Silica Gel | Effective for Pd(II) species. | Good for flow applications, minimal swelling. |
| PhosphonicS SPM32 | Phosphonic Acid | Polystyrene | Scavenging Pd(OAc)₂ and similar species.[12] | High removal efficiency (>99%).[12] |
Troubleshooting Byproduct Separation
Issue 2: Difficulty Separating Product from Homocoupled Dimer
Sometimes, the polarity of the desired Sonogashira product and the Glaser homocoupling byproduct are too similar for easy separation by standard column chromatography.
Causality: The structural similarity between the product (Ar-C≡C-R) and the byproduct (R-C≡C-C≡C-R) can result in very close retention factors (Rƒ) on TLC, making chromatographic separation challenging.
Solutions:
-
Optimize Chromatography Conditions:
-
Solvent System: Use a less polar solvent system (e.g., hexane/dichloromethane or hexane/toluene) to maximize the separation between the nonpolar byproduct and the slightly more polar product. Avoid highly polar solvents like methanol in the initial elution.
-
Gradient Elution: A slow, shallow gradient from a very nonpolar mobile phase (e.g., 100% hexane) is crucial. This will elute the nonpolar dimer first, followed by the desired product.
-
-
Recrystallization: If the product is a solid, recrystallization can be a highly effective purification method. The different crystal packing abilities of the symmetrical byproduct and the unsymmetrical product can be exploited. Experiment with various solvent systems (e.g., ethanol/water, ethyl acetate/hexanes) to find conditions where the product crystallizes out, leaving the byproduct in the mother liquor.
-
Use of Protecting Groups: In cases where separation is notoriously difficult, a revised synthetic strategy may be the best solution. Using a terminal alkyne with a protecting group, such as a trimethylsilyl (TMS) group, completely prevents homocoupling.[7] The TMS group can be easily removed in a subsequent step with a fluoride source (like TBAF) or a base.[1][7]
Part 3: Visualization & Protocols
Diagrams: Workflows & Mechanisms
A logical decision-making process is key to efficient purification. The following workflow helps guide the choice of purification strategy.
Caption: Decision workflow for Sonogashira purification.
The formation of the primary byproduct, the Glaser dimer, is a critical side reaction to understand.
Caption: Competing pathways: Sonogashira vs. Glaser coupling.
Experimental Protocols
Protocol 1: Standard Workup and Filtration
This protocol is the first step for nearly all Sonogashira reactions.
-
Cool the Reaction: Once the reaction is deemed complete by TLC or LCMS, cool the mixture to room temperature.
-
Dilute: Add an equal volume of a suitable organic solvent (e.g., ethyl acetate, Et₂O, or DCM) to the reaction flask.
-
Filter: Prepare a short plug of Celite® in a Büchner or Hirsch funnel. Pour the diluted reaction mixture through the Celite pad to remove insoluble palladium black and copper salts.[5]
-
Wash: Wash the Celite pad thoroughly with additional organic solvent to ensure complete recovery of the product.
-
Aqueous Extraction: Transfer the combined filtrate to a separatory funnel. Wash sequentially with saturated aqueous NH₄Cl, water, and finally, saturated aqueous brine.[5][10]
-
Dry and Concentrate: Dry the separated organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure to yield the crude product.
Protocol 2: Purification by Flash Column Chromatography
This is the most common method for purifying the crude product.
-
Prepare the Column: Pack a glass column with silica gel using a slurry method with your starting eluent.
-
Load the Sample: Dissolve the crude product from Protocol 1 in a minimal amount of dichloromethane or the elution solvent. Alternatively, perform a "dry load" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.[14]
-
Elute: Begin elution with a nonpolar solvent system (e.g., 99:1 Hexane:EtOAc). The nonpolar Glaser byproduct, if present, should elute first.
-
Apply Gradient: Gradually increase the polarity of the eluent (e.g., move towards 95:5, 90:10 Hexane:EtOAc) to elute the desired product.
-
Collect and Analyze: Collect fractions and analyze them by TLC to identify and combine those containing the pure product.
-
Concentrate: Remove the solvent from the combined pure fractions under reduced pressure.
| Product Polarity | Starting Eluent (v/v) | Gradient Towards (v/v) | Notes |
| Nonpolar | 100% Hexane | 98:2 Hexane:EtOAc | Useful for separating very nonpolar products from starting materials. |
| Intermediate | 95:5 Hexane:EtOAc | 80:20 Hexane:EtOAc | A common starting point for many aryl-alkyne products. |
| Polar | 90:10 Hexane:EtOAc | 50:50 Hexane:EtOAc | For products with polar functional groups (e.g., esters, ketones). |
| Very Polar | 100% DCM | 98:2 DCM:MeOH | For products with highly polar groups (e.g., alcohols, amides). |
References
- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. books.rsc.org [books.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 6. kmt.vander-lingen.nl [kmt.vander-lingen.nl]
- 7. benchchem.com [benchchem.com]
- 8. Copper-free Sonogashira cross-coupling reactions: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 9. depts.washington.edu [depts.washington.edu]
- 10. benchchem.com [benchchem.com]
- 11. biotage.com [biotage.com]
- 12. spinchem.com [spinchem.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Common side reactions with (4-Chlorophenylethynyl)trimethylsilane
Welcome to the technical support center for (4-Chlorophenylethynyl)trimethylsilane. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered when using this versatile reagent. Here, we provide in-depth, field-proven insights and troubleshooting strategies in a direct question-and-answer format to ensure the success of your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
FAQ 1: I am observing a significant amount of a dimeric alkyne byproduct in my Sonogashira coupling reaction. What is causing this and how can I prevent it?
This is a classic case of alkyne homocoupling, commonly known as the Glaser-Hay coupling, which is a major side reaction in standard copper-mediated Sonogashira reactions.[1] This occurs when the copper acetylide intermediate undergoes oxidative dimerization in the presence of an oxidant, such as air.[1]
Troubleshooting Guide:
-
Eliminate Copper Co-catalyst: The most effective way to prevent Glaser-Hay coupling is to switch to a copper-free Sonogashira protocol.[2][3][4] Modern palladium catalysts with advanced phosphine ligands often exhibit high reactivity and can efficiently catalyze the coupling of aryl chlorides without the need for a copper co-catalyst.[1]
-
Ensure Inert Atmosphere: If using a copper-catalyzed system is unavoidable, it is crucial to maintain a strictly inert atmosphere (e.g., using argon or nitrogen) to exclude oxygen, which promotes the undesired dimerization.[2]
-
Optimize Reaction Conditions: Lowering the reaction temperature or reducing the concentration of the alkyne can sometimes disfavor the bimolecular homocoupling reaction relative to the desired cross-coupling.
Diagram 1: Competing Pathways in Sonogashira Coupling
Caption: Sonogashira coupling pathways showing the desired cross-coupling and the Glaser-Hay side reaction.
FAQ 2: My desired product seems to have lost the trimethylsilyl (TMS) group. Under what conditions does this protodesilylation occur?
The trimethylsilyl (TMS) group is a labile protecting group, particularly susceptible to cleavage under both acidic and basic conditions.[5] This unintended deprotection, or protodesilylation, is a frequent side reaction.
Troubleshooting Guide:
-
Basic Conditions: Many Sonogashira reactions employ amine bases like triethylamine or piperidine. While generally mild, prolonged reaction times, elevated temperatures, or the use of stronger bases (e.g., alkoxides) can lead to TMS cleavage. The presence of nucleophilic species can also facilitate this process.
-
Acidic Conditions: The TMS group is highly sensitive to acid. Even mild acidic conditions during aqueous workup can cause partial or complete deprotection.[6]
-
Fluoride Ions: Reagents containing fluoride ions, such as tetrabutylammonium fluoride (TBAF), are commonly used for intentional TMS deprotection but can be a source of unintended cleavage if present as a contaminant.[7]
-
Protic Solvents: Protic solvents like methanol or ethanol, especially in combination with a base or acid, can provide the proton source for desilylation.[6]
Preventative Measures:
| Condition | Mitigation Strategy |
| Basic Conditions | Use the mildest base possible that still promotes the reaction. Minimize reaction time and temperature. Consider using a non-nucleophilic base. |
| Acidic Workup | Neutralize the reaction mixture carefully before extraction. Use a buffered aqueous solution (e.g., saturated NaHCO₃) for the wash. |
| Fluoride Contamination | Ensure all glassware and reagents are free from fluoride residues. |
| Solvent Choice | If protodesilylation is a major issue, consider using aprotic solvents like THF, dioxane, or toluene. |
Diagram 2: TMS Cleavage Troubleshooting Flowchart
Caption: Troubleshooting flowchart for unintended protodesilylation of the TMS group.
FAQ 3: Instead of coupling at the aryl chloride, I am getting a product where the TMS group has been replaced. What is this reaction?
You are likely observing a sila-Sonogashira reaction.[8] Under certain conditions, particularly with more reactive aryl halides (like iodides and bromides) and in the presence of specific activators, the C(sp)-Si bond can be cleaved and participate in the cross-coupling, rather than the intended C(sp²)-Cl bond.
Troubleshooting Guide:
-
Catalyst Choice: This side reaction is influenced by the catalyst system. Some palladium complexes may favor C-Si bond activation.
-
Reaction Conditions: The choice of base and any additives can play a crucial role. While less common with aryl chlorides due to their lower reactivity, it's a possibility to consider, especially if yields of the desired product are low and an unexpected coupled product is observed.
-
Confirmation: To confirm this side reaction, you would need to characterize the byproduct and see if it corresponds to the coupling of your partner molecule with the 4-chlorophenylacetylene core.
Preventative Measures:
-
Optimize for C-Cl Activation: Use catalyst systems known to be effective for aryl chlorides. This often involves bulky, electron-rich phosphine ligands.
-
Avoid C-Si Activators: Ensure your reaction conditions do not include reagents known to promote C-Si cleavage and coupling.
Experimental Protocols
Protocol 1: Copper-Free Sonogashira Coupling to Minimize Homocoupling
This protocol is designed to minimize the formation of Glaser-Hay homocoupling byproducts.
Materials:
-
This compound
-
Aryl or vinyl halide (1.2 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Amine base (e.g., triethylamine or diisopropylethylamine, 3 equivalents)
-
Anhydrous, degassed solvent (e.g., THF or toluene)
-
Inert atmosphere glovebox or Schlenk line
Procedure:
-
To an oven-dried Schlenk flask under an inert atmosphere (Argon), add the palladium catalyst.
-
Add this compound and the aryl or vinyl halide.
-
Add the anhydrous, degassed solvent via syringe, followed by the amine base.
-
Heat the reaction mixture to the desired temperature (typically 60-100 °C) and monitor by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute with a suitable solvent (e.g., ethyl acetate) and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Mild Workup Procedure to Prevent Protodesilylation
This procedure should be followed after a reaction to minimize the risk of cleaving the TMS protecting group.
Procedure:
-
Cool the reaction mixture to room temperature.
-
If the reaction is basic, carefully add saturated aqueous ammonium chloride solution to quench the base. If acidic, add saturated aqueous sodium bicarbonate solution until the pH is neutral (check with pH paper).
-
Transfer the mixture to a separatory funnel and dilute with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).
-
Wash the organic layer sequentially with:
-
Saturated aqueous sodium bicarbonate solution (1x)
-
Water (1x)
-
Brine (1x)
-
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the filtrate in vacuo.
-
Proceed with purification (e.g., column chromatography).
References
- 1. books.rsc.org [books.rsc.org]
- 2. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 3. kmt.vander-lingen.nl [kmt.vander-lingen.nl]
- 4. Copper-free Sonogashira cross-coupling reactions: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Silyl Protective Groups | Chem-Station Int. Ed. [en.chem-station.com]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Improving Yield and Selectivity in Reactions with Silylalkynes
Welcome to the Technical Support Center for silylalkyne chemistry. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of reactions involving silyl-protected alkynes. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying principles to empower you to troubleshoot and optimize your experiments effectively.
Silylalkynes are indispensable tools in modern organic synthesis. The silyl group serves as a robust protecting group for the acidic terminal alkyne proton, preventing unwanted side reactions like Glaser-Hay homocoupling and enabling precise, high-yield cross-coupling transformations.[1][2] However, achieving optimal yield and selectivity requires a nuanced understanding of the interplay between the choice of silyl group, reaction conditions, and substrate. This guide provides field-proven insights in a direct question-and-answer format to address the specific challenges you may encounter.
Section 1: Frequently Asked Questions (FAQs)
This section addresses fundamental concepts and common queries regarding the use of silylalkynes.
Q1: What is the primary purpose of using a silyl protecting group on a terminal alkyne?
The primary purpose is to mask the acidic proton of the terminal alkyne (C-H). This is crucial in many transition-metal-catalyzed reactions, such as Sonogashira, Suzuki, and Stille couplings.[1][2] Without protection, the acidic proton can interfere with the catalytic cycle or lead to undesirable side reactions, most notably oxidative homocoupling (Glaser coupling), which forms a 1,3-diyne. The silyl group is stable under these coupling conditions and can be cleanly removed later to regenerate the terminal alkyne or be used to influence the regioselectivity of subsequent transformations.[1]
Q2: How do I choose the right silyl protecting group for my synthesis? (e.g., TMS vs. TIPS)
The choice of silyl group is a critical experimental parameter that balances stability with ease of removal. The selection depends on the downstream reaction conditions and whether selective deprotection is required.
| Silyl Group | Abbreviation | Key Characteristics | Common Deprotection |
| Trimethylsilyl | TMS | Smallest, least sterically hindered. Easily removed under mild conditions (e.g., K₂CO₃/MeOH).[3] | K₂CO₃, TBAF, HF |
| Triethylsilyl | TES | Moderately hindered. More stable than TMS to mild acid. | TBAF, HF |
| tert-Butyldimethylsilyl | TBDMS/TBS | More hindered than TES. Generally stable to a wider range of conditions than TMS. | TBAF, HF |
| Triisopropylsilyl | TIPS | Very bulky and robust. Highly stable to many reaction conditions. Requires stronger deprotection conditions.[4] | TBAF (often with heat), AgF[5] |
| tert-Butyldiphenylsilyl | TBDPS | Very bulky and stable, similar to TIPS. Often used when high stability is paramount. | TBAF, HF |
Causality: The steric bulk of the silyl group is directly proportional to its stability. A bulkier group like TIPS provides greater steric hindrance around the C-Si bond, making it less accessible to nucleophiles or acids, thus requiring harsher conditions for cleavage compared to TMS. This differential stability allows for orthogonal protection strategies. For instance, a TMS group can be selectively removed in the presence of a TIPS group using mild conditions like K₂CO₃ in methanol.[1][3]
Q3: What are the most reliable methods for silylating a terminal alkyne?
The classic and widely used method involves deprotonation of the terminal alkyne with a strong base followed by quenching with a silyl chloride. A newer, milder catalytic method avoids the use of strong, pyrophoric bases.
-
Method 1: Strong Base (Classic)
-
Principle: An organolithium reagent (like n-BuLi) or a lithium amide (like LDA) quantitatively deprotonates the terminal alkyne to form a lithium acetylide. This highly nucleophilic species then reacts with a silyl chloride (e.g., TMSCl, TIPSCl) in an Sₙ2 reaction.[1]
-
Common Conditions: n-BuLi or LDA in an anhydrous ethereal solvent (THF, Et₂O) at low temperatures (-78 °C to 0 °C), followed by the addition of the corresponding silyl chloride.
-
-
Method 2: Metal-Free Catalysis
-
Principle: This method uses a carboxylate salt catalyst (e.g., tetramethylammonium pivalate, TMAP) with a neutral silylating agent like N,O-bis(trimethylsilyl)acetamide (BSA). The catalyst facilitates a turnover-determining deprotonation step under much milder conditions than the strong base method.[6]
-
Advantages: This protocol is remarkably insensitive to many reaction variables and tolerates a wider range of functional groups that would be incompatible with strong bases. It also allows for concomitant protection of acidic OH or NH groups.[6]
-
Q4: What are the standard conditions for removing a silyl protecting group (desilylation)?
Desilylation is most commonly achieved using a fluoride source or under basic conditions. The choice depends on the silyl group's stability and the molecule's overall sensitivity.
-
Fluoride-Mediated: Tetrabutylammonium fluoride (TBAF) is the most common reagent. The high strength of the Si-F bond (one of the strongest single bonds in chemistry) is the driving force for the reaction. The fluoride ion attacks the silicon atom, cleaving the C-Si bond. This method is effective for most silyl groups, though more hindered groups like TIPS may require heating.[2]
-
Base-Mediated: For acid-sensitive silyl groups like TMS, mild basic conditions are highly effective. A mixture of potassium carbonate (K₂CO₃) in methanol is a standard choice. This method is often used for its selectivity, as it will typically cleave a TMS group without affecting a more robust TIPS or TBDPS group on the same molecule.[1][3]
-
Silver-Mediated: For particularly stubborn groups like TIPS, or when TBAF fails, silver fluoride (AgF) in methanol has been shown to be a mild and efficient alternative.[5]
Section 2: Troubleshooting Guides
This section tackles specific problems you might encounter during your experiments, providing a logical framework for identifying and solving them.
Problem: Low Yield in Silylation Reaction
Q: My silylation reaction using n-BuLi and TMSCl is giving a low yield or not going to completion. What are the likely causes?
Low yield in this fundamental reaction is almost always traced back to procedural issues, primarily involving moisture or reagent quality.
Troubleshooting Workflow: Low Silylation Yield
Caption: Troubleshooting logic for low silylation yield.
-
Moisture Contamination: This is the most common culprit. Organolithium reagents like n-BuLi are extremely strong bases and will react instantly with any protic source, especially water.
-
Causality: One equivalent of water will quench one equivalent of your base, preventing the deprotonation of your alkyne.
-
Solution: Ensure all glassware is rigorously flame-dried or oven-dried. Use anhydrous solvents from a solvent purification system or a freshly opened sealed bottle. Maintain a positive pressure of an inert atmosphere (Nitrogen or Argon) throughout the reaction.[7]
-
-
Inactive Base: Solutions of n-BuLi can degrade over time, especially with improper storage.
-
Causality: If the molarity of your n-BuLi solution is lower than stated, you are adding a sub-stoichiometric amount of base, leading to incomplete deprotonation.
-
Solution: Titrate your n-BuLi solution before use to determine its exact concentration.[7] Common methods involve titration against a known amount of a standard like diphenylacetic acid. If in doubt, use a new bottle of reagent.
-
-
Reaction Temperature: While deprotonation is fast, adding the base at too high a temperature can lead to side reactions with the solvent (e.g., THF) or other functional groups on your substrate.
-
Causality: Higher temperatures increase the rate of competing side reactions.
-
Solution: Perform the deprotonation at -78 °C (a dry ice/acetone bath). After adding the base, you can allow the reaction to slowly warm, but the initial addition should be cold.
-
-
Consider an Alternative Protocol: If your substrate is complex and contains functional groups sensitive to strong bases, consider the metal-free catalytic silylation using BSA and a TMAP catalyst. This method is far more tolerant of moisture and acidic functional groups.[6]
Problem: Low Yield in Cross-Coupling Reactions
Q: My Sonogashira coupling of an aryl halide with my silylalkyne is inefficient. What should I troubleshoot?
A low-yielding Sonogashira reaction can be complex to diagnose. A systematic approach is required.
Troubleshooting Framework
| Parameter | Potential Issue | Recommended Action |
| Catalyst System | Palladium or Copper catalyst is inactive/degraded. Ligand is unsuitable or has decomposed. | Use fresh catalysts (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂) and copper(I) iodide (CuI). Ensure ligands are pure. Consider using a pre-catalyst like XPhos Pd G3 for challenging substrates. |
| Solvent | Solvent is not anhydrous or is not degassed. Incorrect polarity. | Use anhydrous, degassed solvents. Oxygen can deactivate the palladium catalyst. Aprotic polar solvents (like DMF) or nonpolar solvents (like toluene) can be effective; the optimal choice is substrate-dependent.[8] |
| Base | Base is too weak or too strong, or is not fully dissolved. | An amine base (e.g., Et₃N, DIPEA) is typically used. It must be anhydrous. If the base is not fully soluble, the reaction may be slow. Ensure thorough mixing. |
| Reaction Temp. | Temperature is too low for activation or too high, causing decomposition. | Most Sonogashira couplings run between room temperature and 80 °C. If no reaction occurs at RT, try gentle heating (40-60 °C). Monitor by TLC for product formation vs. starting material decomposition.[2] |
| Premature Desilylation | The reaction conditions are inadvertently cleaving the silyl group. | This can happen if the base is too strong or if there are nucleophilic additives. Using a bulkier silyl group (TIPS instead of TMS) can prevent this.[1] |
Problem: Poor Selectivity & Side Reactions
Q: I'm seeing significant homocoupling of my alkyne starting material, even though I'm using a silyl-protected version. Why is this happening?
This indicates that desilylation is occurring in situ, generating a terminal alkyne that then undergoes oxidative homocoupling.
Causality & Prevention
-
Cause 1: Incompatible Base. Your amine base may contain impurities (like hydroxide) or may be too nucleophilic, attacking the silicon center.
-
Solution: Use a high-purity, anhydrous amine base. Consider a bulkier, less nucleophilic base like diisopropylethylamine (DIPEA).
-
-
Cause 2: Silyl Group is too Labile. A TMS group is more susceptible to cleavage than a bulkier group.
-
Solution: Switch to a more robust protecting group like TES or TIPS. The increased steric hindrance will make the silicon atom less accessible to nucleophilic attack.
-
-
Cause 3: Contaminated Copper Salt. The copper(I) catalyst can promote homocoupling if oxygen is present.
-
Solution: Use freshly purified CuI and rigorously degas all solvents and reagents to exclude oxygen from the reaction.
-
Problem: Difficulty with Deprotection
Q: My standard TBAF protocol is failing to remove a TIPS group. What can I do?
Failure to remove a robust TIPS group is common, especially on sterically hindered substrates.
Alternative Deprotection Strategies for TIPS-Alkynes
| Method | Reagents & Conditions | Rationale & Comments |
| Modified TBAF | TBAF in THF, heat to 60 °C | Rationale: Increased thermal energy helps overcome the activation barrier for the sterically hindered substrate. Comment: Monitor carefully to avoid decomposition of sensitive substrates. |
| Silver Fluoride | 1.5 equiv. AgF in Methanol, RT, in the dark[5] | Rationale: AgF is a mild and highly effective reagent for cleaving TIPS-acetylenes where other methods fail. The reaction is often cleaner than with TBAF. Comment: The reaction flask should be protected from light.[5] |
| Potassium Fluoride | KF with 18-crown-6 in THF/MeCN | Rationale: The crown ether sequesters the potassium ion, increasing the "nakedness" and nucleophilicity of the fluoride anion. |
| HF-Pyridine | HF•Pyridine in THF | Rationale: A very powerful fluoride source. Comment: This is a highly corrosive and toxic reagent. Use with extreme caution and appropriate PPE in a chemical fume hood. |
Section 3: Key Protocols & Methodologies
These protocols provide detailed, step-by-step instructions for common transformations.
Protocol 1: General Procedure for Trimethylsilylation of a Terminal Alkyne
Workflow: Silylalkyne Synthesis and Application
Caption: A standard workflow in silylalkyne chemistry.
-
Setup: To a flame-dried, round-bottom flask under an argon atmosphere, add the terminal alkyne (1.0 equiv) and anhydrous THF (0.2 M).
-
Deprotonation: Cool the solution to -78 °C using a dry ice/acetone bath. Add n-butyllithium (1.1 equiv, 2.5 M in hexanes) dropwise via syringe over 10 minutes. Stir the resulting solution at -78 °C for 30 minutes.
-
Silylation: Add chlorotrimethylsilane (TMSCl, 1.2 equiv) dropwise to the solution at -78 °C. After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours.
-
Workup: Quench the reaction by carefully adding saturated aqueous NH₄Cl solution. Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.
Protocol 2: Selective Desilylation of TMS in the Presence of TIPS
-
Setup: Dissolve the dual-protected alkyne (1.0 equiv) in a 2:1 mixture of THF and Methanol (0.1 M).
-
Reaction: Add anhydrous potassium carbonate (K₂CO₃, 2.0-3.0 equiv) to the solution.
-
Monitoring: Stir the mixture at room temperature and monitor the reaction progress by TLC. The reaction is typically complete within 1-3 hours.
-
Workup: Once the starting material is consumed, filter the mixture through a pad of Celite to remove the inorganic salts, rinsing with ethyl acetate.
-
Purification: Concentrate the filtrate under reduced pressure. The crude material can be purified by flash column chromatography to yield the TIPS-protected alkyne.[1][3]
Section 4: References
-
Chemical Communications (RSC Publishing). (n.d.). Using silyl protecting group to enable post-deposition C–C coupling reactions of alkyne-functionalized N-heterocyclic carbene monolayers on Au surfaces. Retrieved from 4
-
Cetz-Cetina, A., et al. (2012). Studies on the Deprotection of Triisopropylsilylarylacetylene Derivatives. SciELO México. Retrieved from 5
-
Gelest. (n.d.). Other Reactions of Silyl Alkynes. Gelest Technical Library. Retrieved from --INVALID-LINK--
-
Larson, G. L. (2017). Some Aspects of the Chemistry of Alkynylsilanes. Thieme Chemistry. Retrieved from --INVALID-LINK--
-
Allu, S., et al. (2024). Carboxylate-Catalyzed C-Silylation of Terminal Alkynes. Organic Letters, ACS Publications. Retrieved from --INVALID-LINK--
-
Wang, C. (2012). Recent Progress of Protecting Groups for Terminal Alkynes. Chinese Journal of Organic Chemistry. Retrieved from --INVALID-LINK--
-
Johnson, J. B., et al. (2018). Trimethylsilyl-Protected Alkynes as Selective Cross Coupling Partners in Ti-Catalyzed [2+2+1] Pyrrole Synthesis. NIH National Library of Medicine. Retrieved from 9
-
Gelest. (n.d.). Silanes as Protecting Groups for Terminal Alkyne. Gelest Technical Library. Retrieved from 3
-
ResearchGate. (n.d.). Influence of the silyl group on chemoselectivity (top) and regioselectivity (bottom) of the process. Retrieved from --INVALID-LINK--
-
University of Rochester, Department of Chemistry. (n.d.). Troubleshooting: How to Improve Yield. Retrieved from --INVALID-LINK--
-
Johnson, J. B., et al. (2018). Trimethylsilyl-Protected Alkynes as Selective Cross-Coupling Partners in Titanium-Catalyzed [2+2+1] Pyrrole Synthesis. PubMed. Retrieved from --INVALID-LINK--
-
Wikipedia. (n.d.). Solvent effects. Retrieved from --INVALID-LINK--
-
Gung, B. W. (2009). Transition Metal-catalyzed Couplings of Alkynes to 1,3-Enynes: Modern Methods and Synthetic Applications. NIH National Library of Medicine. Retrieved from --INVALID-LINK--
-
Sigma-Aldrich. (n.d.). Cross-Coupling Catalysts. Retrieved from --INVALID-LINK--
-
Sigma-Aldrich. (n.d.). Preservation of Moisture-Sensitive Chemical Reagents. Retrieved from --INVALID-LINK--
References
- 1. Some Aspects of the Chemistry of Alkynylsilanes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Progress of Protecting Groups for Terminal Alkynes [ccspublishing.org.cn]
- 3. Silanes as Protecting Groups for Terminal Alkyne - Gelest [technical.gelest.com]
- 4. Using silyl protecting group to enable post-deposition C–C coupling reactions of alkyne-functionalized N-heterocyclic carbene monolayers on Au surfaces - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. scielo.org.mx [scielo.org.mx]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Preservation of Moisture-Sensitive Chemical Reagents [sigmaaldrich.com]
- 8. Solvent effects - Wikipedia [en.wikipedia.org]
- 9. Trimethylsilyl-Protected Alkynes as Selective Cross Coupling Partners in Ti-Catalyzed [2+2+1] Pyrrole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Palladium Catalyst Deactivation & Regeneration
A Senior Application Scientist's Guide for Researchers
Welcome to the technical support center for palladium-catalyzed reactions. As scientists and developers, we understand that catalyst performance is paramount to the success of your synthetic campaigns. Catalyst deactivation can be a significant bottleneck, leading to diminished yields, stalled reactions, and inconsistent results.
This guide is structured to function as a direct line to an experienced application scientist. It moves beyond simple procedural lists to explain the underlying chemical principles governing catalyst behavior. Our goal is to empower you not just to fix a problem, but to understand its origin, enabling you to develop more robust and reliable processes.
Section 1: Is My Catalyst Deactivated? Initial Diagnosis
Before attempting complex regeneration procedures, it's crucial to confirm that the catalyst is indeed the root cause of the issue.
Question: My cross-coupling reaction (e.g., Suzuki, Heck) has stalled or is giving very low yields. How do I confirm the issue is catalyst deactivation?
Answer: This is a classic and often multifaceted problem. A systematic approach is key to avoiding unnecessary and potentially damaging "fixes."
Causality First: A stalled reaction doesn't automatically mean the catalyst has "died." The issue could stem from poor substrate quality, solvent impurities, incorrect ligand-to-metal ratio, or suboptimal reaction conditions (temperature, pH).
Here is a logical workflow to diagnose the problem:
Caption: Diagnostic workflow for troubleshooting reaction failure.
Self-Validating Protocol:
-
Positive Control: Before troubleshooting your specific reaction, run a reaction that has previously worked well in your lab with the same batch of catalyst. If this control reaction also fails, it strongly suggests a systemic issue with a common reagent or solvent, not necessarily the catalyst itself.
-
Introduce a New Catalyst: If the positive control fails, repeat it with a fresh, unopened bottle of the palladium catalyst. If the reaction now proceeds, you have confirmed that your original catalyst batch has likely been deactivated through improper storage or handling. If it still fails, the problem lies with other reagents.
-
"Spiking" the Reaction: If your primary reaction has stalled mid-way, you can add a fresh charge of catalyst (and ligand, if applicable). If the reaction restarts, it is a clear indication that the initial catalyst charge was deactivated in-situ. If it does not, the problem may be an inhibitor that has accumulated in the reaction mixture.
Section 2: Troubleshooting Guide & FAQs
This section addresses specific, common problems encountered in the lab.
Question: My reaction mixture turned black and a precipitate formed, followed by a drop in activity. What happened?
Answer: This is a classic sign of catalyst decomposition, specifically the formation of palladium black.
Causality: The catalytically active species in many cross-coupling reactions is a soluble Pd(0) complex. This species is inherently unstable and can agglomerate into larger, insoluble palladium nanoparticles or bulk metal, known as palladium black. This agglomerated form has very low surface area and is catalytically inactive for most solution-phase reactions.
Common Triggers:
-
High Temperatures: Can accelerate the rate of agglomeration.
-
Incorrect Ligand-to-Metal Ratio: Insufficient ligand leaves the palladium center "naked" and prone to aggregation.
-
Poor Substrate Quality: Some substrates or impurities can strip ligands from the metal center.
-
Slow Oxidative Addition: If the oxidative addition step is slow, the unstable Pd(0) intermediate has more time to decompose.
Troubleshooting Steps:
-
Lower the Temperature: Determine if the reaction can proceed efficiently at a lower temperature.
-
Increase Ligand Loading: Try increasing the ligand-to-palladium ratio slightly (e.g., from 1.1:1 to 1.5:1). This can help stabilize the active Pd(0) species.
-
Use a More Robust Ligand: Bulky, electron-rich phosphine ligands (e.g., Buchwald-type biarylphosphine ligands) are specifically designed to create more stable monoligated Pd(0) complexes that are resistant to agglomeration.
-
Check Substrate Purity: Ensure your starting materials are free from impurities that could coordinate to the palladium and displace your primary ligand.
Question: My hydrogenation reaction using Pd/C is much slower than expected. What are the likely causes?
Answer: For heterogeneous catalysts like Palladium on Carbon (Pd/C), deactivation is most often related to surface phenomena.
Causality: The activity of Pd/C relies on the accessibility of palladium nanoparticles on the carbon support. Deactivation occurs when these active sites are blocked (poisoning or fouling) or when the nanoparticles themselves change (sintering).
Caption: Common deactivation pathways for heterogeneous Pd/C catalysts.
Troubleshooting & Root Cause Analysis:
| Symptom | Potential Cause | Troubleshooting Action |
| Gradual loss of activity over several runs | Fouling by organic byproducts or polymers. | See Protocol 1 for solvent washing. If ineffective, consider oxidative regeneration. |
| Sudden, complete loss of activity | Poisoning from a contaminant in the substrate or solvent. | Purify starting materials. Common poisons include sulfur, thiols, and halides. |
| Reaction works but requires higher temperatures than before | Sintering (thermal degradation). The Pd nanoparticles have agglomerated. | This is often irreversible. The catalyst must be replaced. Prevent by using the lowest possible reaction temperature. |
| Poor catalyst recovery (black fines in product) | Leaching/Support Degradation . The palladium is detaching from the carbon support. | Can be caused by strongly acidic or basic conditions. Ensure the reaction pH is compatible with the carbon support. |
Question: I suspect my catalyst has been poisoned. What are common poisons and how can I remove them?
Answer: Catalyst poisoning is a form of chemical deactivation where a substance binds strongly to the active palladium sites, rendering them inactive.
Causality: Poisons are typically Lewis bases that have a strong affinity for the soft Lewis acidic palladium center. They occupy the coordination sites required for the catalytic cycle to proceed.
Common Poisons & Their Sources:
| Poison Class | Examples | Common Sources |
| Sulfur Compounds | Thiols, sulfides, sulfates | Starting materials, reagents (e.g., from thiol-based protecting groups), contaminated solvents. |
| Halide Ions | I⁻, Br⁻, Cl⁻ | Residual halides from previous synthetic steps, ionic liquids, certain bases. |
| Heavy Metals | Pb, Hg, Cd, As | Contamination from reactors, starting materials sourced from mineral origins. |
| Coordinating Species | Amines, phosphines (in excess), CO | Byproducts, unreacted starting materials, improper gas atmosphere. |
Mitigation and Removal:
-
Source Elimination: The most effective strategy is prevention. Purify your substrates and solvents meticulously. Use techniques like activated carbon treatment or distillation to remove trace impurities.
-
Guard Beds: For flow chemistry or larger batch processes, using a sacrificial "guard bed" of a less expensive adsorbent can trap poisons before they reach the palladium catalyst.
-
Regeneration: For poisons that can be removed, specific washing or treatment protocols may be effective. For example, some organic poisons can be removed by a thorough solvent wash (see Protocol 1), while others may require more aggressive chemical treatment.
Section 3: Advanced Regeneration Protocols
When simple troubleshooting fails, a dedicated regeneration protocol may be necessary to restore catalyst activity.
Protocol 1: Standard Solvent Wash for Fouled Heterogeneous Catalysts (e.g., Pd/C)
Objective: To remove adsorbed organic residues (fouling) from the catalyst surface. This is a non-destructive, first-line regeneration technique.
Methodology:
-
Filtration: Carefully filter the catalyst from the reaction mixture. Avoid letting the catalyst cake dry completely on the filter, as this can make residues harder to remove.
-
Initial Wash (Reaction Solvent): Wash the filtered catalyst cake with 3-5 bed volumes of the fresh, clean solvent used in the reaction. This removes entrained product and starting materials.
-
Polar Solvent Wash: Wash with a polar solvent like methanol or acetone (3-5 bed volumes) to remove more polar byproducts.
-
Non-Polar Solvent Wash: Wash with a non-polar solvent like hexanes or toluene (3-5 bed volumes) to remove non-polar, greasy residues.
-
Drying: Dry the catalyst thoroughly under vacuum at a mild temperature (e.g., 60-80 °C). Caution: Do not sinter the catalyst by using excessive heat.
-
Activity Test: Test the regenerated catalyst on a small-scale control reaction to quantify its recovered activity.
Protocol 2: Oxidative Regeneration of Pd/C Deactivated by Coking
Objective: To burn off heavy carbonaceous deposits (coke) from the catalyst surface through controlled oxidation. This is an aggressive method and should only be used when solvent washing is ineffective.
Causality: High temperatures can cause organic molecules to decompose on the catalyst surface, forming a layer of non-graphitic carbon, or "coke," that physically blocks the active sites. Controlled oxidation converts this carbon to CO₂.
Methodology:
-
Solvent Wash: First, perform the full solvent wash as described in Protocol 1 to remove any flammable organic residues.
-
Loading: Place the dried, spent catalyst in a tube furnace equipped with a controlled gas inlet.
-
Inert Purge: Purge the system with an inert gas (N₂ or Ar) while slowly heating to 150-200 °C to remove any remaining volatile organics.
-
Controlled Oxidation: Switch the gas flow to a dilute mixture of oxygen in nitrogen (e.g., 1-5% O₂ in N₂). This is a critical safety step. Using pure oxygen can cause a rapid, uncontrolled combustion that will destroy the catalyst.
-
Ramping: Slowly ramp the temperature, typically to 300-400 °C. Hold at this temperature until CO₂ evolution (monitored by an off-gas analyzer) ceases.
-
Cooling: Cool the system back to room temperature under an inert gas flow.
-
Reduction (Re-activation): The surface of the palladium will be oxidized to PdO. To restore activity, the catalyst must be re-reduced. This is typically done by switching the gas to a dilute hydrogen mixture (e.g., 5% H₂ in N₂) at a moderate temperature (e.g., 100-200 °C).
-
Passivation: After reduction, the catalyst is highly pyrophoric. It must be carefully passivated before handling in air. This involves introducing a very dilute oxygen stream to form a thin, protective oxide layer on the surface.
Section 4: Preventive Measures - Best Practices
The most efficient way to deal with deactivation is to prevent it.
-
High-Purity Reagents: Always use high-purity, recently distilled or filtered solvents and recrystallized starting materials.
-
Inert Atmosphere: Meticulously maintain an inert atmosphere for air- and moisture-sensitive reactions to prevent oxidation of the catalyst or ligands.
-
Optimize Conditions: Do not "overcook" your reactions. Use the lowest possible temperature and shortest reaction time that provides good conversion.
-
Proper Storage: Store catalysts in a cool, dry, dark place under an inert atmosphere (e.g., in a desiccator or glovebox).
By implementing these diagnostic, troubleshooting, and preventive strategies, you can significantly improve the reliability and efficiency of your palladium-catalyzed reactions, saving time, resources, and valuable materials.
Validation & Comparative
A Comparative Guide for Synthetic Strategy: (4-Chlorophenylethynyl)trimethylsilane vs. 4-chlorophenylacetylene
In the realm of medicinal chemistry and material science, the construction of carbon-carbon bonds via cross-coupling reactions is a cornerstone of molecular assembly. The Sonogashira reaction, a palladium- and copper-catalyzed coupling of terminal alkynes with aryl or vinyl halides, stands as a particularly powerful tool for synthesizing substituted alkynes.[1][2][3][4] However, the choice of the alkyne component—specifically, whether to use a terminal alkyne or its silyl-protected counterpart—can profoundly impact reaction efficiency, yield, and purity.
This guide provides an in-depth comparison of two such reagents: the unprotected 4-chlorophenylacetylene and its trimethylsilyl (TMS)-protected analogue, (4-Chlorophenylethynyl)trimethylsilane . We will explore the fundamental differences in their stability, reactivity, and handling, supported by experimental workflows, to assist researchers in making strategic decisions for their synthetic campaigns.
Physicochemical Properties: The Impact of the TMS Group
The primary distinction between the two compounds is the presence of a trimethylsilyl group at the terminus of the alkyne. This seemingly minor structural modification imparts significant differences in their physical and chemical properties.
| Property | This compound | 4-chlorophenylacetylene |
| Molecular Formula | C₁₁H₁₃ClSi | C₈H₅Cl |
| Molecular Weight | 208.76 g/mol [5] | 136.58 g/mol |
| Physical Form | White to pale brown solid[5] | Liquid or low-melting solid |
| Melting Point | 47-51 °C[5] | ~16 °C |
| Boiling Point | ~231 °C[5] | ~183 °C |
| Stability | High thermal stability; less prone to polymerization and oxidative degradation.[6][7] | Susceptible to homocoupling (Glaser coupling) and decomposition, especially in the presence of air, base, or transition metals. |
| Handling | Generally easier to handle and store as a stable solid. | Requires more careful handling, often under an inert atmosphere, to prevent degradation. |
The TMS group enhances the thermal stability of the alkyne system.[6][7] Furthermore, by replacing the acidic acetylenic proton, the TMS group prevents the facile, copper-mediated oxidative self-coupling known as Glaser coupling, a common and often problematic side reaction with terminal alkynes.[8] This inherent stability makes the TMS-protected version a more robust and reliable reagent, particularly for complex, multi-step syntheses.
Reactivity in Sonogashira Cross-Coupling: A Tale of Two Pathways
The strategic advantage of TMS protection becomes most apparent when comparing the synthetic workflows for Sonogashira cross-coupling reactions.
The Direct Approach: Unprotected 4-chlorophenylacetylene
Using 4-chlorophenylacetylene offers a direct, one-step route to the desired coupled product. The acidic proton of the terminal alkyne is removed by a base, and the resulting copper acetylide undergoes transmetalation to the palladium center for the cross-coupling event.[2]
However, this directness comes at a cost. The same reactive copper acetylide intermediate that participates in the desired cross-coupling is also the key species in the undesired Glaser homocoupling reaction, leading to the formation of 1,4-bis(4-chlorophenyl)buta-1,3-diyne. This byproduct can be difficult to separate from the target molecule, complicating purification and reducing the overall yield.
The Protected Strategy: this compound
Employing the TMS-protected alkyne transforms the process into a reliable two-step sequence that circumvents the issue of homocoupling.
-
Sonogashira Coupling: The C-Si bond is robust and unreactive under standard Sonogashira conditions.[7][9] The reaction proceeds cleanly between the aryl halide and the TMS-protected alkyne, yielding a silylated product.
-
Deprotection (Desilylation): The TMS group is then selectively removed under mild conditions to reveal the terminal alkyne on the coupled product.[6] This step is typically high-yielding and clean.
This protect-couple-deprotect strategy provides superior control, leading to cleaner reaction profiles and often higher isolated yields of the desired unsymmetrical alkyne, which is a significant advantage in the synthesis of complex molecules.[9]
Experimental Protocols & Data
The following protocols represent typical laboratory procedures for utilizing both reagents in a Sonogashira coupling with a generic aryl iodide (R-I).
Protocol 1: Sonogashira Coupling with Unprotected 4-chlorophenylacetylene
Objective: Direct synthesis of 1-(4-chlorophenyl)-2-arylacetylene.
Methodology:
-
To a dried Schlenk flask under an argon atmosphere, add the aryl iodide (1.0 eq), bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂, 0.02 eq), and copper(I) iodide (CuI, 0.04 eq).
-
Evacuate and backfill the flask with argon three times.
-
Add anhydrous, degassed triethylamine (Et₃N) or another suitable amine base/solvent mixture (e.g., THF/Et₃N).
-
Add 4-chlorophenylacetylene (1.2 eq) via syringe.
-
Stir the reaction mixture at room temperature or with gentle heating (e.g., 50 °C) and monitor by TLC.[10]
-
Upon completion, dilute the mixture with ethyl acetate and quench with a saturated aqueous solution of NH₄Cl.
-
Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to separate the desired product from the homocoupled dimer and other impurities.
Expected Outcome: Moderate to good yields, but purification may be challenging due to the presence of the 1,4-bis(4-chlorophenyl)buta-1,3-diyne byproduct.
Protocol 2: Two-Step Synthesis using this compound
Objective: Controlled synthesis of 1-(4-chlorophenyl)-2-arylacetylene via a TMS-protected intermediate.
Part A: Sonogashira Coupling
-
Follow steps 1-3 from Protocol 1.
-
Stir the reaction at the appropriate temperature (room temperature to 80 °C) and monitor by TLC until the aryl iodide is consumed.[8]
-
Work-up the reaction as described in Protocol 1 (steps 6-7). The crude product, 1-((4-chlorophenyl)ethynyl)-trimethylsilane, can often be taken to the next step with minimal purification.
Part B: Deprotection of the TMS Group
-
Dissolve the crude or purified TMS-protected alkyne from Part A in a suitable solvent such as methanol (MeOH) or tetrahydrofuran (THF).[8]
-
Method A (Base): Add a mild base like potassium carbonate (K₂CO₃, ~2-3 eq) and stir at room temperature.[6][8]
-
Method B (Fluoride): Add a fluoride source such as tetrabutylammonium fluoride (TBAF, 1.0 M in THF, 1.1 eq) and stir at room temperature.[8]
-
Monitor the reaction by TLC until the starting material is consumed (typically 1-16 hours).
-
Upon completion, remove the solvent under reduced pressure.
-
Dissolve the residue in an organic solvent (e.g., ethyl acetate), wash with water and brine to remove salts, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify by column chromatography if necessary.
Expected Outcome: Good to excellent yields over the two steps, with a significantly cleaner crude product and simpler purification compared to the direct method.
Strategic Recommendations & Conclusion
The choice between this compound and its unprotected counterpart is a strategic one, dictated by the specific demands of the synthesis.
-
Choose Unprotected 4-chlorophenylacetylene when:
-
The synthesis is straightforward and a one-step protocol is prioritized.
-
Potential yield loss and purification challenges due to homocoupling are acceptable.
-
The downstream application is tolerant of potential dimeric impurities.
-
-
Choose this compound when:
-
High yields and product purity are paramount.
-
The synthesis is part of a complex, multi-step sequence where reliability and clean transformations are critical.[4]
-
Avoiding difficult-to-remove dimeric byproducts is a key objective.[13]
-
The added stability and ease of handling of a solid reagent are beneficial.[7]
-
References
- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 2. Coupling to alkynes: the Sonogashira reaction [ns1.almerja.com]
- 3. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10575A [pubs.rsc.org]
- 4. jk-sci.com [jk-sci.com]
- 5. This compound One Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 6. Some Aspects of the Chemistry of Alkynylsilanes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. thieme-connect.com [thieme-connect.com]
- 8. benchchem.com [benchchem.com]
- 9. Cross-Coupling of Alkynylsilanes - Gelest [technical.gelest.com]
- 10. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]
- 11. scribd.com [scribd.com]
- 12. researchgate.net [researchgate.net]
- 13. Recent Progress of Protecting Groups for Terminal Alkynes [ccspublishing.org.cn]
A Senior Application Scientist's Guide to Leveraging Trimethylsilyl Protecting Groups in Sonogashira Reactions
For researchers and professionals in drug development and materials science, the Sonogashira cross-coupling reaction is an indispensable tool for forming C(sp²)–C(sp) bonds.[1] This palladium- and copper-catalyzed reaction between a terminal alkyne and an aryl or vinyl halide offers a direct path to constructing complex molecular architectures.[1][2] However, the seemingly straightforward nature of this reaction is often complicated by a persistent and wasteful side reaction: the homocoupling of the terminal alkyne, commonly known as Glaser coupling.[1][3][4]
This guide provides an in-depth comparison of Sonogashira reactions performed with unprotected terminal alkynes versus those utilizing a trimethylsilyl (TMS) protecting group. We will explore the mechanistic rationale, present comparative data, and provide field-proven protocols to demonstrate why the TMS group is not merely an incremental improvement but a transformative strategy for achieving higher yields, cleaner reactions, and a broader synthetic scope.
The Core Challenge: Unwanted Homocoupling
The Sonogashira reaction's reliance on a copper(I) co-catalyst, while crucial for activating the alkyne, is a double-edged sword.[5] In the presence of oxygen, the copper acetylide intermediate can undergo oxidative dimerization, leading to the formation of a symmetric 1,3-diyne (Glaser product).[1][3][4] This side reaction consumes the often-valuable alkyne, complicates purification, and ultimately lowers the yield of the desired cross-coupled product.[3]
References
- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 2. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. depts.washington.edu [depts.washington.edu]
- 4. Sonogashira cross-coupling as a key step in the synthesis of new glycoporphyrins - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D1QO01909K [pubs.rsc.org]
- 5. youtube.com [youtube.com]
A Senior Application Scientist's Guide to Silyl Protecting Groups for Terminal Alkynes: A Comparative Analysis
Introduction: The Critical Role of Alkyne Protection in Synthesis
Terminal alkynes are foundational building blocks in modern organic synthesis, prized for their versatility in forming carbon-carbon and carbon-heteroatom bonds through reactions like Sonogashira, Glaser, and azide-alkyne cycloadditions. However, the acidic nature of the terminal C-H bond (pKa ≈ 25) presents a significant challenge.[1][2] In the presence of organometallic reagents or strong bases, the acetylenic proton is readily abstracted, leading to undesired side reactions and preventing the intended transformation.
To circumvent this, a protection-deprotection strategy is essential.[3] An ideal protecting group for an alkyne must be introduced easily and in high yield, remain inert during subsequent chemical transformations, and be removed selectively under mild conditions.[1][2] Among the myriad of options, trialkylsilyl groups have emerged as the preeminent choice due to their tunable stability, ease of handling, and predictable reactivity.[1][4]
This guide provides a comparative analysis of common and alternative silyl protecting groups for terminal alkynes. We will move beyond a simple catalog of reagents to explore the causality behind experimental choices, offering field-proven insights to help you select the optimal protecting group for your specific synthetic challenge.
The Silyl Ether Family: A Spectrum of Stability
The cornerstone of silyl group utility lies in the varying steric bulk around the silicon atom. This steric hindrance directly dictates the group's stability towards acidic, basic, and fluoride-mediated cleavage. The generally accepted order of stability provides a roadmap for orthogonal protection-deprotection strategies.[5][6][7]
Relative Stability Under Various Conditions:
-
Fluoride-Mediated Cleavage: TMS < TES < TIPS < TBS < TBDPS[5]
This differential stability is the key to their strategic deployment in complex, multi-step syntheses.
Core Workflow: Protection, Transformation, and Deprotection
The fundamental strategy involves three key stages. This workflow ensures the acidic proton does not interfere with intermediate steps in a synthetic sequence.
Caption: General workflow for using silyl protecting groups in alkyne synthesis.
Comparative Analysis of Common Silyl Groups
The choice of a silyl group is dictated by the planned downstream reaction conditions. A group that is robust enough to survive the intermediate steps but labile enough for easy removal is ideal.
| Protecting Group | Structure | Key Characteristics & Use Cases | Common Protection Reagents | Common Deprotection Reagents |
| TMS (Trimethylsilyl) | Me₃Si- | Most Labile: Highly sensitive to both acidic and basic conditions.[6] Best for protecting an alkyne for a single, mild subsequent step, such as cross-coupling reactions.[1][4] Its volatility can simplify purification. | TMS-Cl, HMDS | K₂CO₃/MeOH[9], TBAF, mild acid, Na ascorbate/CuSO₄[3][10] |
| TES (Triethylsilyl) | Et₃Si- | Moderately Labile: More stable than TMS to hydrolysis but still readily cleaved.[11] Offers a good balance for multi-step sequences where TMS is too unstable. | TES-Cl, TES-OTf | TBAF, HF-Pyridine, Acetic Acid |
| TBS/TBDMS (tert-Butyldimethylsilyl) | t-BuMe₂Si- | Robust & Versatile: The workhorse of silyl protecting groups. Stable to a wide range of non-acidic conditions, including chromatography.[12] Excellent for general use. Cleaved readily by fluoride ions.[13][14] | TBS-Cl/Imidazole, TBS-OTf/2,6-Lutidine | TBAF[14], HF-Pyridine, PPTS, HCl/MeOH[14] |
| TIPS (Triisopropylsilyl) | i-Pr₃Si- | Very Robust: The three bulky isopropyl groups provide significant steric protection, making it highly resistant to acidic and basic hydrolysis.[8] Ideal for lengthy syntheses or when harsh conditions are required.[9] | TIPS-Cl, TIPS-OTf | TBAF (slower than for TBS), HF-Pyridine |
| TBDPS (tert-Butyldiphenylsilyl) | t-BuPh₂Si- | Extremely Robust: Offers exceptional stability, particularly towards acid, due to steric bulk and electronic effects of the phenyl groups.[6] Used when maximum stability is paramount. | TBDPS-Cl | TBAF (very slow), HF-Pyridine |
Making the Right Choice: A Decision Framework
Selecting the appropriate silyl group requires foresight into the entire synthetic route. This decision tree illustrates a logical approach based on anticipated reaction conditions.
Caption: Decision framework for selecting a silyl protecting group.
Beyond the Standards: Alternative Silyl Groups for Special Applications
While the common trialkylsilyl groups cover most applications, specialized alternatives have been developed to address specific challenges, particularly chromatographic purification.
Polar Silyl Groups: Simplifying Purification
A significant drawback of traditional silyl groups is their nonpolar, lipophilic nature. This often results in protected alkynes having similar retention factors (Rƒ) to starting materials or byproducts, complicating separation by column chromatography.[1] To overcome this, polar silyl groups were developed.
-
[(3-Cyanopropyl)dimethylsilyl] (CPDMS): This group incorporates a polar nitrile functionality, drastically changing the polarity of the protected alkyne.[1][2] This allows for much easier separation of the desired product from nonpolar impurities. The CPDMS group can be cleaved under conditions similar to those used for TMS, such as with K₂CO₃.[1] In syntheses involving multiple coupling steps, the strategic use of CPDMS on one fragment and a traditional group like TIPS on another can make the purification of the final coupled product significantly more manageable.[1]
Field-Proven Experimental Protocols
The following protocols are self-validating systems designed for reliability and reproducibility. The causality behind key steps is explained to enhance understanding and adaptability.
Protocol 1: General Protection of a Terminal Alkyne (TIPS Protection)
This procedure uses n-butyllithium to generate the acetylide anion, which is then trapped by the electrophilic silyl chloride.
-
Setup: To a flame-dried, round-bottom flask under an inert atmosphere (N₂ or Ar), add the terminal alkyne (1.0 equiv) and anhydrous tetrahydrofuran (THF, ~0.2 M). Cool the solution to -78 °C in a dry ice/acetone bath.
-
Causality: Anhydrous conditions are critical as organolithium reagents react violently with water. The low temperature maintains the stability of the acetylide and prevents side reactions.
-
-
Deprotonation: Add n-butyllithium (1.05 equiv, typically 1.6 M or 2.5 M in hexanes) dropwise via syringe. Stir the solution at -78 °C for 30 minutes.
-
Causality: n-BuLi is a strong, non-nucleophilic base that quantitatively deprotonates the terminal alkyne. A slight excess ensures complete conversion.
-
-
Silylation: Add triisopropylsilyl chloride (TIPS-Cl, 1.1 equiv) dropwise. After the addition is complete, remove the cooling bath and allow the reaction to warm to room temperature. Stir for 2-4 hours or until TLC analysis indicates complete consumption of the starting material.
-
Workup: Quench the reaction by slowly adding saturated aqueous NH₄Cl solution. Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel (typically using a hexane/ethyl acetate gradient) to yield the pure TIPS-protected alkyne.
Protocol 2: Selective Deprotection of TMS in the Presence of TIPS
This protocol leverages the significant difference in lability between TMS and TIPS groups under mild basic conditions.[9]
-
Setup: Dissolve the di-protected alkyne (containing both TMS and TIPS groups, 1.0 equiv) in a mixture of methanol (MeOH) and tetrahydrofuran (THF) (e.g., 2:1 v/v, ~0.1 M).
-
Deprotection: Add anhydrous potassium carbonate (K₂CO₃, 2.0-3.0 equiv). Stir the suspension vigorously at room temperature.
-
Causality: Methanol acts as a proton source, and the carbonate base facilitates the cleavage of the more labile Si-C(sp) bond of the TMS group. The bulky TIPS group is kinetically stable under these mild conditions.
-
-
Monitoring: Monitor the reaction progress closely by TLC or LC-MS. The reaction is typically complete within 1-3 hours.
-
Workup: Once the selective deprotection is complete, filter the mixture to remove the K₂CO₃. Concentrate the filtrate under reduced pressure.
-
Purification: Redissolve the residue in a suitable organic solvent (e.g., ethyl acetate), wash with water and brine, dry over anhydrous Na₂SO₄, and concentrate. The crude product can be purified by flash chromatography if necessary.
Protocol 3: Fluoride-Mediated Deprotection (General Procedure)
This is the most common method for cleaving robust silyl ethers like TBS and TIPS. The driving force is the formation of the exceptionally strong Si-F bond.[15]
Caption: Mechanism of fluoride-mediated silyl group cleavage.
-
Setup: Dissolve the silyl-protected alkyne (1.0 equiv) in anhydrous THF (~0.1 M) in a plastic or Teflon vessel.
-
Causality: Fluoride sources can etch glass; while short reactions in glass are common, plastic is preferred for safety and to prevent consumption of the reagent.
-
-
Deprotection: Add tetra-n-butylammonium fluoride (TBAF, 1.1-1.5 equiv, typically 1.0 M solution in THF) dropwise at 0 °C or room temperature.
-
Causality: TBAF is a convenient, organic-soluble source of the nucleophilic fluoride ion. The reaction is often exothermic, so controlled addition is recommended.
-
-
Monitoring: Stir the reaction at room temperature and monitor by TLC. Deprotection of TBS is usually rapid (30-60 min), while TIPS and TBDPS may require longer reaction times or gentle heating.
-
Workup: Once complete, dilute the reaction mixture with water and extract with an organic solvent (e.g., diethyl ether). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purification: The crude product, which now contains the deprotected alkyne and silyl fluoride byproducts, is purified by flash column chromatography.
Conclusion
The strategic selection and application of silyl protecting groups are indispensable skills in synthetic chemistry. While TMS offers lability and TBS provides a robust default, a deeper understanding of alternatives like the sterically demanding TIPS and TBDPS, or the purification-aiding CPDMS, empowers the synthetic chemist to navigate complex molecular architectures with greater efficiency and success. By carefully considering the stability and reactivity profiles outlined in this guide, researchers can design more elegant and effective synthetic routes, accelerating progress in discovery and development.
References
- 1. Recent Progress of Protecting Groups for Terminal Alkynes [ccspublishing.org.cn]
- 2. Recent Progress of Protecting Groups for Terminal Alkynes [ccspublishing.org.cn]
- 3. researchgate.net [researchgate.net]
- 4. Some Aspects of the Chemistry of Alkynylsilanes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Silyl Protective Groups | Chem-Station Int. Ed. [en.chem-station.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. Silanes as Protecting Groups for Terminal Alkyne - Gelest [technical.gelest.com]
- 10. A mild and efficient method for the deprotection of trimethyl silyl alkynes using sodium ascorbate and copper sulphate | European Journal of Chemistry [eurjchem.com]
- 11. Silyl Groups - Gelest [technical.gelest.com]
- 12. Organic chemistry 24: Alkynes - reactions, synthesis and protecting groups [cureffi.org]
- 13. total-synthesis.com [total-synthesis.com]
- 14. TBS Protection - Common Conditions [commonorganicchemistry.com]
- 15. tert-Butyldimethylsilyl Ethers [organic-chemistry.org]
A Senior Application Scientist's Guide to Palladium Catalysts for Sonogashira Coupling
Introduction: The Enduring Power of the Sonogashira Coupling
The Sonogashira cross-coupling reaction, first reported by Kenkichi Sonogashira in 1975, stands as a cornerstone of modern organic synthesis.[1] It is the most robust and widely utilized method for forming carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes.[2][3][4] The resulting arylalkynes and conjugated enynes are pivotal structural motifs in an array of vital molecules, from pharmaceuticals and natural products to advanced organic materials and nanomaterials.[2][3]
The reaction is prized for its operational simplicity and mild conditions, often proceeding at room temperature with a high degree of functional group tolerance.[2][5] The classic catalytic system employs a palladium catalyst, a copper(I) co-catalyst (typically CuI), and an amine base, which also often serves as the solvent.[2][6][7] However, concerns over the toxicity and undesirable side reactions associated with copper, such as alkyne homocoupling (Glaser coupling), have spurred the development of highly efficient copper-free variants.[1][5][8]
The choice of the palladium catalyst is the single most critical parameter dictating the success of a Sonogashira coupling, directly influencing reaction efficiency, substrate scope, yield, and overall process sustainability. This guide provides an in-depth comparison of the primary classes of palladium catalysts, offering field-proven insights and experimental data to aid researchers in catalyst selection and reaction optimization.
The Mechanistic Heart of the Reaction: The Catalytic Cycles
Understanding the reaction mechanism is fundamental to appreciating why different catalysts exhibit varied performance. The classic Sonogashira reaction operates via two interconnected catalytic cycles.[9]
-
The Palladium Cycle: The active Pd(0) species initiates the cycle by undergoing oxidative addition to the aryl/vinyl halide (R-X), forming a Pd(II) complex.
-
The Copper Cycle: Concurrently, the copper(I) salt reacts with the terminal alkyne in the presence of the base to generate a highly reactive copper(I) acetylide intermediate.
-
Transmetalation: This is the crucial step where the two cycles intersect. The copper acetylide transfers its alkyne group to the Pd(II) complex, regenerating the copper(I) salt.
-
Reductive Elimination: The resulting diorganopalladium(II) complex rapidly undergoes reductive elimination, yielding the final coupled product (R-alkyne) and regenerating the active Pd(0) catalyst, which re-enters the cycle.[2][7]
In copper-free variants, the mechanism bypasses the copper cycle. The palladium complex itself mediates the activation of the alkyne, typically after the initial oxidative addition step.[2]
Caption: The dual catalytic cycle of the classic Sonogashira reaction.
A Comparative Analysis of Palladium Catalysts
The palladium source can be broadly classified into two categories: homogeneous and heterogeneous. The choice between them depends on factors like desired activity, cost, substrate reactivity, and process requirements such as catalyst recovery and product purity.
Homogeneous Palladium Catalysts
These catalysts are soluble in the reaction medium, offering high activity and selectivity due to their well-defined molecular structure and accessible active sites.
-
Traditional Phosphine Catalysts: These are the workhorses of Sonogashira coupling.
-
Causality: The phosphine ligands stabilize the palladium center, preventing precipitation as bulk metal, and modulate its electronic properties to facilitate the key steps of oxidative addition and reductive elimination.
-
Buchwald-Type Catalysts (Bulky Biarylphosphine Ligands):
-
Systems utilizing palladium acetate (Pd(OAc)₂) or other precursors with bulky, electron-rich biarylphosphine ligands (e.g., SPhos, XPhos) represent a major advancement.
-
Causality: These ligands create a sterically hindered yet highly electron-rich palladium center. This combination dramatically accelerates the rate of reductive elimination and promotes the oxidative addition of less reactive aryl chlorides, significantly expanding the substrate scope of the reaction.[6][13]
-
-
N-Heterocyclic Carbene (NHC) Ligand Catalysts:
-
NHC-Pd complexes have emerged as powerful alternatives to phosphine-based systems.[4]
-
Causality: The strong σ-donating ability of NHC ligands forms a very stable Pd-C bond, creating robust catalysts that are often more resistant to decomposition at higher temperatures. This stability can translate into higher turnover numbers and efficiency, particularly for challenging substrates.[4]
-
Heterogeneous Palladium Catalysts
These catalysts exist in a different phase from the reaction mixture (typically a solid catalyst in a liquid medium). Their primary advantage is the ease of separation from the product and potential for recycling, which is crucial for sustainable and industrial-scale synthesis.[14]
-
Palladium on Carbon (Pd/C):
-
As one of the most common and inexpensive heterogeneous catalysts, Pd/C is an attractive option.[15] It can effectively catalyze Sonogashira couplings, often under copper-free conditions.[15][16]
-
Causality & Considerations: The reaction is believed to proceed via a "release and capture" mechanism, where a small amount of palladium leaches from the carbon support to perform the catalysis in the homogeneous phase, and then redeposits. The performance can be highly variable depending on the source of the Pd/C, its age, nanoparticle size, and oxidation state.[15] Newer forms have been developed that are truly heterogeneous and recyclable.[15]
-
-
Supported Palladium Nanoparticles (PdNPs) & Single-Atom Catalysts (SACs):
-
This modern class of catalysts involves immobilizing palladium, either as nanoparticles or as individual atoms, onto various solid supports like silica, polymers, magnetic nanoparticles, or nitrogen-doped carbon.[10][17][18][19]
-
Causality:
-
PdNPs offer an exceptionally high surface-area-to-volume ratio, maximizing the number of available active sites. The support prevents the aggregation of nanoparticles, enhancing stability and recyclability.[18]
-
SACs represent the ultimate in atom efficiency, with every palladium atom being a potential catalytic site. This can lead to activity and selectivity that rivals or even surpasses homogeneous catalysts, while retaining the benefits of a heterogeneous system.[10][19] These catalysts have shown remarkable stability and have been successfully used for multi-gram scale synthesis of pharmaceutical intermediates.[19][20]
-
-
Data-Driven Catalyst Performance Comparison
The following table summarizes the key characteristics and performance indicators of the discussed palladium catalyst classes to guide selection.
| Catalyst Class | Common Examples | Key Advantages | Disadvantages & Considerations | Typical Conditions |
| Traditional Phosphine | Pd(PPh₃)₄, PdCl₂(PPh₃)₂ | Widely available, well-understood, effective for aryl iodides/bromides.[4][11] | Lower activity for aryl chlorides, potential for ligand degradation, difficult to remove from product. | Often requires CuI, amine base, mild to moderate temperatures (RT - 100 °C).[7] |
| Buchwald-Type | Pd(OAc)₂ / SPhos, XPhos | High activity, low catalyst loading, effective for challenging substrates including aryl chlorides.[13] | Ligands are often expensive and proprietary, air-sensitive. | Can be run copper-free, requires strong bases. |
| NHC-Based | [Pd(IPr)(µ-Cl)Cl]₂ | High thermal stability, high turnover numbers, good for electron-rich and hindered substrates.[4] | Ligand synthesis can be complex, may be more expensive. | Often copper-free, robust across various conditions. |
| Palladium on Carbon (Pd/C) | 5-10% Pd on activated carbon | Inexpensive, easy to handle and remove by filtration, can be used in copper-free systems.[15][16] | Performance varies by supplier, potential for metal leaching, may not be truly recyclable.[15] | Copper-free, often requires higher temperatures (50 - 100 °C).[15] |
| Supported PdNPs & SACs | Pd@SiO₂, Pd@Fe₃O₄, Pd₁@NC | Excellent recyclability, low metal leaching, high stability, high atom efficiency (especially SACs).[17][18][19] | Higher initial cost, support can influence reactivity, synthesis can be complex. | Often designed for copper-free, green solvent (e.g., water, ethanol) conditions.[17][19] |
Validated Experimental Protocols
The following protocols provide self-validating systems for performing Sonogashira couplings. The causality behind key steps is explained to ensure reproducibility and understanding.
Workflow Overview
Caption: General experimental workflow for Sonogashira coupling.
Protocol 1: Classic Homogeneous Sonogashira Coupling of an Aryl Iodide
This protocol uses a standard, reliable PdCl₂(PPh₃)₂/CuI system, which is an excellent starting point for most aryl iodides.
Materials:
-
Aryl Iodide (e.g., 4-Iodotoluene): 1.0 mmol, 1.0 equiv.
-
Terminal Alkyne (e.g., Phenylacetylene): 1.1 mmol, 1.1 equiv.
-
PdCl₂(PPh₃)₂: 0.02 mmol, 2 mol%
-
Copper(I) Iodide (CuI): 0.02 mmol, 2 mol%
-
Solvent/Base: Triethylamine (TEA) or Diisopropylamine (DIPA), ~5 mL
-
Anhydrous THF (optional co-solvent), ~5 mL
Procedure:
-
System Inerting (Causality: The Pd(0) catalyst and copper acetylide intermediate are sensitive to oxidation by air, which can deactivate the catalyst and cause unwanted homocoupling. An inert atmosphere is critical for high yields).
-
To a dry round-bottom flask or sealed tube equipped with a magnetic stir bar, add the aryl iodide (1.0 mmol), PdCl₂(PPh₃)₂ (0.02 mmol), and CuI (0.02 mmol).
-
Seal the flask with a septum and purge with an inert gas (Argon or Nitrogen) for 5-10 minutes.
-
-
Reagent Addition (Causality: Adding the solvent and base first allows for the dissolution of the solids before the alkyne is introduced).
-
Initiation (Causality: The terminal alkyne is often the most reactive component and is added last to ensure the catalytic system is fully formed and ready for the coupling).
-
Slowly add the terminal alkyne (1.1 mmol) dropwise via syringe.
-
-
Reaction and Monitoring.
-
Workup and Purification.
-
Once complete, cool the reaction to room temperature and dilute with diethyl ether or ethyl acetate.
-
Filter the mixture through a pad of Celite® to remove the catalyst residues and amine salts.[7]
-
Transfer the filtrate to a separatory funnel and wash sequentially with saturated aqueous NH₄Cl (to remove copper salts) and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the pure coupled product.[7]
-
Protocol 2: Heterogeneous, Copper-Free Sonogashira Coupling with Recyclable Pd/C
This protocol demonstrates a greener approach using a commercially available, recyclable palladium catalyst in an environmentally friendly solvent.
Materials:
-
Aryl Bromide (e.g., 4-Bromoanisole): 1.0 mmol, 1.0 equiv.
-
Terminal Alkyne (e.g., Phenylacetylene): 1.2 mmol, 1.2 equiv.
-
10% Pd/C (e.g., "UC Pd" type): 0.02 mmol, 2 mol%[15]
-
Base: K₂CO₃ or Na₃PO₄, 2.0 mmol, 2.0 equiv.
-
Solvent: 95% Ethanol, ~5 mL
Procedure:
-
Reaction Setup (Causality: Under these robust, copper-free conditions, stringent inerting is often not required, simplifying the setup.[16] The solid base is used in place of a liquid amine).
-
To a round-bottom flask, add the aryl bromide (1.0 mmol), terminal alkyne (1.2 mmol), Pd/C (2 mol%), and K₂CO₃ (2.0 mmol).
-
Add 5 mL of 95% ethanol.
-
-
Reaction and Monitoring.
-
Catalyst Recovery and Product Isolation (Causality: The key advantage of a heterogeneous catalyst is its simple physical separation from the reaction mixture).
-
After the reaction is complete, cool the mixture to room temperature.
-
Filter the reaction mixture through a sintered glass funnel or a Celite® pad.
-
Catalyst Recycling: Carefully wash the recovered Pd/C on the filter with ethanol and dry it under vacuum. It can now be used for a subsequent run.[15]
-
Product Isolation: Collect the filtrate and remove the solvent under reduced pressure.
-
-
Workup and Purification.
-
Dissolve the residue in an organic solvent (e.g., ethyl acetate) and water.
-
Separate the layers and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.
-
Purify the crude product by flash column chromatography.
-
Conclusion and Future Outlook
The Sonogashira coupling remains an indispensable tool for C-C bond formation. While traditional homogeneous catalysts like PdCl₂(PPh₃)₂ offer reliability and are well-established, the field is clearly moving towards more efficient and sustainable systems. For challenging transformations involving less reactive coupling partners, Buchwald-type catalysts provide superior activity.
The most significant advances lie in the realm of heterogeneous catalysis. The development of robust, solid-supported palladium nanoparticles and, more recently, single-atom catalysts, is revolutionizing the field.[10][18] These systems not only offer the promise of simplified product purification and catalyst recycling but also enable reactions in greener solvents under milder, often copper-free, conditions. As we continue to refine the design of these advanced materials, the Sonogashira reaction will become an even more powerful, economical, and environmentally benign process for chemists in research and industry.
References
- 1. gold-chemistry.org [gold-chemistry.org]
- 2. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 3. Recent advances in Sonogashira reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Sonogashira Coupling: Mechanism, Steps & Applications Explained [vedantu.com]
- 6. Sonogashira Coupling [organic-chemistry.org]
- 7. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. Assessing the environmental benefit of palladium-based single-atom heterogeneous catalysts for Sonogashira coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Palladium-catalyzed Sonogashira coupling reactions in γ-valerolactone-based ionic liquids - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Modified Palladium-Catalyzed Sonogashira Cross-Coupling Reactions under Copper-, Amine-, and Solvent-Free Conditions [organic-chemistry.org]
- 13. benchchem.com [benchchem.com]
- 14. (Open Access) Solid-Supported Palladium Catalysts in Sonogashira Reactions: Recent Developments (2018) | Diego A. Alonso | 62 Citations [scispace.com]
- 15. UC Pd. A New Form of Pd/C for Sonogashira Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. mdpi.com [mdpi.com]
- 18. thieme-connect.com [thieme-connect.com]
- 19. arodes.hes-so.ch [arodes.hes-so.ch]
- 20. pubs.acs.org [pubs.acs.org]
- 21. scribd.com [scribd.com]
A Senior Application Scientist's Guide to High-Performance Liquid Chromatography (HPLC) for Reaction Mixture Analysis
For researchers, scientists, and professionals in drug development, the ability to accurately and efficiently analyze the complex mixtures generated during chemical reactions is paramount. High-Performance Liquid Chromatography (HPLC) stands as a cornerstone analytical technique for this purpose, offering high resolution, sensitivity, and precision in separating, identifying, and quantifying reaction components.[1][2] This guide provides an in-depth, objective comparison of various HPLC approaches and technologies for the analysis of reaction mixtures, supported by experimental insights and practical protocols.
The Critical Role of HPLC in Reaction Monitoring
Understanding the progress of a chemical reaction is fundamental to process optimization, impurity profiling, and ensuring the quality of the final product. HPLC provides a dynamic snapshot of the reaction, allowing for the tracking of starting materials, intermediates, byproducts, and the final product.[3][4] This real-time or near-real-time analysis is crucial for:
-
Reaction Kinetics and Mechanism Studies: Determining reaction rates and understanding the transformation pathways.[4]
-
Process Optimization: Identifying optimal reaction conditions (temperature, pressure, catalyst concentration) to maximize yield and minimize impurities.
-
Impurity Profiling: Detecting and quantifying impurities, including isomers and degradation products, which is a critical aspect of pharmaceutical development and regulatory compliance.[5][6]
-
Quality Control: Ensuring the consistency and purity of the final product.
Strategic Method Development: A Foundation for Success
A robust and reliable HPLC method is the bedrock of accurate reaction mixture analysis. The development process is a systematic investigation of various parameters to achieve the desired separation.[7][8]
The Initial Approach: Isocratic vs. Gradient Elution
The choice between isocratic and gradient elution is a fundamental decision in method development.[9][10][11]
-
Isocratic Elution: The mobile phase composition remains constant throughout the analysis.[9][12] This method is simple, reproducible, and often more cost-effective.[10] It is best suited for simple mixtures where the components have similar polarities.[11][12]
-
Gradient Elution: The mobile phase composition is changed during the analysis, typically by increasing the proportion of the stronger organic solvent.[10][11] This approach is ideal for complex reaction mixtures containing components with a wide range of polarities, as it improves peak resolution and reduces analysis time.[9][10][11]
| Feature | Isocratic Elution | Gradient Elution |
| Mobile Phase | Constant Composition[9][12] | Variable Composition[10][12] |
| Best For | Simple mixtures with components of similar polarity[11][12] | Complex mixtures with a wide range of polarities[9][10][11] |
| Advantages | Simplicity, reproducibility, stable baseline, lower cost[10] | Better resolution for complex samples, shorter analysis times, higher sensitivity[9][10] |
| Disadvantages | Poor resolution for complex mixtures, longer run times for strongly retained compounds[9] | More complex method development, potential for baseline drift, requires column re-equilibration[9][10] |
Experimental Workflow for HPLC Method Development
The following diagram outlines a typical workflow for developing an HPLC method for reaction mixture analysis.
Caption: A typical workflow for HPLC analysis of a reaction mixture.
Comparative Guide to HPLC Columns
The column is the heart of the HPLC system, where the separation of the reaction mixture components occurs.[13] The choice of the stationary phase is critical for achieving the desired selectivity and resolution.[13][14]
| Column Type | Stationary Phase | Mobile Phase | Typical Analytes in Reaction Mixtures |
| Normal Phase | Polar (e.g., Silica, Alumina)[13] | Non-polar (e.g., Hexane, Chloroform)[13] | Non-polar compounds, isomers |
| Reverse Phase | Non-polar (e.g., C18, C8, Phenyl)[13] | Polar (e.g., Water, Acetonitrile, Methanol)[13] | Wide range of organic molecules, from polar to non-polar |
| Ion Exchange | Charged functional groups[13] | Aqueous buffers[13] | Ionic or ionizable compounds (acids, bases) |
| Size Exclusion | Porous particles with controlled pore sizes[13] | Solvent appropriate for the polymer | Polymers, large biomolecules |
Reverse-phase chromatography, particularly with C18 columns, is the most widely used technique for the analysis of pharmaceutical reaction mixtures due to its versatility in separating a broad range of organic molecules. [13][15]
Selecting the Right Detector: Seeing Your Components
The detector is responsible for sensing the separated components as they elute from the column.[16] The choice of detector depends on the physicochemical properties of the analytes and the required sensitivity and selectivity.[17][18]
| Detector Type | Principle | Selectivity | Common Applications in Reaction Analysis |
| UV/Vis | Measures the absorbance of UV or visible light by the analyte.[16][19] | Selective for compounds with chromophores.[19] | Quantification of known compounds with UV absorbance. |
| Photodiode Array (PDA) | Acquires a full UV-Vis spectrum for each point in the chromatogram.[16][19] | Provides spectral information for peak purity assessment and compound identification.[19] | Peak purity analysis, identification of unknown impurities. |
| Fluorescence (FLD) | Measures the emission of light from fluorescent compounds after excitation.[16][19] | Highly selective and sensitive for fluorescent compounds.[19] | Analysis of fluorescently tagged molecules or naturally fluorescent compounds. |
| Mass Spectrometry (MS) | Measures the mass-to-charge ratio of ionized analytes.[19] | Highly selective and provides molecular weight and structural information.[19] | Identification of unknown impurities, confirmation of product identity. |
| Refractive Index (RI) | Measures the change in the refractive index of the mobile phase as the analyte elutes.[19] | Universal, but less sensitive and not compatible with gradient elution.[19] | Analysis of compounds without a UV chromophore, such as sugars and polymers. |
| Electrochemical (ECD) | Measures the current generated by the oxidation or reduction of the analyte.[16][19] | Highly sensitive and selective for electroactive compounds.[16] | Analysis of neurotransmitters, vitamins, and some pharmaceuticals. |
| Evaporative Light Scattering (ELSD) | Nebulizes the eluent and measures the light scattered by the non-volatile analyte particles.[16][19] | Universal for non-volatile compounds, compatible with gradient elution.[19] | Analysis of lipids, carbohydrates, and other non-volatile compounds. |
For comprehensive reaction mixture analysis, a combination of a UV/Vis or PDA detector for quantification and an MS detector for identification is often the most powerful approach. [14]
Experimental Protocols: A Practical Approach
Protocol 1: General Sample Preparation for Reaction Mixture Analysis
Objective: To prepare a reaction mixture sample for HPLC analysis, ensuring it is free of particulates and compatible with the HPLC system.
Materials:
-
Reaction mixture
-
Quenching agent (if necessary)
-
Dilution solvent (typically the mobile phase or a miscible solvent)[15][20]
-
Syringe filters (0.22 µm or 0.45 µm)[20]
-
HPLC vials
Procedure:
-
Quench the Reaction (if necessary): At the desired time point, take an aliquot of the reaction mixture and immediately quench the reaction to stop it from proceeding further. The quenching method will depend on the specific reaction chemistry.
-
Dilute the Sample: Dilute the quenched reaction mixture with a suitable solvent to a concentration within the linear range of the detector.[21] A good starting point is a 10 to 100-fold dilution.
-
Filter the Sample: Filter the diluted sample through a 0.22 µm or 0.45 µm syringe filter to remove any particulate matter that could clog the HPLC column.[20][22]
-
Transfer to Vial: Transfer the filtered sample into an HPLC vial for analysis.
Protocol 2: Generic Reverse-Phase HPLC Method Development for a Reaction Mixture
Objective: To develop a starting gradient reverse-phase HPLC method for the analysis of a typical organic reaction mixture.
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a binary or quaternary pump, autosampler, column oven, and a PDA detector.[15]
-
Column: C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size).[15]
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Flow Rate: 1.0 mL/min.[15]
-
Column Temperature: 30 °C.
-
Injection Volume: 5-10 µL.
-
Detection: PDA detector, monitoring a wide wavelength range (e.g., 200-400 nm) and extracting specific wavelengths for quantification.
Gradient Program:
| Time (min) | % Mobile Phase B |
| 0 | 5 |
| 20 | 95 |
| 25 | 95 |
| 25.1 | 5 |
| 30 | 5 |
Rationale for Choices:
-
C18 Column: Provides good retention for a wide range of organic molecules.[15]
-
Formic Acid: Improves peak shape for acidic and basic compounds and is compatible with mass spectrometry.[23]
-
Acetonitrile: A common organic modifier with good UV transparency and low viscosity.
-
Gradient Elution: Allows for the separation of components with a wide range of polarities in a single run.[24]
-
PDA Detector: Enables the identification of the optimal detection wavelength for each component and assessment of peak purity.[16]
Troubleshooting Common HPLC Issues in Reaction Analysis
Even with a well-developed method, challenges can arise. Here are some common issues and their potential solutions:
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Poor Peak Shape (Tailing or Fronting) | Column degradation, sample overload, inappropriate mobile phase pH.[25] | Check column performance, reduce sample concentration, adjust mobile phase pH.[25] |
| Shifting Retention Times | Inconsistent mobile phase preparation, column aging, temperature fluctuations, pump malfunction.[25] | Prepare fresh mobile phase, equilibrate the column properly, check system for leaks and flow rate accuracy.[25] |
| Baseline Noise or Drift | Air bubbles in the system, contaminated mobile phase, detector lamp aging.[26][27] | Degas the mobile phase, use high-purity solvents, check detector lamp status.[27] |
| Ghost Peaks | Contamination in the sample or system, carryover from previous injections. | Run blank injections, clean the injector and column. |
| High Backpressure | Clogged column frit or tubing, precipitated buffer in the system.[25] | Filter samples and mobile phases, flush the system with an appropriate solvent.[25] |
Advanced Techniques for Enhanced Analysis
For particularly challenging reaction mixtures, consider these advanced HPLC techniques:
-
Ultra-High-Performance Liquid Chromatography (UHPLC): Utilizes columns with smaller particle sizes (<2 µm) to achieve faster separations and higher resolution.[28]
-
Two-Dimensional Liquid Chromatography (2D-LC): Employs two different columns with orthogonal separation mechanisms to resolve highly complex mixtures.
-
Preparative HPLC: Used for the isolation and purification of specific components from a reaction mixture for further characterization.
Conclusion: A Powerful Tool for Chemical Insight
High-Performance Liquid Chromatography is an indispensable tool for the modern chemist, providing critical insights into the intricacies of chemical reactions. By understanding the fundamental principles of method development, making informed choices about columns and detectors, and adhering to robust experimental protocols, researchers can harness the full power of HPLC to accelerate their research, optimize their processes, and ensure the quality and safety of their products. The ability to effectively troubleshoot and adapt methods to the specific challenges of each reaction mixture is the hallmark of an experienced analytical scientist.
References
- 1. ijarsct.co.in [ijarsct.co.in]
- 2. openaccessjournals.com [openaccessjournals.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. digitalcommons.bridgewater.edu [digitalcommons.bridgewater.edu]
- 5. researchgate.net [researchgate.net]
- 6. onyxipca.com [onyxipca.com]
- 7. pharmtech.com [pharmtech.com]
- 8. pharmaguru.co [pharmaguru.co]
- 9. mastelf.com [mastelf.com]
- 10. lifesciences.danaher.com [lifesciences.danaher.com]
- 11. pharmaguru.co [pharmaguru.co]
- 12. uhplcs.com [uhplcs.com]
- 13. Different Types of HPLC Columns Used in Analysis | Pharmaguideline [pharmaguideline.com]
- 14. gmi-inc.com [gmi-inc.com]
- 15. benchchem.com [benchchem.com]
- 16. b-ac.co.uk [b-ac.co.uk]
- 17. drawellanalytical.com [drawellanalytical.com]
- 18. How to Choose the Right HPLC Detector [knauer.net]
- 19. Types of HPLC Detectors | Phenomenex [phenomenex.com]
- 20. greyhoundchrom.com [greyhoundchrom.com]
- 21. organomation.com [organomation.com]
- 22. Optimizing HPLC/UHPLC Systems â General Recommendations [ssi.shimadzu.com]
- 23. mastelf.com [mastelf.com]
- 24. drawellanalytical.com [drawellanalytical.com]
- 25. labcompare.com [labcompare.com]
- 26. ijprajournal.com [ijprajournal.com]
- 27. Some Common Issues With Liquid Chromatography And Their Troubleshooting Methods - Blogs - News [alwsci.com]
- 28. agilent.com [agilent.com]
A Tale of Two Catalysts: A Comparative Guide to Copper-Catalyzed vs. Copper-Free Sonogashira Coupling
For the Modern Chemist: Navigating the Nuances of C-C Bond Formation
The Sonogashira cross-coupling reaction, a cornerstone of modern organic synthesis, provides a powerful and versatile method for the formation of carbon-carbon bonds between terminal alkynes and aryl or vinyl halides.[1][2] This reaction has become indispensable in the synthesis of a vast array of complex molecules, from pharmaceuticals and natural products to advanced organic materials.[2] The classical Sonogashira reaction employs a dual catalytic system of palladium and a copper(I) co-catalyst.[2][3] However, the evolution of synthetic methodology has led to the development of robust copper-free alternatives, each with its own set of advantages and disadvantages.[4][5]
This guide, intended for researchers, scientists, and drug development professionals, offers an in-depth, objective comparison of copper-catalyzed and copper-free Sonogashira conditions. We will delve into the mechanistic underpinnings of each approach, provide a critical analysis of their performance based on experimental data, and furnish detailed protocols to empower you to make informed decisions in your synthetic endeavors.
The Great Debate: To Copper or Not to Copper?
The central question for any chemist considering a Sonogashira coupling is whether to include a copper co-catalyst. The answer, as is often the case in chemistry, is "it depends." The choice between the two methodologies hinges on a careful consideration of the specific substrates, desired reaction conditions, and the ultimate application of the synthesized molecule.
The Case for Copper: The Power of the Co-Catalyst
The original Sonogashira protocol owes its remarkable efficiency and mild reaction conditions to the synergistic interplay between the palladium catalyst and the copper(I) co-catalyst.[2] The primary role of copper is to facilitate the deprotonation of the terminal alkyne, forming a copper acetylide intermediate.[1] This species then undergoes transmetalation with the palladium(II) complex, a key step in the catalytic cycle.[1]
Key Advantages of Copper-Catalyzed Sonogashira Coupling:
-
Accelerated Reaction Rates: The formation of the copper acetylide is generally faster than the direct reaction of the alkyne with the palladium complex, leading to significantly enhanced reaction rates.[2]
-
Milder Reaction Conditions: The increased reactivity often allows the reaction to proceed at or near room temperature, which is beneficial for thermally sensitive substrates.[2]
-
High Yields: For a broad range of substrates, particularly with aryl iodides, the copper-catalyzed method consistently delivers high to excellent yields.[6]
The Achilles' Heel: Glaser Homocoupling
The most significant drawback of employing a copper co-catalyst is the propensity for the oxidative homocoupling of the terminal alkyne, a side reaction known as Glaser coupling.[4] This leads to the formation of undesired diacetylene byproducts, which can complicate purification and reduce the yield of the desired cross-coupled product.[4][7][8] This side reaction is particularly problematic when dealing with valuable or complex alkynes.[9]
The Copper-Free Revolution: Cleaner Couplings and Broader Scope
To circumvent the limitations of the classical approach, significant research has been dedicated to the development of copper-free Sonogashira protocols.[4][5] These methods rely on the ability of the palladium catalyst, often in conjunction with a suitable base and ligand, to facilitate the entire catalytic cycle without the assistance of copper.[10]
Key Advantages of Copper-Free Sonogashira Coupling:
-
Elimination of Glaser Homocoupling: The absence of a copper co-catalyst effectively suppresses the formation of diacetylene byproducts, leading to cleaner reaction profiles and simplified purification.[4][11]
-
Broader Substrate Scope: Copper-free conditions have proven to be particularly advantageous for the coupling of less reactive aryl bromides and even aryl chlorides, expanding the synthetic utility of the Sonogashira reaction.[10][12]
-
Improved Functional Group Tolerance: Certain functional groups that can coordinate with copper, such as some nitrogen-containing heterocycles, are better tolerated under copper-free conditions.[13]
-
"Greener" Chemistry: By eliminating a potentially toxic metal co-catalyst, copper-free methods align with the principles of green chemistry.[5]
The Trade-Offs: Reaction Conditions and Catalyst Systems
While offering significant advantages, copper-free Sonogashira reactions often require more forcing conditions, such as higher temperatures and stronger bases, compared to their copper-catalyzed counterparts.[4] The choice of palladium catalyst and ligand is also more critical in copper-free systems to achieve high efficiency.[10]
Mechanistic Insights: A Tale of Two Cycles
The fundamental difference between the two methodologies lies in their catalytic cycles.
The Dual Catalytic Cycle of Copper-Catalyzed Sonogashira Coupling
The copper-catalyzed Sonogashira reaction operates through two interconnected catalytic cycles: a palladium cycle and a copper cycle.
Caption: Interconnected catalytic cycles of the copper-catalyzed Sonogashira reaction.
The Monometallic Pathway of Copper-Free Sonogashira Coupling
In the absence of copper, the palladium catalyst must orchestrate the entire transformation. The mechanism is believed to proceed through a single catalytic cycle.
Caption: The catalytic cycle of the copper-free Sonogashira reaction.
Performance Comparison: A Data-Driven Analysis
To provide a clear and objective comparison, the following tables summarize representative experimental data for both copper-catalyzed and copper-free Sonogashira couplings.
Table 1: Coupling of Aryl Iodides with Terminal Alkynes
| Entry | Aryl Iodide | Alkyne | Method | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | 4-Iodoanisole | Phenylacetylene | Cu-catalyzed | PdCl₂(PPh₃)₂ (2 mol%), CuI (4 mol%) | Et₃N | THF | RT | 2 | 95 | [1] |
| 2 | 4-Iodoanisole | Phenylacetylene | Cu-free | Pd(OAc)₂ (2 mol%), SPhos (4 mol%) | K₂CO₃ | Toluene | 100 | 12 | 92 | [14] |
| 3 | 4-Iodotoluene | 1-Octyne | Cu-catalyzed | Pd(PPh₃)₄ (3 mol%), CuI (5 mol%) | i-Pr₂NH | DMF | RT | 4 | 91 | [3] |
| 4 | 4-Iodotoluene | 1-Octyne | Cu-free | [Pd(allyl)Cl]₂ (1 mol%), P(t-Bu)₃ (2 mol%) | Cs₂CO₃ | Dioxane | 80 | 16 | 88 | [9] |
Table 2: Coupling of Aryl Bromides with Terminal Alkynes
| Entry | Aryl Bromide | Alkyne | Method | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | 4-Bromoacetophenone | Phenylacetylene | Cu-catalyzed | PdCl₂(dppf) (3 mol%), CuI (5 mol%) | Et₃N | DMF | 80 | 12 | 85 | [15] |
| 2 | 4-Bromoacetophenone | Phenylacetylene | Cu-free | PdCl₂(PCy₃)₂ (2 mol%) | Cs₂CO₃ | DMSO | 120 | 24 | 94 | [10] |
| 3 | 4-Bromotoluene | 1-Hexyne | Cu-catalyzed | Pd(PPh₃)₄ (5 mol%), CuI (10 mol%) | DBU | Toluene | 100 | 24 | 78 | [15] |
| 4 | 4-Bromotoluene | 1-Hexyne | Cu-free | [Pd(allyl)Cl]₂ (1.5 mol%), P(t-Bu)₃ (3 mol%) | Cs₂CO₃ | Dioxane | 80 | 18 | 91 | [9] |
Table 3: Coupling of Aryl Chlorides with Terminal Alkynes
| Entry | Aryl Chloride | Alkyne | Method | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | 4-Chloroacetophenone | Phenylacetylene | Cu-catalyzed | Pd(OAc)₂ (2 mol%), XPhos (4 mol%), CuI (5 mol%) | K₃PO₄ | t-AmylOH | 110 | 24 | 75 | [12] |
| 2 | 4-Chloroacetophenone | Phenylacetylene | Cu-free | PdCl₂(PCy₃)₂ (3 mol%) | Cs₂CO₃ | DMSO | 120 | 36 | 89 | [10] |
| 3 | 4-Chlorotoluene | Phenylacetylene | Cu-catalyzed | Pd₂(dba)₃ (2 mol%), SPhos (4 mol%), CuI (5 mol%) | K₃PO₄ | Dioxane | 100 | 24 | 68 | [12] |
| 4 | 4-Chlorotoluene | Phenylacetylene | Cu-free | Pd(OAc)₂ (2 mol%), cataCXium A (4 mol%) | Cs₂CO₃ | 2-MeTHF | 100 | 24 | 85 | [12] |
Experimental Protocols: Your Guide to the Bench
The following are detailed, step-by-step methodologies for representative copper-catalyzed and copper-free Sonogashira reactions. These protocols are intended as a starting point and may require optimization for specific substrates.
Protocol 1: Copper-Catalyzed Sonogashira Coupling of an Aryl Iodide
Reaction: 4-Iodoanisole with Phenylacetylene
Materials:
-
4-Iodoanisole (1.0 mmol, 1.0 equiv)
-
Phenylacetylene (1.2 mmol, 1.2 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂, 0.02 mmol, 2 mol%)
-
Copper(I) iodide (CuI, 0.04 mmol, 4 mol%)
-
Triethylamine (Et₃N, 3.0 mmol, 3.0 equiv)
-
Anhydrous Tetrahydrofuran (THF), 5 mL
Procedure:
-
To a dry Schlenk flask equipped with a magnetic stir bar, add 4-iodoanisole, PdCl₂(PPh₃)₂, and CuI.
-
Evacuate and backfill the flask with an inert atmosphere (e.g., argon or nitrogen) three times.
-
Add anhydrous THF via syringe, followed by triethylamine and phenylacetylene.
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of Celite®.
-
Wash the filtrate with saturated aqueous ammonium chloride solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Copper-Free Sonogashira Coupling of an Aryl Bromide
Reaction: 4-Bromoacetophenone with Phenylacetylene
Materials:
-
4-Bromoacetophenone (1.0 mmol, 1.0 equiv)
-
Phenylacetylene (1.2 mmol, 1.2 equiv)
-
Bis(tricyclohexylphosphine)palladium(II) dichloride (PdCl₂(PCy₃)₂, 0.02 mmol, 2 mol%)
-
Cesium carbonate (Cs₂CO₃, 2.0 mmol, 2.0 equiv)
-
Anhydrous Dimethyl sulfoxide (DMSO), 5 mL
Procedure:
-
To a dry Schlenk tube equipped with a magnetic stir bar, add 4-bromoacetophenone, PdCl₂(PCy₃)₂, and Cs₂CO₃.
-
Evacuate and backfill the tube with an inert atmosphere (e.g., argon or nitrogen) three times.
-
Add anhydrous DMSO via syringe, followed by phenylacetylene.
-
Seal the Schlenk tube and place it in a preheated oil bath at 120 °C.
-
Stir the reaction mixture for the specified time, monitoring by TLC or GC-MS.
-
After completion, cool the reaction mixture to room temperature and dilute with water.
-
Extract the aqueous layer with ethyl acetate (3 x 10 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Decision-Making Workflow: Choosing the Right Path
The choice between copper-catalyzed and copper-free Sonogashira conditions can be guided by a logical workflow.
Caption: A decision-making workflow for selecting the appropriate Sonogashira conditions.
Conclusion: A Versatile Tool for the Modern Chemist
Both copper-catalyzed and copper-free Sonogashira reactions are powerful and versatile tools in the arsenal of the synthetic chemist. The classical copper-catalyzed method offers the advantages of mild reaction conditions and high yields, particularly for reactive aryl halides. However, the persistent issue of Glaser homocoupling has spurred the development of robust copper-free alternatives. These newer protocols have not only solved the homocoupling problem but have also expanded the scope of the Sonogashira reaction to include less reactive coupling partners like aryl chlorides.
For researchers in drug discovery and development, where efficiency, cleanliness, and broad applicability are paramount, a thorough understanding of both methodologies is essential. By carefully considering the nature of the substrates and the desired outcome, chemists can harness the full potential of the Sonogashira reaction to construct complex and valuable molecules.
References
- 1. benchchem.com [benchchem.com]
- 2. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 3. chemistry.semnan.ac.ir [chemistry.semnan.ac.ir]
- 4. kmt.vander-lingen.nl [kmt.vander-lingen.nl]
- 5. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014 - RSC Advances (RSC Publishing) DOI:10.1039/D2RA07685C [pubs.rsc.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Characterization and Minimization of Glaser Competitive Homocoupling in Sonogashira Porphyrin-Based Polycondensation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10575A [pubs.rsc.org]
- 15. mdpi.com [mdpi.com]
A Comparative Guide to the Mechanistic Nuances of the Sonogashira Reaction: Pd/Cu vs. Copper-Free Protocols
For the modern researcher in synthetic and medicinal chemistry, the Sonogashira reaction represents an indispensable tool for the formation of C(sp²)–C(sp) bonds.[1][2] Its utility in the synthesis of pharmaceuticals, natural products, and advanced organic materials is well-documented, stemming from its generally mild reaction conditions and functional group tolerance.[1][3] However, optimizing this powerful reaction and troubleshooting unexpected outcomes requires a deeper understanding than simply mixing reagents. The choice between the classical palladium/copper co-catalyzed system and modern copper-free alternatives is not merely a matter of preference but a critical decision dictated by the substrate, desired purity, and mechanistic considerations.
This guide provides an in-depth comparison of the mechanistic pathways governing these two major classes of the Sonogashira reaction. We will dissect the catalytic cycles, evaluate the experimental evidence supporting them, and offer practical insights to help you make informed decisions in your own research.
The Classical Mechanism: A Synergistic Pd/Cu Catalytic System
The original and most widely used Sonogashira protocol employs a dual catalytic system, where palladium and copper work in concert to achieve the cross-coupling.[1][4] The mechanism is best understood as two interconnected, yet distinct, catalytic cycles. While the overall reaction is robust, its efficiency hinges on the seamless operation of both cycles, and its primary limitation—the formation of alkyne homocoupling (Glaser) products—is a direct consequence of the copper catalyst.[1][5]
The Palladium Cycle: The Cross-Coupling Engine
The palladium cycle follows the canonical steps of a cross-coupling reaction and is broadly accepted.[2]
-
Activation (Pre-catalyst Reduction): Most Sonogashira reactions start with a stable Pd(II) precatalyst, such as PdCl₂(PPh₃)₂. Under the reaction conditions, this is reduced in situ to the catalytically active Pd(0) species. This reduction can be effected by amines (the base) or phosphine ligands present in the mixture.[1][2] The true active species is a low-ligated Pd(0) complex, often [Pd(0)L₂].
-
Oxidative Addition: This is widely considered the rate-limiting step of the entire process.[2][6] The active Pd(0) catalyst oxidatively adds to the aryl or vinyl halide (Ar-X), forming a square planar Pd(II) intermediate, trans-[Pd(II)(Ar)(X)L₂]. The reactivity of the halide is critical, following the order: I > Br > OTf >> Cl.[1][7]
-
Transmetalation: This is the crucial step where the two cycles intersect. The copper acetylide, generated in the copper cycle, transfers its acetylide group to the Pd(II) center, displacing the halide and forming a new Pd(II) intermediate, trans-[Pd(II)(Ar)(C≡CR)L₂].[1]
-
trans-cis Isomerization: For the final step to occur, the aryl and alkynyl groups must be adjacent (cis) to each other on the palladium center.
-
Reductive Elimination: The final C–C bond is formed as the product is expelled from the coordination sphere of the palladium, regenerating the active Pd(0) catalyst, which can then re-enter the cycle.[1]
The Copper Cycle: The Alkyne Activator
The role of the copper(I) co-catalyst is to facilitate the deprotonation and activation of the terminal alkyne.[1][8]
-
π-Alkyne Complex Formation: The Cu(I) salt coordinates to the triple bond of the terminal alkyne. This coordination increases the acidity of the terminal C-H proton.[1]
-
Deprotonation: In the presence of a mild amine base, the now-acidic proton is removed to form a copper(I) acetylide species.[1][8] This is the key nucleophile that participates in the transmetalation step with the palladium center.
Caption: The interconnected Palladium and Copper catalytic cycles in the classical Sonogashira reaction.
Copper-Free Sonogashira Reactions: A Mechanistic Divergence
The development of copper-free protocols was driven by the need to prevent the formation of diynes (from Glaser homocoupling) and to eliminate potentially toxic copper residues from pharmaceutical intermediates.[1] While operationally simpler, the mechanism is more complex and debated than the dual-catalyst system.
Several pathways have been proposed, with the most evidence pointing towards a deprotonation mechanism .
-
Activation & Oxidative Addition: These steps are identical to the classical mechanism, generating the key trans-[Pd(II)(Ar)(X)L₂] intermediate.
-
Ligand Exchange: The terminal alkyne displaces one of the neutral ligands (e.g., PPh₃) to form a palladium-alkyne complex.
-
Deprotonation / Acetylide Formation: This is the critical divergence from the Pd/Cu pathway. In the absence of copper, the amine base must be strong enough to deprotonate the alkyne after it has coordinated to the electron-withdrawing Pd(II) center. This direct deprotonation generates a palladium-acetylide intermediate without a copper intermediary.[9][10]
-
Reductive Elimination: As before, the aryl and alkynyl groups are reductively eliminated to yield the product and regenerate the Pd(0) catalyst.
An alternative carbopalladation mechanism has also been proposed, but extensive DFT calculations suggest it has a significantly higher activation energy and is generally not considered a viable pathway.[9] More recent studies have even suggested a tandem Pd/Pd cycle, where a separate Pd(II) species fulfills the alkyne-activation role of copper, though this remains an area of active research.[11]
Caption: A plausible deprotonation pathway for the copper-free Sonogashira reaction mechanism.
Comparative Analysis: Experimental Data and Performance
The choice between these protocols can be guided by quantitative data derived from kinetic and computational studies.
Kinetic and Thermodynamic Evidence
High-throughput kinetic analysis and DFT calculations provide strong evidence for the proposed mechanisms. The oxidative addition of the aryl halide to the Pd(0) center is consistently identified as the rate-limiting step.[6][12] This is quantitatively supported by the activation parameters determined for different aryl halides.
| Aryl Halide (Ar-X) | Activation Enthalpy (ΔH‡) | Activation Entropy (ΔS‡) | Causality & Implication |
| Ar-I | 48–62 kJ mol⁻¹ | -71 to -39 J mol⁻¹ K⁻¹ | The low C-I bond energy results in the lowest activation barrier, allowing for reactions at or near room temperature. |
| Ar-Br | 54–82 kJ mol⁻¹ | -55 to 11 J mol⁻¹ K⁻¹ | A stronger C-Br bond requires more thermal energy to break, necessitating higher reaction temperatures. |
| Ar-Cl | 95–144 kJ mol⁻¹ | -6 to 100 J mol⁻¹ K⁻¹ | The very strong C-Cl bond presents a significant energy barrier, requiring highly active catalysts, specialized ligands, and harsh conditions. |
Data summarized from kinetic studies on various ArX substrates.[12]
This data validates the choice of aryl iodides and bromides as the preferred substrates for Sonogashira couplings and explains why aryl chlorides are notoriously difficult to couple.
Performance Comparison: Pd/Cu vs. Copper-Free
| Feature | Pd/Cu Co-catalyzed Protocol | Copper-Free Protocol | Field-Proven Insight |
| Primary Side Reaction | Alkyne Homocoupling (Glaser Coupling) | Varies; often decomposition of catalyst or side reactions with base. | The presence of diynes from Glaser coupling is a hallmark of the Pd/Cu system, especially with excess oxygen, complicating purification. |
| Base Requirement | Mild amine bases (e.g., Et₃N, DIPEA) are sufficient. | Often requires stronger or more specialized bases (e.g., pyrrolidine, TBAA) to facilitate direct deprotonation.[1] | The choice of base in copper-free systems is critical and can significantly impact reaction success. |
| Reaction Temperature | Often proceeds at room temperature for reactive substrates (aryl iodides).[1] | Typically requires heating to facilitate the more difficult deprotonation and ligand exchange steps. | |
| Oxygen Sensitivity | Highly sensitive; oxygen promotes Glaser coupling. | Less sensitive to homocoupling, but inert atmosphere is still required to protect the Pd(0) catalyst. | Rigorous degassing is non-negotiable for the Pd/Cu protocol to achieve high yields of the desired product. |
| Cost & Toxicity | Uses two metal catalysts; copper can be toxic and difficult to remove. | Simpler system; avoids copper contamination, which is a major advantage in pharmaceutical applications. | For GMP synthesis, the cost of removing copper impurities often outweighs the initial cost of the catalyst itself, making copper-free a preferred route. |
Experimental Protocol: A Self-Validating Sonogashira Coupling
This protocol describes a standard Pd/Cu-catalyzed coupling of an aryl iodide. The causality behind each step is explained to ensure reproducibility and understanding.
Reaction: Coupling of Iodobenzene with Phenylacetylene.
Materials:
-
PdCl₂(PPh₃)₂ (Palladium catalyst source)
-
Copper(I) Iodide (CuI, Co-catalyst)
-
Triphenylphosphine (PPh₃, Ligand)
-
Iodobenzene (Aryl halide)
-
Phenylacetylene (Terminal alkyne)
-
Triethylamine (Et₃N, Base and Solvent)
-
Toluene (Co-solvent, optional)
-
Standard glassware for inert atmosphere reactions (Schlenk flask, condenser)
Methodology:
-
System Preparation (The "Why"): To a 50 mL Schlenk flask equipped with a magnetic stir bar, add PdCl₂(PPh₃)₂ (14 mg, 0.02 mmol, 2 mol%), CuI (4 mg, 0.02 mmol, 2 mol%), and PPh₃ (11 mg, 0.04 mmol, 4 mol%). Causality: The additional PPh₃ ligand helps stabilize the Pd(0) species once formed and prevents catalyst decomposition.
-
Inert Atmosphere (The "Why"): Seal the flask with a septum, and cycle between vacuum and nitrogen (or argon) gas three times. Maintain a positive pressure of inert gas. Causality: This is the most critical step to prevent oxidative Glaser homocoupling of phenylacetylene and oxidation of the active Pd(0) catalyst.
-
Reagent Addition (The "Why"): Through the septum, add degassed triethylamine (10 mL) and degassed toluene (5 mL) via syringe. Stir the resulting suspension. Then, add iodobenzene (1.0 mmol, 204 mg, 112 µL) followed by phenylacetylene (1.2 mmol, 122 mg, 132 µL). Causality: Using degassed solvents and adding the alkyne last minimizes its exposure to any residual oxygen before the catalytic cycle begins.
-
Reaction Execution & Monitoring (Self-Validation): Stir the reaction at room temperature. Monitor the reaction progress every 30 minutes by TLC (e.g., 5% Ethyl Acetate in Hexane). Spot the reaction mixture against co-spotted standards of iodobenzene and phenylacetylene. The reaction is complete upon the disappearance of the limiting reagent (iodobenzene). Causality: Direct monitoring via TLC provides real-time, validated confirmation of the reaction's progress, preventing premature workup or unnecessary reaction time.
-
Workup (The "Why"): Once complete, dilute the reaction mixture with ethyl acetate (20 mL) and filter through a short plug of celite to remove insoluble salts. Transfer the filtrate to a separatory funnel and wash with 1M HCl (2 x 15 mL) and then brine (15 mL). Causality: The HCl wash removes the triethylamine base, while the celite filtration removes catalyst residues and copper salts.
-
Purification & Characterization: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the pure diphenylacetylene product. Confirm identity and purity via ¹H NMR, ¹³C NMR, and MS analysis.
Conclusion
The Sonogashira reaction is a testament to the power of transition metal catalysis. While both the classical Pd/Cu and copper-free systems are effective, they operate via distinct mechanistic pathways that have profound practical consequences. The Pd/Cu system, while robust, is plagued by the potential for homocoupling side reactions, demanding stringent anaerobic conditions. The copper-free alternative circumvents this issue, offering a cleaner reaction profile that is highly desirable in pharmaceutical and materials science, albeit often at the cost of requiring more forceful reaction conditions. A thorough understanding of these mechanistic differences empowers the modern chemist to select the optimal conditions, anticipate potential side reactions, and intelligently troubleshoot one of organic synthesis's most valuable transformations.
References
- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10575A [pubs.rsc.org]
- 4. jk-sci.com [jk-sci.com]
- 5. Sonogashira cross-coupling as a key step in the synthesis of new glycoporphyrins - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D1QO01909K [pubs.rsc.org]
- 6. Computational study of the Sonogashira cross-coupling reaction in the gas phase and in dichloromethane solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. youtube.com [youtube.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. (PDF) Mechanism of copper-free Sonogashira reaction operates through palladium-palladium transmetallation (2018) | Martin Gazvoda | 94 Citations [scispace.com]
- 12. Insights into Sonogashira cross-coupling by high-throughput kinetics and descriptor modeling - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Synthesis of (4-Chlorophenylethynyl)trimethylsilane: A Guide to Personal Protective Equipment and Safe Handling
For Researchers, Scientists, and Drug Development Professionals
(4-Chlorophenylethynyl)trimethylsilane is a valuable reagent in organic synthesis, particularly in cross-coupling reactions and the formation of complex molecular architectures. However, its handling requires a thorough understanding of its potential hazards and the implementation of rigorous safety protocols. This guide provides essential, in-depth information on the personal protective equipment (PPE), operational procedures, and disposal plans necessary for the safe utilization of this compound in a laboratory setting. Our aim is to empower researchers with the knowledge to manage the risks associated with this chemical, ensuring both personal safety and experimental integrity.
Hazard Profile and Risk Assessment
This compound is a combustible solid that can cause skin, eye, and respiratory irritation. While a comprehensive toxicological profile is not widely available, the known hazards of its structural components—a chlorinated aromatic ring and a trimethylsilyl group—necessitate a cautious approach. Chlorinated aromatic compounds can possess long-term health risks, and organosilanes can be reactive, particularly with moisture.
Key Hazard Information:
| Hazard Statement | Description | Signal Word |
| H302 | Harmful if swallowed | Warning |
| H315 | Causes skin irritation | Warning |
| H319 | Causes serious eye irritation | Warning |
| H335 | May cause respiratory irritation | Warning |
Source: Oakwood Chemical
Additionally, the compound is classified as a combustible solid with a flashpoint of 104.4°C (219.9°F). Given its chemical structure, it should be treated as potentially harmful and handled with appropriate care to minimize exposure.
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to PPE is critical when handling this compound. The following table outlines the recommended PPE for various laboratory operations involving this compound.
| Body Part | Required PPE | Specifications and Rationale |
| Eyes/Face | Safety Goggles with Side Shields or a Face Shield | Rationale: Protects against splashes and airborne particles of the solid compound. A face shield should be worn over safety goggles when there is a significant risk of splashing, such as during transfers of solutions. |
| Hands | Chemical-Resistant Gloves (Nitrile) | Rationale: Nitrile gloves offer good resistance to a range of chemicals and provide a barrier against skin contact, which can cause irritation. For prolonged handling or in case of a spill, heavier-duty gloves should be considered. Always inspect gloves for any signs of degradation or perforation before use. |
| Body | Laboratory Coat | Rationale: A standard lab coat is essential to protect skin and clothing from accidental spills. For procedures with a higher risk of splashing, a chemically resistant apron over the lab coat is recommended. |
| Respiratory | N95 Respirator or Use in a Fume Hood | Rationale: Given that the compound may cause respiratory irritation, handling of the solid should be performed in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation of airborne particles. If a fume hood is not available for a specific short-term task, a properly fitted N95 respirator is advised to prevent inhalation of dust. |
Operational Plan: Step-by-Step Handling Procedures
The key to safely handling this compound is to minimize exposure and prevent its release into the laboratory environment.
Preparation and Weighing
-
Work Area Preparation: Before handling the compound, ensure that the designated workspace, typically a chemical fume hood, is clean and uncluttered. Have all necessary equipment, including spatulas, weighing paper, and secondary containers, readily available.
-
Donning PPE: Put on all required PPE as outlined in the table above.
-
Weighing: Carefully weigh the desired amount of the solid compound on weighing paper or in a tared container within the fume hood. Avoid creating dust. If any material is spilled, clean it up immediately following the spill response protocol.
-
Container Sealing: Once weighed, securely seal the container to prevent any release of the compound.
Transfer and Reaction Setup
-
Inert Atmosphere: For reactions sensitive to air or moisture, the use of a glovebox or Schlenk line is recommended. This will not only protect the reaction's integrity but also provide an additional layer of containment.
-
Solid Transfer: If transferring the solid directly to a reaction flask, do so carefully to avoid creating dust. A powder funnel can be useful for this purpose.
-
Solution Preparation: When preparing a solution, add the solid to the solvent slowly and with stirring in the fume hood. Be aware of any potential exothermic reactions, although none are specifically noted for this compound.
The following diagram illustrates a general workflow for handling this compound.
Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
